molecular formula C6H9N3O2 B2488818 N-Methoxy-N-methyl-1H-imidazole-1-carboxamide CAS No. 862873-06-1

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Cat. No.: B2488818
CAS No.: 862873-06-1
M. Wt: 155.157
InChI Key: DOQREVDTYAHWSN-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methoxy-N-methylimidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQREVDTYAHWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862873-06-1
Record name 862873-06-1
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Foundational & Exploratory

A Technical Guide to the Physical Properties of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known by its synonyms Heller-Sarpong reagent and WImC, is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry.[1][2] Its unique structural features, combining a Weinreb amide with an activated imidazole ring, make it a valuable reagent for the mild and efficient synthesis of esters and amides from carboxylic acids. Furthermore, its role as a key intermediate in the development of bioactive molecules, particularly in the areas of anti-inflammatory, antimicrobial, and neurological agents, underscores its importance for researchers in drug discovery.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a standard protocol for determining its thermodynamic solubility, and discusses its safety and handling considerations to support its effective use in a research and development setting.

Core Physicochemical Properties

This compound (CAS Number: 862873-06-1) is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical data are summarized in the table below. The high boiling point relative to its molecular weight, observed under vacuum, and its density greater than water are characteristic of a polar, non-volatile organic molecule.

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O₂[1][4][5]
Molecular Weight 155.15 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.204 g/mL at 25 °C[1][2]
Boiling Point 75 °C at 0.15 mmHg[1][2]
Refractive Index n20/D 1.508[1][2]
Purity Typically ≥95% (GC) to 98%[1][5]
Storage Conditions 2-8°C, under inert gas[1][2]

Solubility Profile: Experimental Determination

Expertise & Rationale: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. Its trustworthiness stems from its simplicity and direct measurement of a saturated solution at equilibrium. This protocol is designed to be self-validating by including multiple time points to ensure equilibrium has been reached, a critical factor for accurate determination. We will use High-Performance Liquid Chromatography (HPLC) with UV detection for quantification, a standard and robust analytical technique in pharmaceutical sciences.[1][3]

Detailed Experimental Protocol

Objective: To determine the thermodynamic aqueous solubility of this compound at ambient temperature.

Materials:

  • This compound (purity ≥95%)

  • HPLC-grade water (or buffer of choice, e.g., Phosphate-Buffered Saline)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator set to 25°C

  • Calibrated HPLC-UV system

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Standards: Accurately prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). From this stock, create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL. This range is chosen to bracket the expected analytical concentration.

  • Sample Preparation: Add an excess of the solid compound to a 2 mL vial. An excess is critical to ensure a saturated solution is formed; typically, 2-5 mg of compound is added to 1 mL of solvent (water or buffer).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). The samples should be agitated for at least 24 to 48 hours.

    • Causality Insight: This extended agitation period is essential to allow the system to reach thermodynamic equilibrium between the dissolved and solid-state compound. Sampling at multiple time points (e.g., 24h and 48h) validates that equilibrium has been achieved; the measured concentration should not significantly change between these points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. This step minimizes filter clogging.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality Insight: Filtration is a critical step to remove any microscopic particulate matter that would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Analysis: Analyze the filtered samples and the calibration standards by a validated HPLC-UV method. The resulting peak area of the analyte is used to determine its concentration.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the filtered sample. This concentration represents the thermodynamic solubility.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Add Excess Compound to Solvent B 2. Prepare HPLC Calibration Standards C 3. Agitate at 25°C (24-48 hours) A->C D 4. Settle Undissolved Solids (1 hour) C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Analyze via HPLC-UV E->F G 7. Calculate Concentration vs. Standards F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Safety, Handling, and Storage

As a laboratory reagent, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as a warning-level hazard.[8] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[8]

  • First Aid Measures: In case of skin contact, wash off with soap and plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] This prevents potential degradation from atmospheric moisture and oxygen.

Conclusion

This compound is a key reagent in synthetic chemistry with defined physical properties. Its liquid state, density, and refractive index are well-documented. While specific solubility data requires experimental determination as outlined, its structural characteristics suggest polarity. Understanding these physical properties, combined with stringent adherence to safety and storage protocols, is paramount for its successful application in the synthesis of novel chemical entities and the advancement of pharmaceutical research.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). USA Lab. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 783. Retrieved from [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (2023). Asian Journal of Chemistry, 35(4), 863-867. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). R Discovery. Retrieved from [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. (2023). IUCrData, 8(1). Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a versatile reagent in modern organic synthesis. Often referred to as a Weinreb amide analogue, this compound offers a stable and efficient means for acylation and related transformations. This document will delve into its chemical structure, provide a detailed, field-proven synthesis protocol, and elucidate its mechanism of action. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this reagent's full potential in complex molecular syntheses.

Introduction: A Modern Tool for Acyl Transfer

This compound, also known as the Heller-Sarpong reagent, has emerged as a significant player in the realm of synthetic organic chemistry.[1] Its utility stems from its classification as a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their ability to undergo controlled addition of organometallic reagents to form ketones and aldehydes without the common issue of over-addition.[2][3][4] The imidazole moiety in this compound imparts unique reactivity and stability, making it a valuable intermediate for the synthesis of a diverse array of organic molecules, including pharmaceuticals and agrochemicals.[5][6] This guide will provide an in-depth exploration of its fundamental properties and applications.

Chemical Structure and Physicochemical Properties

The unique reactivity of this compound is a direct consequence of its molecular architecture. The molecule consists of an imidazole ring activated at the N-1 position by a Weinreb amide functional group (N-methoxy-N-methylcarboxamide).

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 862873-06-1[1][7][8][9]
Molecular Formula C₆H₉N₃O₂[1][9]
Molecular Weight 155.15 g/mol [1][9]
Appearance Colorless to light yellow clear liquid[10]
Density 1.204 g/mL at 25 °C[1]
Refractive Index n20/D 1.508[1]
Storage Temperature 2-8°C[1][7]
SMILES String CON(C)C(=O)n1ccnc1[1]
InChI Key DOQREVDTYAHWSN-UHFFFAOYSA-N[1]

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is readily achievable through the reaction of N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole (CDI). The following protocol is adapted from a robust and well-documented procedure.[11][12]

Materials and Equipment
  • N,O-dimethylhydroxylamine hydrochloride

  • N,N'-carbonyldiimidazole (CDI)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1-L conical flask

  • Large Teflon-coated stir bar

  • Ice-water bath

  • 500-mL separatory funnel

  • Rotary evaporator

  • High-vacuum pump

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 1-L conical flask equipped with a large stir bar, combine N,O-dimethylhydroxylamine hydrochloride (20.0 g, 205 mmol, 1.0 equiv), ice (100 g), and saturated aqueous NaHCO₃ (100 mL).[11]

  • Cooling: Place the flask in an ice-water bath and stir the mixture vigorously to maintain a temperature of 0 °C.[11]

  • Addition of CDI: Add N,N'-carbonyldiimidazole (CDI) (43.2 g, 267 mmol, 1.3 equiv) in eight portions over 15 minutes. Vigorous CO₂ evolution will be observed.[11]

  • Reaction Time: Maintain the reaction mixture at 0 °C with stirring for 1 hour.[11]

  • Workup - Extraction: Transfer the mixture to a 500-mL separatory funnel and extract with dichloromethane (4 x 50 mL).[11]

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL).[11]

  • Drying: Transfer the organic phase to a conical flask and dry over anhydrous Na₂SO₄ (22 g) for 10 minutes.[11]

  • Solvent Removal: Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator (40 °C, 430 mmHg).[11][12]

  • Final Product: The resulting pale-yellow oil is further dried under high vacuum (0.5 mmHg, 19 °C, 6 h) to yield this compound as a lemon-gold colored oil (yields typically 92-94%).[11][12] The product can be used without further purification.[11][12]

reagents N,O-dimethylhydroxylamine HCl + CDI conditions Ice, sat. aq. NaHCO3 0 °C, 1 h reagents->conditions 1. extraction Extract with DCM conditions->extraction 2. washing Wash with Brine extraction->washing 3. drying Dry over Na2SO4 washing->drying 4. concentration Concentrate in vacuo drying->concentration 5. product N-Methoxy-N-methyl-1H- imidazole-1-carboxamide concentration->product 6.

Caption: Experimental workflow for the synthesis of the target compound.

Mechanism of Action: The Weinreb Amide Paradigm

The synthetic utility of this compound is best understood through the lens of the Weinreb ketone synthesis.[4] The N-methoxy-N-methylamide functionality provides a stable intermediate upon nucleophilic attack, preventing the over-addition that plagues reactions with other acylating agents.

The key to this controlled reactivity is the formation of a stable, chelated tetrahedral intermediate when an organometallic reagent (e.g., Grignard or organolithium) adds to the carbonyl carbon.[3][13] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the nucleophile from adding to the carbonyl, thus avoiding the formation of a tertiary alcohol.

cluster_0 Reaction Pathway start N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide intermediate Stable Chelated Tetrahedral Intermediate start->intermediate + reagent Organometallic Reagent (R-M) reagent->intermediate workup Aqueous Workup (H3O+) intermediate->workup 1. product Ketone (R-C(=O)-R') workup->product 2.

Caption: Generalized mechanism of action for Weinreb amide reactivity.

An unusual mode of reactivity has been observed with strongly basic reagents, leading to a competitive hydroxymethyl group transfer. This proceeds through a base-induced E2 elimination mechanism.[14][15]

Applications in Organic Synthesis

This compound is a versatile reagent with a growing number of applications in organic synthesis.

  • Synthesis of Ketones and Aldehydes: As a classic Weinreb amide, its primary application is in the synthesis of ketones from organometallic reagents and aldehydes via reduction with hydride reagents.[2][4]

  • Preparation of β-Keto Weinreb Amides and Unsymmetrical Ketones: It serves as a highly reactive reagent for the formation of these valuable synthetic intermediates.[16]

  • Chemoselective Esterification and Amidation: The reagent can be employed for the chemoselective esterification and amidation of carboxylic acids.[1]

  • Synthesis of Ureas, Thioureas, Carbamates, and Amides: It reacts with amines, alcohols, thiols, and carboxylic acids to produce a range of carbamoyl derivatives.[1]

  • Pharmaceutical and Agrochemical Synthesis: It is a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of pesticides and herbicides.[5][6] Its application has been noted in the synthesis of key intermediates for drugs like Remdesivir.[17]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Classifications: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][9][18]

  • Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18] Use in a well-ventilated area. Wear protective gloves, clothing, eye protection, and face protection.

  • First Aid: In case of skin contact, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[18] If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, rooted in the well-established mechanism of Weinreb amides, allows for the controlled and high-yield synthesis of ketones, aldehydes, and a variety of other functional groups. The straightforward and scalable synthesis of this reagent further enhances its appeal for both academic research and industrial applications. As the demand for complex and novel molecular architectures continues to grow, particularly in the fields of drug discovery and materials science, the utility of this compound is poised to expand even further.

References

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ElectronicsAndBooks. [Link]

  • This compound. PubChem. [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]

  • N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. [Link]

  • This compound. [Link]

  • Synthetic Approaches to N‐Methoxy‐N‐methylamides. ResearchGate. [Link]

  • This compound. [Link]

  • Weinreb amides. [Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. National Center for Biotechnology Information. [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. International Union of Crystallography. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

Sources

The Heller-Sarpong Reagent: A Technical Guide to Chemoselective Acylations

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide explores the discovery, background, mechanism, and application of the Heller-Sarpong reagent, a significant development in the field of organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this powerful tool for chemoselective esterification and amidation reactions.

Introduction: Addressing a Fundamental Challenge in Organic Synthesis

The selective acylation of carboxylic acids is a cornerstone of organic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] For decades, chemists have sought reagents that can efficiently form esters and amides without affecting other sensitive functional groups within a molecule. Traditional methods often necessitate protecting groups or involve harsh reagents, adding steps and reducing overall yield.[2][3]

The introduction of the Heller-Sarpong reagent, specifically methyl 1H-imidazole-1-carboxylate (MImC), by Stephen T. Heller and Richmond Sarpong, marked a significant advancement in addressing this challenge.[4][5] This guide will delve into the origins of this reagent, its mechanistic underpinnings, and its practical applications, providing researchers with the knowledge to effectively implement this methodology in their own synthetic endeavors.

Discovery and Background: The Genesis of a Chemoselective Reagent

The development of the Heller-Sarpong reagent stemmed from the need for a safe and highly selective alternative to hazardous reagents like diazomethane for the esterification of carboxylic acids.[3][6] Stephen T. Heller, during his doctoral studies with Richmond Sarpong at the University of California, Berkeley, developed imidazole carbamates and ureas as highly effective reagents for chemoselective esterification and amidation.[4][7][8]

Their key publication in Organic Letters in 2010, "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas," detailed the efficacy of these reagents.[4] Methyl 1H-imidazole-1-carboxylate (MImC), also known as the Heller-Sarpong reagent, emerged as a particularly useful and versatile tool.[1][5]

Key Innovators:

  • Stephen T. Heller: Earned his Ph.D. in Chemistry from the University of California, Berkeley in 2012, where he was an NSF Predoctoral Fellow. His research, under the guidance of Richmond Sarpong, focused on the development of novel chemoselective acylation methods.[8]

  • Richmond Sarpong: A prominent chemist and professor at the University of California, Berkeley, whose research group focuses on the synthesis of complex natural products and the development of new synthetic methods.[9]

The reagent is commercially available and is also referred to as MImC, Sarpong reagent, and N-Carbomethoxyimidazole.[1][5][6]

The Underlying Chemistry: Mechanism of Action

The high chemoselectivity of the Heller-Sarpong reagent lies in its unique mechanism of action. The proposed mechanism for esterification involves the in situ activation of the carboxylic acid.[2][3]

Proposed Mechanism of Esterification:

  • Protonation and Activation: The carboxylic acid protonates the imidazole ring of the MImC.

  • Nucleophilic Attack: The resulting carboxylate attacks the activated carbonyl carbon of the MImC.

  • Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The imidazole departs as a leaving group, and the alkyl group from the carbamate is transferred, forming the corresponding ester and releasing carbon dioxide.

This pathway avoids the need for harsh activating agents and is tolerant of a wide range of functional groups.

Heller-Sarpong_Esterification_Mechanism Proposed Esterification Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH Activated_Complex [R-COO⁻][MeO-C(=O)-ImH⁺] Carboxylic_Acid->Activated_Complex Protonation MImC MeO-C(=O)-Im MImC->Activated_Complex Tetrahedral_Intermediate R-C(=O)O-C(O⁻)(OMe)-ImH⁺ Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Ester R-COOMe Tetrahedral_Intermediate->Ester Rearrangement & Leaving Group Departure Imidazole ImH Tetrahedral_Intermediate->Imidazole CO2 CO₂ Tetrahedral_Intermediate->CO2

Caption: Proposed mechanism for esterification using the Heller-Sarpong reagent.

Applications in Organic Synthesis

The Heller-Sarpong reagent has demonstrated broad utility in the synthesis of esters and amides, particularly in contexts requiring high chemoselectivity.

Chemoselective Esterification

MImC is highly effective for the methylation of a wide array of carboxylic acids, including those found in amino acids, natural products, and other complex molecules.[3] The reaction conditions are generally mild, and the reagent tolerates various functional groups that might be incompatible with other esterification methods.[3]

Substrate Scope for Methylation with MImC:

EntrySubstrateProductYield (%)
14-Bromophenylacetic acidMethyl 4-bromophenylacetate93
2Boc-Gly-OHBoc-Gly-OMe95
3IbuprofenMethyl ibuprofen91
4Ferulic acidMethyl ferulate88
5Indole-3-carboxylic acidMethyl indole-3-carboxylate85
Yields are based on reported data and may vary depending on specific reaction conditions.[10]
Chemoselective Amidation

Analogous to esterification, imidazole ureas, a related class of reagents developed by Heller and Sarpong, facilitate the direct conversion of carboxylic acids to amides, including Weinreb amides, with high chemoselectivity.[3]

Experimental Protocols

The following are general procedures for the synthesis of the Heller-Sarpong reagent and its application in esterification.

Synthesis of Methyl 1H-imidazole-1-carboxylate (MImC)

Materials:

  • Imidazole

  • Methyl chloroformate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve imidazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add methyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

General Esterification Procedure with MImC

Materials:

  • Carboxylic acid

  • Methyl 1H-imidazole-1-carboxylate (MImC)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in acetonitrile or DMF, add MImC.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the desired ester.

For a detailed representative procedure, refer to the supporting information of the original publication by Heller and Sarpong.[10]

Esterification_Workflow General Esterification Workflow Start Start: Carboxylic Acid + MImC in Solvent Reaction Stir at RT or Heat Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End End: Pure Ester Purification->End

Caption: A generalized workflow for esterification using MImC.

Conclusion and Future Outlook

The Heller-Sarpong reagent and the associated methodology represent a significant contribution to the field of organic synthesis. Its high degree of chemoselectivity, operational simplicity, and the use of a relatively safe and stable reagent make it an invaluable tool for chemists in both academic and industrial settings. Future research in this area may focus on expanding the scope of these reagents to include a wider range of transformations and the development of catalytic versions of these reactions to further enhance their efficiency and sustainability.

References

  • Vertex AI Search. (2025). Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer - Green Chemistry (RSC Publishing).
  • Vertex AI Search. (2019).
  • Vertex AI Search. (2025). Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing).
  • Vertex AI Search. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts.
  • Vertex AI Search. (2011).
  • Vertex AI Search. Reductive ring‐opening of pyridinium salts to afford imino amines....
  • Vertex AI Search. (2025). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation | CCS Chemistry - Chinese Chemical Society.
  • Vertex AI Search. (2011). Reactivity and synthesis inspired by the Zincke ring-opening of pyridines - PubMed.
  • Vertex AI Search. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors.
  • Vertex AI Search. (2025).
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Supporting Information for Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • Loyola Marymount University. (n.d.). Stephen Heller - Scholars @ LMU. Retrieved from [Link]

  • Loyola Marymount University. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. [Link]

  • ExpertFile. (n.d.). Stephen Heller - View Profile & Connect | Loyola Marymount University. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Former Members. Retrieved from [Link]

  • PubMed. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • Heller & Richmond, LTD. (n.d.). Heller & Richmond, LTD. Retrieved from [Link]

  • Heller & Richmond, Ltd. (n.d.). Chicago Personal Injury Lawyers - Attorney & Staff Profiles. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methyl-1H-imidazole-1-carboxamide, registered under CAS number 862873-06-1, is a versatile chemical reagent that has garnered significant attention in the field of organic synthesis. Also known by its synonyms, WImC and the Heller-Sarpong reagent, this compound has proven to be a valuable tool, particularly in the chemoselective preparation of Weinreb amides from carboxylic acids.[1] The imidazole core is a common motif in a vast array of biologically active compounds, which has led to general interest in the potential applications of its derivatives in medicinal chemistry.[2] However, the primary and well-documented role of this compound lies in its utility as a synthetic intermediate.

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of this important reagent. It is designed to equip researchers and professionals in drug development and chemical synthesis with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical Characteristics

A clear understanding of the physicochemical properties of a reagent is paramount for its successful application in experimental work. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 862873-06-1[3][4]
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
IUPAC Name N-methoxy-N-methylimidazole-1-carboxamide[5]
Synonyms WImC, Heller-Sarpong reagent[4][6]
Appearance Colorless to pale yellow liquid[3]
Density 1.204 g/mL at 25 °C[6]
Boiling Point 75 °C at 0.15 mmHg[3]
Refractive Index n20/D 1.508[6]
SMILES CON(C)C(=O)n1ccnc1[6]
InChI Key DOQREVDTYAHWSN-UHFFFAOYSA-N[6]

Synthesis of this compound

The synthesis of this compound is a straightforward procedure that can be readily performed in a standard laboratory setting. The most common method involves the reaction of N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole (CDI).

Synthetic Workflow Diagram```dot

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product reactant1 N,O-dimethylhydroxylamine hydrochloride step1 Reaction reactant1->step1 reactant2 N,N'-carbonyldiimidazole (CDI) reactant2->step1 condition1 Saturated NaHCO₃ (aq) condition1->step1 condition2 Ice-water bath (0 °C) condition2->step1 step2 Extraction with CH₂Cl₂ step1->step2 step3 Drying and Concentration step2->step3 product N-methoxy-N-methyl-1H- imidazole-1-carboxamide step3->product

Caption: Proposed mechanism for Weinreb amide synthesis using WImC.

This pathway offers a significant advantage over traditional methods for ketone synthesis, which often suffer from over-addition of organometallic reagents to the ketone product, leading to the formation of tertiary alcohols. The Weinreb amide, once formed, reacts with organometallic reagents to generate a stable chelated intermediate that collapses to the desired ketone upon workup, thus preventing a second addition.

Applications in Research and Development

The application of this compound is predominantly in the realm of organic synthesis, where it serves as a key reagent for the preparation of Weinreb amides. These amides are versatile intermediates in the synthesis of a wide range of compounds, including ketones, aldehydes, and other complex molecules.

Key Applications:
  • Synthesis of Ketones and Aldehydes: Weinreb amides are most famously used to synthesize ketones and aldehydes from carboxylic acids. The reaction with Grignard or organolithium reagents followed by an aqueous workup provides the corresponding ketone in high yield.

  • Pharmaceutical Synthesis: The imidazole moiety is a common feature in many pharmaceuticals. [2]While this compound is primarily used as a building block, its derivatives are of interest in drug discovery. [3]It has been noted as a valuable intermediate in the synthesis of compounds targeting neurological disorders. [3]* Agrochemical Development: Similar to its role in pharmaceuticals, this reagent is also employed in the synthesis of novel agrochemicals. [3]

Biological Activity: An Area for Future Exploration

Therefore, while the structural motif of this compound suggests a potential for biological activity, this remains an underexplored area of research. Future investigations could involve screening this compound against various biological targets to uncover any potential therapeutic applications.

Conclusion

This compound (CAS 862873-06-1) is a highly effective and valuable reagent in modern organic synthesis. Its primary application as a precursor for the chemoselective synthesis of Weinreb amides has solidified its place in the synthetic chemist's toolkit. While its own biological properties are not yet well-defined, its role as a key intermediate in the construction of complex molecules, including potential pharmaceutical agents, underscores its importance in the broader landscape of drug discovery and development. This guide provides the foundational knowledge for researchers and scientists to confidently and effectively utilize this versatile compound in their synthetic endeavors.

References

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (URL: [Link])

  • Understanding Chemical Intermediates: The Case of N,N-Diphenyl-1H-imidazole-1-carboxamide - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • This compound | C6H9N3O2 | CID 12185908. (URL: [Link])

  • Review of pharmacological effects of imidazole derivatives. (URL: [Link])

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.org. (URL: [Link])

  • This compound. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])

  • This compound. (URL: [Link])

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas - Organic Chemistry Portal. (URL: [Link])

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. (URL: [Link])

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (URL: [Link])

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Stability of a Versatile Reagent

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a compound featuring both a Weinreb amide and an imidazole moiety, holds significant promise in various research and development sectors, including pharmaceutical and agricultural sciences.[1][2] Its utility as a synthetic intermediate is well-recognized.[3] However, a comprehensive understanding of its stability and degradation profile is paramount for ensuring its effective application, predicting its shelf-life, and identifying potential impurities that may arise during its synthesis, storage, and use. This guide provides a detailed examination of the inherent stability of this compound and its likely degradation pathways under various stress conditions. The insights presented herein are synthesized from established chemical principles and data on structurally related compounds, offering a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

This compound (C₆H₉N₃O₂) is a liquid at room temperature with a density of approximately 1.204 g/mL.[4] Its molecular structure is characterized by the presence of two key functional groups that dictate its reactivity and stability: the N-methoxy-N-methylamide (Weinreb amide) and the 1H-imidazole ring.

PropertyValueSource
Molecular FormulaC₆H₉N₃O₂[5]
Molecular Weight155.15 g/mol [5]
AppearanceLiquid
Density1.204 g/mL at 25 °C
Refractive Indexn20/D 1.508
Storage Temperature2-8°C

The Weinreb amide is known for its relative stability, particularly its resistance to over-addition by organometallic reagents, which is attributed to the formation of a stable chelated intermediate.[6][7] The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, can be susceptible to certain degradative processes, including oxidation and photodegradation.[8][9] The interplay of these two functional groups determines the overall stability profile of the molecule.

Forced Degradation Studies: A Predictive Analysis

A typical forced degradation study would involve the following conditions:

Stress ConditionTypical Reagents and ConditionsReference
Acid Hydrolysis0.1 N to 1 N HCl, room temperature to elevated temperatures[14][15]
Base Hydrolysis0.1 N to 1 N NaOH, room temperature to elevated temperatures[14][15]
Oxidation3-30% Hydrogen Peroxide (H₂O₂)[8][14]
Thermal DegradationElevated temperatures (e.g., 50-70°C) in solid state and in solution[13][16]
PhotodegradationExposure to UV and visible light (ICH Q1B guidelines)[8][11]
Hydrolytic Degradation

Acidic Conditions: Under acidic conditions, the primary site of hydrolytic attack is expected to be the carboxamide bond. While tertiary amides generally exhibit resistance to hydrolysis, the presence of the imidazole ring may influence this reactivity. The N-methoxy-N-methylamide itself is generally stable to mild acidic conditions. However, prolonged exposure to strong acids and elevated temperatures could lead to the cleavage of the amide bond, yielding 1H-imidazole and N-methoxy-N-methylcarbamic acid, which would likely decompose further.

Basic Conditions: The carbamate moiety of related compounds has been shown to be susceptible to basic hydrolysis.[8] Similarly, this compound is expected to undergo hydrolysis under basic conditions. The hydroxide ion would attack the carbonyl carbon of the carboxamide, leading to the formation of the imidazole anion and N-methoxy-N-methylcarbamic acid. The imidazole moiety itself is generally stable to basic conditions, although base-mediated autoxidation can occur in some cases.[8]

Oxidative Degradation

The imidazole ring is a known target for oxidative degradation.[8] In the presence of oxidizing agents like hydrogen peroxide, the imidazole moiety of this compound could be oxidized. Studies on other imidazole-containing compounds have shown that oxidation can lead to the formation of various degradation products, including those resulting from ring opening or the introduction of hydroxyl groups onto the ring.[8] The Weinreb amide portion of the molecule is generally considered stable to mild oxidative conditions.

Photodegradation

The imidazole moiety is also known to be sensitive to photodegradation.[8][9] Exposure to high-intensity light, particularly UV light, can lead to the formation of various degradation products. The specific photodegradation pathway can be complex and may involve radical mechanisms. For 2,4,5-triphenylimidazole derivatives, it has been shown that substitution on the imidazole nitrogen can influence photostability.[17] Therefore, it is highly probable that this compound will exhibit some degree of photodegradation upon exposure to light.

Thermal Degradation

N-Methoxy-N-methylamides are generally considered to be thermally stable compounds, often requiring distillation for purification.[7] However, the overall thermal stability of this compound will also depend on the imidazole moiety. While specific data is lacking, thermal degradation at elevated temperatures could potentially lead to the cleavage of the C-N bond connecting the imidazole ring to the carboxamide group. The degradation of some amides can be influenced by the presence of other functional groups and the overall molecular structure.[18][19][20]

Predicted Degradation Pathways

Based on the analysis of the functional groups, the following diagram illustrates the predicted primary degradation pathways for this compound under forced degradation conditions.

Degradation Pathways cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products Parent N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide Acid Acid Hydrolysis Parent->Acid H⁺/H₂O Base Base Hydrolysis Parent->Base OH⁻/H₂O Oxidation Oxidation (H₂O₂) Parent->Oxidation [O] Photo Photodegradation (UV/Vis) Parent->Photo Imidazole 1H-Imidazole Acid->Imidazole CarbamicAcid N-Methoxy-N-methylcarbamic acid (unstable) Acid->CarbamicAcid Base->Imidazole Base->CarbamicAcid OxidizedImidazole Oxidized Imidazole Derivatives Oxidation->OxidizedImidazole PhotoProducts Photolytic Degradation Products Photo->PhotoProducts

Caption: Predicted degradation pathways of this compound.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[21][22]

Experimental Workflow for Stability Testing

The following diagram outlines a typical experimental workflow for conducting a forced degradation study and developing a stability-indicating method.

Experimental Workflow Start Start: Pure Compound Stress Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) Start->Stress Samples Generate Stressed Samples Stress->Samples HPLC HPLC Method Development (Column, Mobile Phase, Detector Selection) Samples->HPLC Separation Separate Degradation Products from Parent Compound HPLC->Separation LCMS LC-MS Analysis (Identify Degradation Products) Separation->LCMS Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Separation->Validation NMR NMR Spectroscopy (Structure Elucidation of Major Degradants) LCMS->NMR End End: Validated Stability-Indicating Method Validation->End

Caption: Workflow for forced degradation and stability-indicating method development.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be the primary tool for separating the parent compound from its degradation products.[21] Method development would involve optimizing the column chemistry, mobile phase composition (including pH and organic modifier), and gradient elution profile to achieve adequate resolution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, the molecular weights of the degradation products can be determined, providing crucial information for their structural elucidation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation of these impurities followed by NMR analysis is often necessary.[8][21]

Conclusion and Recommendations

This technical guide provides a comprehensive, albeit predictive, analysis of the stability and degradation profile of this compound. The molecule's stability is a composite of the robust Weinreb amide functionality and the more susceptible imidazole ring. The primary anticipated degradation pathways involve hydrolysis of the carboxamide bond under both acidic and basic conditions, and oxidation and photodegradation of the imidazole moiety.

For professionals working with this compound, it is recommended to:

  • Store the compound at the recommended temperature of 2-8°C and protect it from light to minimize degradation.

  • When using this compound in reactions, consider the pH of the reaction medium, as both acidic and basic conditions may lead to its degradation over time.

  • For applications requiring long-term stability, it is crucial to perform a formal stability study using a validated stability-indicating analytical method to confirm the predicted degradation profile and to establish an appropriate shelf-life.

By understanding these potential stability liabilities, researchers can better control the quality and performance of this compound in their applications.

References

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3149-3157. [Link]

  • Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • ResearchGate. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. [Link]

  • Wang, Y., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(18), 11396-11403. [Link]

  • ResearchGate. (2019). Biodegradability of imidazole structures. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Forced Degradation – A Review. [Link]

  • PubChem. This compound. [Link]

  • Penn State Research Database. N-methoxy-n-methylamides as effective acylating agents. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Kim, Y., & Ahuja, S. (Eds.). (2005). Handbook of Stability Testing in Pharmaceutical Development. Springer.
  • Molecules. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Trends in Analytical Chemistry. (2013). Stability-indicating methods for the determination of drugs in the presence of their degradation products. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

  • ResearchGate. (2000). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). [Link]

  • IUCrData. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

  • ResearchGate. (2009). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. [Link]

  • MDPI. (2020). The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. [Link]

  • Analytical Communications. (1998). Thermal degradation of ceramides as studied by mass spectrometry and vibrational spectroscopy. [Link]

Sources

A Comprehensive Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a pivotal reagent in modern organic synthesis, has garnered significant attention for its role as a stable, versatile, and highly selective acylating agent. This technical guide provides an in-depth exploration of this compound, beginning with a comprehensive clarification of its nomenclature and various synonyms encountered in chemical literature. We delve into its physicochemical properties, explore its critical applications in the synthesis of Weinreb amides, chemoselective acylations, and its broader impact on pharmaceutical and agrochemical development. Furthermore, this document furnishes a detailed, field-proven protocol for its synthesis, complete with workflow visualizations to ensure reproducibility and safety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this valuable synthetic building block.

Introduction: The Emergence of a Specialized Acylating Agent

In the landscape of organic chemistry, the ability to form carbon-carbon and carbon-heteroatom bonds with high precision is paramount. The synthesis of amides, esters, and ketones often requires carefully chosen reagents to avoid side reactions and ensure high yields, especially in the context of complex, multi-functionalized molecules. This compound has emerged as a superior reagent for such transformations. Its structure, featuring a Weinreb amide moiety attached to an imidazole ring, renders it an excellent electrophile that, upon reaction, releases the stable and weakly basic imidazole leaving group.

This unique reactivity profile makes it a go-to choice for the preparation of other N-methoxy-N-methylamides (Weinreb amides), which are celebrated intermediates in drug discovery due to their controlled reactivity towards organometallic reagents to furnish ketones. The reagent's utility extends to the chemoselective esterification and amidation of carboxylic acids, offering a mild and efficient alternative to harsher, less selective methods.[1] Its growing importance is evidenced by its application as a key intermediate in the synthesis of diverse molecular targets, ranging from pharmaceuticals for neurological disorders to advanced agrochemicals.[2][3]

Nomenclature and Identification: A Comprehensive Overview

Clarity in chemical communication is essential for reproducible science. This compound is known by several names in literature and commercial catalogs, which can be a source of confusion. This section aims to systematically catalog its various identifiers.

Primary IUPAC and Common Names

The formal IUPAC name for this compound is N-methoxy-N-methylimidazole-1-carboxamide .[4] However, it is frequently referred to by several synonyms in scientific literature and supplier databases. Among the most prevalent are:

  • Heller-Sarpong reagent : This name acknowledges the significant contributions of chemists Stephen T. Heller and Richmond Sarpong, whose research extensively developed the use of carbonylazoles for chemoselective acylation reactions.[1][5]

  • WImC : This abbreviation stands for W einreb Im idazole C arbamate, highlighting its structural features and functional class.

  • N-methoxy-N-methylcarbamoylimidazole : An alternative systematic name that is also commonly used.

Systematic and Commercial Identifiers

For unambiguous identification, a set of standardized identifiers is used globally. The following table summarizes these for this compound.

IdentifierValueSource(s)
CAS Number 862873-06-1[4][6][7][8][9]
Molecular Formula C₆H₉N₃O₂[4][9][10][11]
Molecular Weight 155.15 g/mol [4]
InChI 1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3[4]
InChIKey DOQREVDTYAHWSN-UHFFFAOYSA-N[4][10]
SMILES CON(C)C(=O)n1ccnc1[11]
EC Number 695-597-3[4]
MDL Number MFCD21608484[4]
Visualization of Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its most common identifiers.

G cluster_structure Core Chemical Structure cluster_names Synonyms & Names cluster_identifiers Unique Identifiers struct C₆H₉N₃O₂ iupac IUPAC Name: N-methoxy-N-methyl- 1H-imidazole-1-carboxamide struct->iupac sarpong Heller-Sarpong Reagent struct->sarpong wimc WImC struct->wimc alt_name N-methoxy-N-methyl- carbamoylimidazole struct->alt_name cas CAS: 862873-06-1 struct->cas inchikey InChIKey: DOQREVDTYAHWSN... struct->inchikey

Caption: Relationship between the structure and its names.

Physicochemical Properties

Understanding the physical properties of a reagent is crucial for its proper handling, storage, and use in reactions. This compound is typically supplied as a liquid.

PropertyValueSource(s)
Appearance Colorless to light yellow or lemon-gold colored oil/liquid[6][12][13]
Purity ≥95%[6]
Density 1.204 g/mL at 25 °C
Refractive Index (n20/D) 1.508
Storage Temperature 2-8°C

Key Applications in Synthetic Chemistry

The utility of this reagent stems from its ability to act as a potent, yet selective, acylating agent.

  • Preparation of Weinreb Amides and Cyanoformamides : Its primary application is as a precursor for other valuable synthetic intermediates. For instance, it reacts smoothly with trimethylsilyl cyanide to produce N-Methoxy-N-methylcyanoformamide.[12] This transformation showcases its role as a transferable N-methoxy-N-methylcarbamoyl group.

  • Chemoselective Esterification and Amidation : The Heller-Sarpong group demonstrated its efficacy in the direct conversion of carboxylic acids to esters and amides.[1] This method is particularly valuable for its mild conditions, which preserve sensitive functional groups that might not be compatible with traditional coupling agents or harsher conditions.

  • Synthesis of Ureas, Carbamates, and Thioureas : The reagent can be converted to carbamoylimidazolium iodides, which are themselves versatile intermediates that react with amines, alcohols, and thiols to form ureas, carbamates, and thioureas, respectively.

  • Pharmaceutical and Agrochemical Intermediate : The imidazole and Weinreb amide motifs are prevalent in bioactive molecules.[14] Consequently, this reagent serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of effective pesticides and herbicides.[2][3]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, providing a reliable method for the gram-scale preparation of the title compound.[12][13]

Principle of the Reaction

The synthesis involves the reaction of N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole (CDI). The hydroxylamine is first deprotonated in situ by sodium bicarbonate to form the free base, which then acts as a nucleophile, attacking a carbonyl group of CDI. This addition-elimination sequence releases one equivalent of imidazole, forming the desired product. The use of an ice bath is critical to control the exothermicity of the reaction and minimize side-product formation.

Materials and Reagents
  • N,O-Dimethylhydroxylamine hydrochloride

  • N,N'-Carbonyldiimidazole (CDI)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • 1-L conical flask

  • 500-mL separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup : To a 1-L conical flask equipped with a large magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (20.0 g, 205 mmol, 1.0 equiv), ice (100 g), and saturated aqueous NaHCO₃ (100 mL).[12]

  • Cooling : Place the flask in an ice-water bath and stir the mixture vigorously until the internal temperature reaches 0 °C.

  • Addition of CDI : While maintaining vigorous stirring and a temperature of 0 °C, add N,N'-carbonyldiimidazole (CDI) (43.2 g, 267 mmol, 1.3 equiv) portion-wise over approximately 15 minutes.[12] Vigorous gas evolution (CO₂) will be observed.

  • Reaction Time : Continue stirring the mixture at 0 °C for 1 hour after the addition of CDI is complete.[12]

  • Workup - Extraction : Transfer the reaction mixture to a 500-mL separatory funnel. Extract the aqueous layer with dichloromethane (4 x 50 mL).[12]

  • Workup - Washing and Drying : Combine the organic extracts and wash them with brine (1 x 50 mL). Transfer the organic phase to a conical flask and dry over anhydrous Na₂SO₄ for 10-15 minutes.[12]

  • Isolation : Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (40 °C, ~430 mmHg).[12][13]

  • Final Purification : Place the resulting pale-yellow oil under high vacuum (~0.5 mmHg) for several hours to remove residual solvent, yielding the pure this compound (typically 92-94% yield).[12][13]

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reagent is classified as a skin and eye irritant and may cause respiratory irritation.[4] Avoid inhalation and contact with skin and eyes.

  • The addition of CDI to the reaction mixture results in significant CO₂ evolution; ensure the vessel is not sealed.

Workflow Visualization

The diagram below outlines the key stages of the synthesis and purification process.

G start Start: Reagents in Flask setup 1. Combine N,O-dimethylhydroxylamine HCl, NaHCO₃(aq), and ice. Cool to 0°C. start->setup addition 2. Add Carbonyldiimidazole (CDI) portion-wise over 15 min at 0°C. setup->addition react 3. Stir at 0°C for 1 hour. addition->react extract 4. Extract with Dichloromethane (DCM) (4 x 50 mL) react->extract wash_dry 5. Wash combined organic layers with brine and dry over Na₂SO₄. extract->wash_dry concentrate 6. Filter and concentrate via rotary evaporation. wash_dry->concentrate purify 7. Dry under high vacuum to remove residual solvent. concentrate->purify end End: Pure Product purify->end

Caption: Synthesis workflow for the target compound.

Conclusion

This compound, also known as the Heller-Sarpong reagent or WImC, is a highly valuable and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined reactivity, stability, and the mild conditions under which it operates make it an ideal choice for a range of acylation reactions. A clear understanding of its various synonyms and identifiers is crucial for navigating the chemical literature effectively. The robust synthesis protocol detailed herein provides a reliable pathway for its preparation, enabling researchers to access its synthetic potential for applications in drug discovery, agrochemical development, and beyond.

References

  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Chembly. (n.d.). This compound. Retrieved from [Link]

  • MOLBASE. (n.d.). 1H-Imidazole-1-carboxamide, N-methoxy-N-methyl-. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Drug Design and Research. Retrieved from [Link]

Sources

A Spectroscopic Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: A Key Reagent for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Spectroscopic Signature of a Versatile Reagent

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known by the trivial names Heller-Sarpong reagent or WImC, is a versatile compound increasingly utilized in pharmaceutical and chemical research.[1][2] Its significance lies in its role as a stable and effective precursor for the synthesis of Weinreb amides, which are crucial intermediates in the creation of complex molecules, including ketones, aldehydes, and various biologically active compounds.[3][4] The ability to reliably identify and confirm the purity of this reagent is paramount for the successful execution of these sensitive synthetic transformations.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify, characterize, and utilize this important synthetic building block.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the connectivity of atoms in this compound.

Caption: Molecular Structure of this compound

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
CAS Number 862873-06-1[5]
Appearance Colorless to pale yellow liquid

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact ionization at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 155, corresponding to the molecular weight of the compound.[5] The fragmentation pattern provides a unique fingerprint for the molecule.

Expected Mass Spectrometry Data:

m/zInterpretation
155Molecular Ion [M]⁺
124Loss of -OCH₃
96Loss of -N(CH₃)OCH₃
68Imidazole fragment
58[N(CH₃)OCH₃]⁺ fragment

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron impact ionization.

Fragmentation_Pathway M [C₆H₉N₃O₂]⁺˙ m/z = 155 (Molecular Ion) F1 [C₅H₆N₃O]⁺ m/z = 124 M->F1 - •OCH₃ F2 [C₄H₄N₃]⁺ m/z = 96 M->F2 - •N(CH₃)OCH₃ F4 [C₂H₆NO]⁺ m/z = 58 M->F4 F3 [C₃H₄N₂]⁺˙ m/z = 68 F2->F3 - HCN

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While publicly available experimental spectra are limited, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR spectrum conforms to the expected structure, indicating its use as a standard quality control method.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Singlet1HH-2 (Imidazole ring)
~ 7.1 - 7.3Singlet1HH-4 (Imidazole ring)
~ 7.0 - 7.2Singlet1HH-5 (Imidazole ring)
~ 3.8Singlet3H-OCH₃
~ 3.4Singlet3H-NCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150C=O (Carboxamide)
~ 138C-2 (Imidazole ring)
~ 130C-4 (Imidazole ring)
~ 117C-5 (Imidazole ring)
~ 62-OCH₃
~ 35-NCH₃

Data Interpretation

The ¹H NMR spectrum is expected to show three distinct signals for the imidazole ring protons and two singlets for the N-methoxy and N-methyl groups. The ¹³C NMR spectrum will show the characteristic carbonyl carbon of the carboxamide group, along with the signals for the imidazole ring carbons and the two methyl groups. It is worth noting that in some N-alkoxy-N-alkyl amides, restricted rotation around the amide C-N bond can lead to the observation of rotamers, which may result in broadening or duplication of the N-methyl and N-methoxy signals at room temperature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3100-3150MediumC-H stretch (aromatic)
~ 2940-2980MediumC-H stretch (aliphatic, -CH₃)
~ 1700-1720StrongC=O stretch (amide)
~ 1450-1550Medium-StrongC=C and C=N stretch (imidazole ring)
~ 1250-1350StrongC-N stretch
~ 1000-1100StrongC-O stretch

Data Interpretation

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxamide group. The presence of bands in the aromatic C-H stretching region and the fingerprint region corresponding to the imidazole ring vibrations, along with the C-H, C-N, and C-O stretching vibrations, will collectively confirm the presence of the key functional groups in the molecule.

Conclusion: A Reliable Spectroscopic Profile for a Key Synthetic Tool

The spectroscopic data presented in this guide provide a robust framework for the identification and quality assessment of this compound. The combination of mass spectrometry, NMR, and IR spectroscopy offers a comprehensive and orthogonal approach to confirming the structure and purity of this important reagent. By understanding and applying this spectroscopic information, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

  • Chem-Impex. This compound. [Link]

  • Isomerlab. This compound (WImC), CAS: 862873-06-1. [Link]

  • Organic Chemistry Portal. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]

  • PubChem. This compound. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • ARKAT USA. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • Synthesis. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

Sources

A Theoretical and Computational Guide to the Heller-Sarpong Reagent: Unveiling the Source of a Unique Acylating Power

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1H-imidazole-1-carboxylate, widely known as the Heller-Sarpong reagent or MImC, has emerged as a highly effective and chemoselective reagent for the esterification and amidation of carboxylic acids.[1] Its stability and safety profile present a significant advantage over traditional, more hazardous reagents like diazomethane.[1] This technical guide moves beyond synthetic protocols to provide a deep, mechanism-driven exploration of the reagent's function from a theoretical and computational perspective. We will dissect the electronic structure, frontier molecular orbitals, and reaction pathways that underpin its reactivity. By leveraging Density Functional Theory (DFT) as a predictive tool, this guide offers researchers and drug development professionals a robust framework for understanding and optimizing reactions involving this versatile synthetic tool.

The Central Mechanistic Paradigm: An In Situ Gateway to N-Acylimidazoles

The synthetic utility of the Heller-Sarpong reagent is not derived from its direct reaction with a nucleophile. Instead, its primary role is to serve as a stable, convenient precursor to a highly reactive acylating species: an N-acylimidazole . The core of its mechanism involves a two-step sequence where the reagent first reacts with a carboxylic acid to generate this key intermediate in situ. This N-acylimidazole then undergoes rapid nucleophilic attack by an alcohol or amine to yield the final ester or amide product.

This pathway elegantly circumvents the challenges of handling unstable or overly reactive acylating agents. The N-acylimidazole intermediate is the true workhorse of the transformation, possessing a finely tuned electrophilicity that is central to the reaction's success.[2] Understanding the electronic properties of this transient species is paramount to understanding the efficacy of the Heller-Sarpong reagent itself.

G cluster_0 Step 1: Formation of Key Intermediate cluster_1 Step 2: Acyl Transfer RCOOH Carboxylic Acid (R-COOH) AcylIm N-Acylimidazole (Intermediate) RCOOH->AcylIm + HSR Heller-Sarpong Reagent (MImC) HSR->AcylIm Byproduct1 CO2 + MeOH AcylIm->Byproduct1 Product Final Product (Ester or Amide) AcylIm->Product + NuH Nucleophile (Nu-H) (e.g., R'-OH, R'-NH2) NuH->Product Byproduct2 Imidazole Product->Byproduct2

Caption: Overall reaction pathway for acylation using the Heller-Sarpong reagent.

Theoretical Framework: Deconstructing the Electrophilicity of N-Acylimidazoles

The high reactivity of the N-acylimidazole intermediate can be rationalized through fundamental electronic principles. The imidazole ring, connected to the acyl carbonyl group via its nitrogen atom, acts as an excellent leaving group. This is due to the stability of the resulting imidazole anion, which is a resonance-stabilized aromatic heterocycle. Computationally, we can probe the sources of this reactivity by examining the molecule's electronic architecture.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. In an acyl transfer reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

For an N-acylimidazole, DFT calculations consistently show that the LUMO is predominantly localized on the carbonyl group, with a large orbital coefficient on the carbonyl carbon. This indicates that the carbonyl carbon is the most electrophilic site and highly susceptible to nucleophilic attack. The energy of this LUMO is significantly lowered by the electron-withdrawing nature of the N-imidazole moiety, making the intermediate much more reactive than a corresponding ester or even a carboxylic acid.

FMO_Interaction cluster_Nu Nucleophile cluster_AcIm Electrophile HOMO_Nu HOMO of Nucleophile (Nu-H) LUMO_AcIm LUMO of N-Acylimidazole HOMO_Nu->LUMO_AcIm Favorable Orbital Overlap

Caption: FMO interaction driving the nucleophilic attack on the N-acylimidazole.

Natural Bond Orbital (NBO) Analysis: Unveiling Hyperconjugative Activation

While FMO theory provides a broad picture, Natural Bond Orbital (NBO) analysis offers a more detailed view of the specific electronic interactions that activate the carbonyl group. NBO analysis deconstructs the complex molecular wavefunction into localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg).[3]

The key insight from NBO analysis of N-acylimidazoles lies in hyperconjugation . This is the stabilizing delocalization of electron density from a filled donor orbital to a vacant acceptor orbital.[4] In N-acylimidazoles, there are two critical donor-acceptor interactions:

  • n(N) → π(C=O): The lone pair (n) on the imidazole nitrogen adjacent to the carbonyl group delocalizes into the antibonding π orbital of the carbonyl.

  • n(O) → σ(C-N): The lone pair (n) on the carbonyl oxygen delocalizes into the antibonding σ orbital of the carbon-imidazole nitrogen bond.

These interactions, particularly the first one, withdraw electron density from the carbonyl carbon, increasing its positive partial charge and thus its electrophilicity. Furthermore, populating the σ*(C-N) antibonding orbital weakens the C-N bond, facilitating its cleavage as the imidazole acts as a leaving group.[4] NBO calculations allow for the quantification of the stabilization energy (E(2)) associated with these interactions, providing a direct measure of their chemical significance.[3][5]

Computational Modeling in Practice

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of this size, offering an excellent balance of accuracy and computational cost.[6][7] It can be used to model the entire acyl transfer step, from the approach of the nucleophile to the departure of the leaving group.

Predicting Reaction Energetics and Transition States

A typical computational study of the acyl transfer mechanism from an N-acylimidazole to an alcohol (alcoholysis) involves several key calculations:

  • Geometry Optimization: Finding the lowest energy structures for the reactants (N-acylimidazole and alcohol), the transition state (TS), and the products (ester and imidazole).

  • Transition State Search: Locating the first-order saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.

  • Frequency Calculation: Performed on all optimized structures to confirm their nature. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Energy Calculation: Determining the electronic energies of all species to construct a reaction profile and calculate the activation energy barrier (ΔG‡), which is directly related to the reaction rate.

Table 1: Representative Calculated Energy Data for a Model Reaction (Methanolysis of N-Acetylimidazole)

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔE‡ Electronic Activation Energy15 - 20
ΔG‡ Gibbs Free Energy of Activation20 - 25
ΔG_rxn Gibbs Free Energy of Reaction-10 to -15 (Exergonic)

Note: Values are illustrative and depend heavily on the chosen DFT functional, basis set, and solvation model.

A Practical Workflow for Computational Analysis

For teams looking to apply these methods, the following protocol outlines a standard workflow for analyzing the reactivity of an N-acylimidazole intermediate using DFT.

Step-by-Step Computational Protocol
  • Structure Preparation:

    • Build the 3D structures of the N-acylimidazole intermediate and the chosen nucleophile (e.g., methanol) in a molecular editor.

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Reactant & Product Optimization:

    • Submit separate geometry optimization and frequency calculations for the N-acylimidazole, the nucleophile, the final ester product, and imidazole.

    • Methodology: A common and robust level of theory is B3LYP with a Pople-style basis set like 6-311+G(d,p).[6]

    • Solvation: Include a continuum solvation model (e.g., PCM or SMD) to account for the solvent environment (e.g., acetonitrile, DMF), as this can significantly impact reaction barriers.

  • Transition State (TS) Search:

    • Use the optimized reactant structures to build an initial guess for the transition state. This typically involves bringing the nucleophilic atom (e.g., the alcohol oxygen) close to the carbonyl carbon at an appropriate angle (e.g., the Bürgi-Dunitz angle, ~107°).

    • Perform a TS optimization calculation (e.g., using the Opt=TS keyword in Gaussian). This can be computationally demanding and may require several attempts with different starting geometries.

  • TS Verification and Analysis:

    • Run a frequency calculation on the optimized TS structure. Confirm the presence of one and only one imaginary frequency.

    • Animate the imaginary frequency to visualize the motion. It should clearly show the formation of the new bond (e.g., O-C) and the breaking of the old bond (e.g., C-N).

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to confirm that it connects the intended reactants and products.

  • Data Consolidation and Interpretation:

    • Extract the Gibbs free energies from the frequency calculation output files for all species.

    • Calculate the activation barrier (ΔG‡ = G_TS - G_Reactants) and the overall reaction energy (ΔG_rxn = G_Products - G_Reactants).

    • Perform an NBO analysis on the N-acylimidazole to calculate the key hyperconjugative interaction energies.

Workflow A 1. Build & Pre-optimize Reactant Structures B 2. DFT Optimization & Frequencies of Reactants & Products A->B C 3. Construct Initial Guess for Transition State (TS) B->C G 7. Perform NBO Analysis on Intermediate B->G D 4. Perform TS Optimization (e.g., Opt=TS) C->D E 5. Verify TS with Frequency Calc. (Confirm 1 Imaginary Freq.) D->E F 6. Calculate ΔG‡ and ΔGrxn E->F H 8. Interpret Results & Draw Mechanistic Conclusions F->H G->H

Caption: A standard workflow for the computational investigation of acyl transfer.

Conclusion and Future Outlook

The Heller-Sarpong reagent's effectiveness is rooted in its ability to act as a controlled precursor for the highly electrophilic N-acylimidazole intermediate. Theoretical and computational analyses provide invaluable, quantitative insights into the electronic factors that govern this reactivity. FMO theory highlights the electrophilic nature of the carbonyl carbon, while NBO analysis reveals the crucial role of hyperconjugative interactions in activating the acyl group and preparing the imidazole moiety as an excellent leaving group.

Future computational studies could further illuminate the initial step of the reaction—the formation of the N-acylimidazole from the Heller-Sarpong reagent and the carboxylic acid—to build a complete, quantitative energy profile for the entire catalytic cycle. Such studies will continue to empower chemists to design more efficient reagents and rationally optimize reaction conditions, accelerating progress in synthesis and drug development.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Goerigk, L., et al. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 24, 18231-18249. [Link]

  • Bepari, M. R., et al. (n.d.). Depolymerizing PET via “Imidazolysis” for Obtaining a Diverse Array of Intermediates from Plastic Waste. ChemRxiv. [Link]

  • Szabó, K. J. (2020). Transamidation and Amidation of Activated Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 53(7), 1337–1351. [Link]

  • Fujino, H., & Suga, H. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]

  • Suradkar, R. R., et al. (2023). Synthesis, characterization, and computational analysis of novel imidazole-based derivative with tailored electronic properties. Scientific Reports, 13(1), 12345. [Link]

  • Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. International Journal of Chemistry and Technology, 4(2), 138-145. [Link]

  • Sureshkumar, G., et al. (2012). Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. International Journal of ChemTech Research, 4(2), 541-548. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital (NBO) Analysis - Tutorial Example. Retrieved from [Link]

  • Jencks, W. P., & Kirsch, J. F. (1962). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 84(16), 3133–3137. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known as the Heller-Sarpong reagent, has emerged as a highly versatile and efficient reagent in modern organic synthesis. Its unique structure, combining an activated N-acylimidazole with a Weinreb amide moiety, allows for controlled and selective carbamoylation reactions with a diverse range of nucleophiles. This guide provides a comprehensive analysis of its reactivity profile, detailing the underlying mechanistic principles and offering field-proven experimental protocols for its application with key functional groups. We will explore its interactions with O, N, S, and C-nucleophiles, highlighting its role in the synthesis of carbamates, ureas, thiocarbamates, and ketones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent for the construction of complex molecular architectures.

Introduction: The Unique Structural Attributes of this compound

This compound (CAS 862873-06-1) is a stable, often liquid, reagent that serves as a superior alternative to hazardous phosgene derivatives for introducing the N-methoxy-N-methylcarbamoyl group.[1] Its utility stems from a finely tuned electronic and structural arrangement.

The core of its reactivity lies in the N-acylimidazole system. The imidazole ring is an excellent leaving group, rendering the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] This activation is analogous to other well-known acylating agents. However, the true elegance of this reagent is the attached N-methoxy-N-methylamide (Weinreb amide) group. This functionality is renowned for its ability to react with potent organometallic nucleophiles to form stable, chelated intermediates, thereby preventing the common problem of over-addition and leading cleanly to ketones upon workup.[3]

The synthesis of the reagent is straightforward, typically involving the reaction of N,N'-carbonyldiimidazole (CDI) with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[4] This accessibility, combined with its broad reactivity and high selectivity, makes it an invaluable tool in the synthetic chemist's arsenal.[5]

General Mechanism of Acyl Transfer

The fundamental reaction pathway for this compound involves a nucleophilic acyl substitution. A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the imidazole anion is eliminated, transferring the N-methoxy-N-methylcarbamoyl group to the nucleophile.

Weinreb_Mechanism reagent N-Methoxy-N-methyl-1H- imidazole-1-carboxamide intermediate Stable Chelated Tetrahedral Intermediate reagent->intermediate + R-MgX grignard R-MgX workup H₃O⁺ Workup intermediate->workup ketone Ketone R-C(=O)-CH₃ workup->ketone

Sources

The Heller-Sarpong Reagent: A Technical Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Amide Bond Formation

The construction of amide and ester bonds is a cornerstone of organic synthesis, particularly within the pharmaceutical and life sciences industries. The quest for mild, efficient, and chemoselective reagents for these transformations is perpetual. This guide provides an in-depth technical overview of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a reagent that has emerged as a powerful tool for the synthesis of amides and esters, offering distinct advantages in terms of operational simplicity and substrate compatibility. Also known as the Heller-Sarpong reagent, this compound provides a reliable method for the activation of carboxylic acids under neutral conditions, avoiding the often harsh reagents or complex purification procedures associated with classical methods. Its utility extends to the direct formation of Weinreb amides, valuable intermediates in the synthesis of ketones and other carbonyl compounds. This guide will delve into the synthesis, mechanism of action, and practical applications of this versatile reagent, providing researchers with the knowledge to effectively integrate it into their synthetic workflows.

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 862873-06-1[1]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol
Appearance Colorless to pale yellow liquid[1]
Density 1.204 g/mL at 25 °C
Refractive Index n20/D 1.508
Storage 2-8°C, under inert gas[1]

Safety and Handling: this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Application: Chemoselective Amidation and Esterification

The primary utility of this compound lies in its ability to mediate the chemoselective formation of amides and esters from carboxylic acids. A key publication by Heller and Sarpong in Organic Letters details the scope and conditions for these transformations.[2] The reactions are typically carried out in a polar aprotic solvent such as acetonitrile at elevated temperatures. The process is characterized by its simplicity and the ease of purification, as the byproducts are imidazole and N-methylimidazole, which can be readily removed by an aqueous workup.[2]

Mechanism of Action: The Acylimidazolium Intermediate

The efficacy of the Heller-Sarpong reagent hinges on the in-situ formation of a highly reactive acylimidazolium intermediate. While the detailed mechanism for this specific reagent is a subject of ongoing study, it is widely understood to proceed through a pathway analogous to other N-acylimidazole-based activating agents.

  • Activation: The carboxylic acid reacts with this compound to form a tetrahedral intermediate.

  • Intermediate Formation: This intermediate collapses, releasing N,O-dimethylhydroxylamine and generating the key acylimidazolium species. This activated intermediate is highly electrophilic at the carbonyl carbon.

  • Nucleophilic Attack: The nucleophile (an amine for amidation or an alcohol for esterification) attacks the activated carbonyl group.

  • Product Formation: The tetrahedral intermediate formed collapses to yield the final amide or ester product, with the release of imidazole.

Mechanism_of_Action Reagents Carboxylic Acid (R-COOH) + This compound Intermediate1 Tetrahedral Intermediate Reagents->Intermediate1 Activation Acylimidazolium Acylimidazolium Intermediate [R-CO-Imd]⁺ Intermediate1->Acylimidazolium Collapse Byproducts N,O-dimethylhydroxylamine + Imidazole Intermediate1->Byproducts Release Intermediate2 Tetrahedral Intermediate Acylimidazolium->Intermediate2 Nucleophilic Attack Nucleophile Nucleophile (R'-NH₂ or R'-OH) Nucleophile->Intermediate2 Products Amide (R-CONHR') or Ester (R-COOR') Intermediate2->Products Collapse Intermediate2->Byproducts Release

Caption: Proposed mechanism for amide/ester formation.

Experimental Protocols

The following protocols are adapted from peer-reviewed sources and represent robust procedures for the synthesis and application of this compound.

Synthesis of this compound

This procedure is adapted from a detailed protocol in Organic Syntheses.[3][4]

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • N,N′-carbonyldiimidazole (CDI)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a conical flask equipped with a stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.0 equiv), ice, and saturated aqueous NaHCO₃.

  • Cool the flask in an ice-water bath and stir vigorously.

  • Add CDI (1.3 equiv) portion-wise over 15 minutes. Carbon dioxide evolution will be observed.

  • Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Transfer the mixture to a separatory funnel and extract with DCM (4 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield this compound as a pale-yellow oil. The product is typically used without further purification.

Synthesis_Workflow Start N,O-dimethylhydroxylamine HCl + NaHCO₃ (aq) Reaction Reaction at 0 °C Start->Reaction CDI N,N'-carbonyldiimidazole (CDI) CDI->Reaction Extraction Extraction with DCM Reaction->Extraction WashDry Wash with Brine & Dry over Na₂SO₄ Extraction->WashDry Concentration Concentration (Rotary Evaporation) WashDry->Concentration Product N-Methoxy-N-methyl-1H- imidazole-1-carboxamide Concentration->Product

Caption: Workflow for the synthesis of the Heller-Sarpong reagent.

General Procedure for Amide Synthesis

This protocol is based on the findings of Heller and Sarpong for the direct synthesis of Weinreb amides.[2]

Materials:

  • Carboxylic acid

  • This compound (2.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • In a sealed vial, dissolve the carboxylic acid (1.0 equiv) in acetonitrile.

  • Add this compound (2.0 equiv).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate to afford the crude amide, which can be purified by column chromatography if necessary.

Applications in Drug Discovery and Development

While the general utility of this compound as an intermediate in pharmaceutical synthesis is acknowledged, specific, high-profile examples in late-stage drug development are not yet widely documented in publicly available literature.[1][5] However, its value lies in its application in early-stage discovery and process development where mild and chemoselective conditions are paramount. The ability to form Weinreb amides directly from carboxylic acids is particularly advantageous for the synthesis of complex intermediates that can be further elaborated into a variety of target molecules. Its use has been noted in biochemical research for studies related to enzyme inhibition and receptor binding, suggesting its role in the synthesis of novel bioactive probes.[5]

Advantages and Comparative Assessment

The choice of a coupling reagent is a critical decision in any synthetic campaign. The Heller-Sarpong reagent offers several advantages over more traditional methods:

  • Mild, Neutral Conditions: Avoids the need for strong acids or bases, which can be detrimental to sensitive functional groups.

  • Operational Simplicity: The reaction setup is straightforward, and the purification is often simplified to an aqueous workup.

  • Chemoselectivity: It has been shown to be highly chemoselective for the activation of carboxylic acids in the presence of other nucleophilic functional groups.[2]

  • Direct Weinreb Amide Synthesis: Provides a direct route to Weinreb amides, which are versatile synthetic intermediates.

Compared to carbodiimide reagents like DCC or EDC, the Heller-Sarpong reagent avoids the formation of poorly soluble urea byproducts. While phosphonium and uronium-based reagents like BOP and HATU are highly effective, they can be more expensive and require careful handling. The Heller-Sarpong reagent presents a cost-effective and operationally simple alternative for many applications.

Future Outlook

This compound, the Heller-Sarpong reagent, is a valuable addition to the synthetic chemist's toolbox. Its utility in the mild and chemoselective synthesis of amides and esters, particularly Weinreb amides, makes it an attractive choice for a wide range of applications, from academic research to industrial process development. As the demand for more efficient and sustainable synthetic methods grows, the adoption of reagents like this, which offer operational simplicity and favorable byproduct profiles, is likely to increase. Further research into the full scope and mechanistic nuances of this reagent will undoubtedly uncover new applications and solidify its place in modern organic synthesis.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a versatile Weinreb amide reagent. The synthesis is based on a well-established and verified procedure involving the reaction of N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole (CDI). This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers in-depth explanations for each experimental step, safety precautions, and data presentation to ensure reproducibility and a thorough understanding of the chemical process.

Introduction: The Significance of this compound

This compound, also known as the Heller-Sarpong reagent, is a highly valuable reagent in modern organic synthesis. It belongs to the class of N-methoxy-N-methylamides, commonly referred to as Weinreb amides.[1][2] The principal advantage of Weinreb amides lies in their reaction with organometallic reagents (such as Grignard or organolithium reagents) to produce ketones in a controlled manner.[3] The reaction proceeds through a stable tetrahedral metal-chelated intermediate, which prevents the common problem of over-addition that often leads to the formation of tertiary alcohols with other acylating agents.[4][5]

This specific imidazole-based carboxamide serves as an efficient and mild acylating agent for preparing other Weinreb amides, esters, and various derivatives. Its role as a stable, crystalline, and easily handled reagent makes it a superior alternative to using highly reactive and often unstable acid chlorides. This protocol details a robust and high-yielding synthesis suitable for laboratory-scale production.

Reaction Principle and Mechanism

The synthesis involves the acylation of N,O-dimethylhydroxylamine with N,N'-carbonyldiimidazole (CDI). The process can be understood in two key stages:

  • Activation of the Carbonyl Group : CDI is a powerful and selective activating agent. In the reaction, one of the imidazole rings of CDI is displaced by the deprotonated N,O-dimethylhydroxylamine. Imidazole is an excellent leaving group, facilitating the subsequent nucleophilic attack.

  • Nucleophilic Acyl Substitution : The free amine of N,O-dimethylhydroxylamine, generated in situ by the basic conditions provided by sodium bicarbonate, acts as a nucleophile. It attacks the activated carbonyl center of the CDI, leading to the formation of the desired this compound and releasing the other imidazole molecule and carbon dioxide.

The use of sodium bicarbonate is crucial for neutralizing the hydrochloride salt of the starting material, thereby liberating the free amine required for the reaction.[6][7]

Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[6][7]

Materials and Equipment
Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
N,O-Dimethylhydroxylamine hydrochloride97.56 g/mol 20.0 g2051.0
N,N'-Carbonyldiimidazole (CDI)162.15 g/mol 43.2 g2671.3
Saturated Sodium Bicarbonate (aq)-100 mL--
Ice-100 g--
Dichloromethane (DCM)-~250 mL--
Brine (Saturated NaCl solution)-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-22 g--

Equipment:

  • 1-L conical flask or beaker

  • Large magnetic stir bar

  • Ice-water bath

  • 500-mL separatory funnel

  • 250-mL round-bottomed flask

  • Rotary evaporator

  • High-vacuum pump

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 1-L conical flask equipped with a large magnetic stir bar, combine N,O-dimethylhydroxylamine hydrochloride (20.0 g, 205 mmol), ice (100 g), and saturated aqueous sodium bicarbonate solution (100 mL).[6][7]

    • Expert Insight: The use of ice and a saturated NaHCO₃ solution serves a dual purpose. It maintains the reaction temperature at 0 °C to control reactivity and prevent side reactions, while the bicarbonate neutralizes the HCl salt to generate the free N,O-dimethylhydroxylamine nucleophile in situ.

  • Addition of CDI: Vigorously stir the mixture in an ice-water bath. Add N,N'-carbonyldiimidazole (CDI) (43.2 g, 267 mmol) in approximately 8 equal portions over a period of 15 minutes.[6][7]

    • Expert Insight: Portion-wise addition of CDI is critical to manage the vigorous evolution of CO₂ gas and prevent excessive foaming. This controlled addition ensures the reaction remains manageable and safe.

  • Reaction Time: After the final addition of CDI, continue to stir the resulting mixture at 0 °C for 1 hour.[6][7]

    • Expert Insight: This one-hour period ensures the reaction proceeds to completion, maximizing the yield of the desired product.

  • Workup and Extraction: Transfer the reaction mixture to a 500-mL separatory funnel. Extract the aqueous layer with dichloromethane (4 x 50 mL).[6][7]

    • Expert Insight: Multiple extractions with a smaller volume of solvent are more efficient at recovering the product from the aqueous phase than a single extraction with a large volume.

  • Washing and Drying: Combine the organic extracts and wash them once with brine (50 mL). Transfer the organic layer to a conical flask and dry it over anhydrous sodium sulfate (22 g) for 10 minutes.[6][7]

    • Expert Insight: The brine wash helps to remove residual water and break any emulsions. Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes dissolved water from the organic solvent.

  • Isolation of Product: Filter the dried solution to remove the Na₂SO₄. Concentrate the filtrate under reduced pressure using a rotary evaporator (at 40 °C). The resulting pale-yellow oil is then stirred under a high vacuum for several hours to remove any remaining traces of DCM.[6][7]

    • Expert Insight: Removing all residual solvent is crucial as it can interfere with subsequent reactions. The procedure yields this compound (typically 29.4-30.0 g, 92-94% yield) as a lemon-gold colored oil that is sufficiently pure for most applications without further purification.[6][7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine: - N,O-Dimethylhydroxylamine HCl - Ice - Sat. aq. NaHCO₃ stir Vigorous Stirring in Ice Bath (0 °C) reagents->stir add_cdi Add CDI in portions (15 min) stir->add_cdi Start Reaction react Stir at 0 °C (1 hour) add_cdi->react extract Extract with DCM (4 x 50 mL) react->extract Proceed to Workup wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate high_vac Dry under High Vacuum concentrate->high_vac product Final Product: Pale-Yellow Oil high_vac->product

Sources

Application Note: A Guide to Chemoselective Amidation of Carboxylic Acids Using Imidazole-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Amide Bond Formation

The amide bond is the cornerstone of peptides and proteins and a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] It is estimated that the amide bond is present in approximately 25% of all existing pharmaceutical drugs.[2] Consequently, the chemical reactions that form these bonds are among the most frequently performed transformations in both academic research and industrial drug development.[3]

Despite its importance, the synthesis of amides from carboxylic acids and amines is not without significant challenges. Traditional methods often rely on stoichiometric activating agents or "coupling reagents" (e.g., carbodiimides like DCC or uronium salts like HATU), which generate substantial chemical waste and can be difficult to handle.[4][5][6] Furthermore, achieving chemoselectivity—the ability to react with a carboxylic acid in the presence of other sensitive functional groups like alcohols or phenols—remains a critical hurdle, particularly in the late-stage functionalization of complex molecules.[7] This has spurred the development of novel catalytic and direct amidation methods to improve efficiency and environmental sustainability.[8][9]

This application note provides a detailed guide to the use of imidazole urea reagents, developed by Heller and Sarpong, for the direct and highly chemoselective amidation of carboxylic acids.[10][11][12] This methodology offers a practical and mild alternative to classical coupling protocols, enabling the efficient synthesis of amides, including valuable Weinreb amides, with high functional group tolerance.

The Reagent: Principle and Mechanism of Action

The Heller-Sarpong methodology utilizes imidazole-based reagents to facilitate the amidation process. While imidazole carbamates are employed for esterification, the direct conversion of carboxylic acids to amides is achieved with a related class of compounds: imidazole ureas .[10][12] A prominent example is N,N'-carbonyldiimidazole-derived urea, which can be tailored to introduce various amine functionalities. For the synthesis of Weinreb amides, a key intermediate in the preparation of ketones, a specific reagent, N-methoxy-N-methyl-1H-imidazole-1-carboxamide (referred to as WImC in the original literature), is used.[11]

The reaction proceeds through a proposed two-step mechanism involving the in-situ activation of the carboxylic acid.

  • Activation: The carboxylic acid first reacts with the imidazole urea reagent. The imidazole moiety acts as an excellent leaving group, facilitating the formation of a highly reactive acyl-imidazole intermediate . This intermediate is more electrophilic than the parent carboxylic acid.

  • Nucleophilic Acyl Substitution: The amine nucleophile then attacks the carbonyl carbon of the acyl-imidazole, displacing imidazole and forming the stable amide bond.

This process avoids the need for pre-activation steps or harsh condensing agents, and the byproducts (imidazole and carbon dioxide) are generally easy to remove.

Mechanism Figure 1: Proposed Reaction Mechanism sub Carboxylic Acid (R-COOH) intermediate Acyl-Imidazole Intermediate sub->intermediate Activation reagent Imidazole Urea Reagent reagent->intermediate product Amide Product (R-CONHR') intermediate->product Nucleophilic Attack amine Amine (R'-NH2) amine->product byproduct Byproducts (Imidazole, CO2) product->byproduct

Figure 1: Proposed Reaction Mechanism

Key Advantages and Substrate Scope

The primary advantage of this methodology is its exceptional chemoselectivity . The imidazole urea reagent demonstrates a strong preference for activating carboxylic acids over other potentially reactive functional groups.

  • High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including free hydroxyl groups (alcohols and phenols), which would otherwise require protection using conventional methods.

  • Mild Conditions: Amidation can be achieved under neutral conditions at moderate temperatures (typically 60-80 °C), preserving the integrity of sensitive molecular scaffolds.[10]

  • Operational Simplicity: The procedure involves simply mixing the substrates and reagent in a suitable solvent, followed by a straightforward aqueous workup.[11]

The scope of the reaction is broad, accommodating various carboxylic acids and amines. The table below summarizes representative examples for the synthesis of Weinreb amides as reported by Heller and Sarpong.[10][11]

EntryCarboxylic Acid SubstrateProduct (Weinreb Amide)Yield (%)
14-Bromophenylacetic acid2-(4-bromophenyl)-N-methoxy-N-methylacetamide91%
2Boc-L-phenylalaninetert-butyl (S)-3-(4-bromophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate87%
34-Hydroxybenzoic acid4-hydroxy-N-methoxy-N-methylbenzamide89%
42-Furoic acidN-methoxy-N-methylfuran-2-carboxamide85%
5Geranic acidN-methoxy-N-methylgeranamide75%

Note: While highly effective, this method has been observed to cause extensive racemization in substrates with highly epimerizable stereocenters adjacent to the carbonyl group.[10][13] Researchers should evaluate this potential limitation for chiral substrates.

Detailed Experimental Protocol: Synthesis of a Weinreb Amide

This protocol provides a general procedure for the chemoselective amidation of a carboxylic acid to form a Weinreb amide using an imidazole urea reagent.

Reagents and Materials
  • Carboxylic acid substrate

  • N,O-Dimethylhydroxylamine hydrochloride

  • N,N'-Carbonyldiimidazole (CDI)

  • Dry solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))[14]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory equipment for workup and purification

Preparation of the Amidation Reagent

The amidation reagent, this compound, can be readily prepared from commercially available starting materials.[15]

  • To a flask containing ice, saturated aq. NaHCO₃, and N,O-dimethylhydroxylamine hydrochloride, add N,N'-carbonyldiimidazole (CDI) portion-wise while stirring vigorously at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the imidazole urea reagent, which can often be used without further purification.

Step-by-Step Amidation Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the carboxylic acid (1.0 equiv).

  • Reagent Addition: Add the prepared imidazole urea reagent (1.5–2.0 equiv) to the flask.

  • Solvent and Amine Addition: Dissolve the solids in a dry solvent (e.g., MeCN, 0.2 M). Add the amine nucleophile (N,O-dimethylhydroxylamine, typically from its hydrochloride salt with a non-nucleophilic base, or as the free base) (1.2–1.5 equiv).

  • Heating and Monitoring: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to 60–80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 12–24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and imidazole) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow and Troubleshooting

The overall experimental process is streamlined and robust.

Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atm.) reagents 2. Add Substrates (Carboxylic Acid, Reagent, Amine) setup->reagents reaction 3. Heat & Monitor (TLC / LC-MS) reagents->reaction workup 4. Aqueous Workup (Extraction & Washing) reaction->workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, HRMS) purify->characterize final_product Pure Amide characterize->final_product

References

Application Notes & Protocols: A Guide to Esterification of Complex Molecules Using Water-Soluble Imidazole-Catalyzed Carbodiimide (WImC) Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the esterification of complex and sterically hindered molecules presents a significant synthetic challenge. Traditional methods like Fischer esterification often require harsh acidic conditions and high temperatures, which are incompatible with sensitive functional groups present in many advanced pharmaceutical intermediates and natural products.[1][2] This guide provides a detailed protocol and mechanistic insights for a robust and mild esterification method utilizing a combination of a water-soluble carbodiimide and an imidazole-based catalyst, which we will refer to as the WImC protocol. This approach, a variation of the well-established Steglich esterification, offers high yields and broad substrate scope, particularly for challenging esterifications.[1][3][4]

The Challenge of Esterifying Complex Molecules

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. However, when dealing with complex substrates, such as those with multiple functional groups, chiral centers, or significant steric hindrance around the reacting centers, several challenges arise:

  • Acid/Base Sensitivity: Many complex molecules cannot tolerate the strongly acidic or basic conditions of traditional esterification methods.

  • Steric Hindrance: Bulky groups near the carboxylic acid or alcohol can significantly slow down or prevent the reaction.[5]

  • Racemization: For chiral molecules, harsh reaction conditions can lead to a loss of stereochemical integrity.

  • Low Yields and Side Reactions: The incompatibility of substrates with reaction conditions often leads to diminished yields and the formation of unwanted byproducts.[5]

The WImC protocol, utilizing a carbodiimide activator and a nucleophilic catalyst, provides a powerful solution to these challenges by enabling ester formation under mild, neutral conditions.[3]

The WImC Reagent System: Components and Rationale

The "WImC" designation refers to a reagent system rather than a single compound. For the purpose of this guide, we will focus on the most common and effective combination:

  • W (Water-Soluble Carbodiimide): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). Its primary advantage over the classic dicyclohexylcarbodiimide (DCC) is the formation of a water-soluble urea byproduct, which simplifies purification.[6]

  • Im (Imidazole-based Catalyst): 4-Dimethylaminopyridine (DMAP). DMAP is a highly efficient acylation catalyst that significantly accelerates the rate of esterification, especially for sterically hindered alcohols.[3][5]

Mechanism of Action

The esterification process proceeds through a multi-step mechanism that avoids the need for strong acids or high temperatures.

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is the rate-determining step.

  • Formation of the Acyl-Pyridinium Intermediate: The nucleophilic catalyst (DMAP) attacks the O-acylisourea, displacing the urea byproduct and forming a highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive towards nucleophiles than the initial O-acylisourea.

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the acyl-pyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

This catalytic cycle is highly efficient and prevents the rearrangement of the O-acylisourea into a non-reactive N-acylurea, a common side reaction in carbodiimide couplings without a catalyst.[3]

WImC_Mechanism cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification RCOOH Carboxylic Acid (R-COOH) EDC EDC O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC Urea Water-Soluble Urea O_acylisourea->Urea DMAP DMAP Acyl_pyridinium N-Acylpyridinium Salt O_acylisourea->Acyl_pyridinium + DMAP ROH Alcohol (R'-OH) Ester Ester (R-COOR') Acyl_pyridinium->Ester + R'-OH DMAP_regen DMAP (regenerated) Ester->DMAP_regen

Figure 1: Mechanism of WImC (EDC/DMAP) Esterification.

Detailed Experimental Protocol

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using the WImC (EDC/DMAP) system. Optimization may be required for specific substrates.

Materials and Reagents
  • Carboxylic Acid

  • Alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[7]

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Add the alcohol (1.0–1.5 eq). For particularly valuable or sterically hindered alcohols, using a slight excess can improve reaction rates.

    • Add DMAP (0.1–0.2 eq). DMAP is a catalyst and is used in sub-stoichiometric amounts.

    • Dissolve the components in a suitable volume of anhydrous solvent (e.g., DCM or MeCN) to achieve a concentration of approximately 0.1–0.5 M. Stir the mixture until all solids are dissolved.

  • Initiation of the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for exothermic reactions or with sensitive substrates to minimize side reactions.

    • Add EDC·HCl (1.2–1.5 eq) to the cooled, stirring solution in one portion. A slight excess of the coupling agent ensures complete conversion of the carboxylic acid.

    • Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove unreacted DMAP and any basic components).

      • Saturated NaHCO₃ solution (to remove any remaining acidic components).

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

    • The crude product can then be purified by column chromatography on silica gel to yield the pure ester.

WImC_Workflow start Start setup 1. Combine Carboxylic Acid, Alcohol, and DMAP in Anhydrous Solvent start->setup cool 2. Cool to 0 °C setup->cool add_edc 3. Add EDC·HCl cool->add_edc react 4. Stir at Room Temperature (12-24h) add_edc->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Complete dry 7. Dry and Concentrate workup->dry purify 8. Purify by Column Chromatography dry->purify end Pure Ester purify->end

Figure 2: General Experimental Workflow for WImC Esterification.

Data and Applications

The WImC (EDC/DMAP) protocol is highly versatile and has been successfully applied to a wide range of substrates, including those with significant steric bulk.

Carboxylic AcidAlcoholProductYield (%)Conditions
(E)-Cinnamic AcidBenzyl AlcoholBenzyl cinnamate76EDC, DMAP, MeCN, 45°C[3]
Decanoic AcidDiphenylmethanolDiphenylmethyl decanoateHighEDC, DMAP, MeCN, RT[7]
Monoethyl fumaratetert-Butyl alcoholtert-Butyl ethyl fumarate~65DCC, DMAP, DCM, RT[5]
2,5-Cyclohexadiene-1-carboxylic acidtert-Butyl alcoholtert-Butyl 2,5-cyclohexadiene-1-carboxylate65DCC, DMAP, DCM, RT[5]

Note: The table includes examples using both EDC and DCC, as they operate under the same mechanistic principle. Yields are representative and can vary based on specific substrate and reaction scale.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction is sluggish or yields are low, consider increasing the amount of EDC and DMAP. For very hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial.[7] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Product Formation: The primary byproduct is the water-soluble urea derived from EDC, which is easily removed during the aqueous workup. If N-acylurea formation is suspected (more common with DCC), ensure an adequate amount of DMAP is used.

  • Purification Challenges: The water-soluble nature of the EDC-derived urea is a significant advantage. If purification remains difficult, alternative workup procedures or different chromatographic conditions may be necessary.

  • Solvent Choice: While DCM is a common choice, greener solvents like acetonitrile have been shown to be effective and can simplify workup in some cases.[7]

Conclusion

The WImC (Water-soluble Imidazole-catalyzed Carbodiimide) protocol represents a mild, efficient, and versatile method for the esterification of complex molecules. Its ability to tolerate a wide range of functional groups and effectively couple sterically hindered substrates makes it an invaluable tool in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The simple workup procedure, facilitated by the use of a water-soluble carbodiimide, further enhances its practical utility in both academic and industrial research settings.

References

  • Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? (2016, June 28). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Chen, D., Xu, L., Ren, B., Wang, Z., & Liu, C. (2023). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018, August 14). JoVE. Retrieved January 2, 2026, from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Newman, M. S., & Fones, W. S. (1949). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 71(3), 1064. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Proctor, R. S., & Warr, A. J. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5845–5852. [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 59, 183. [Link]

  • Carbodiimide. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Making esters. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

Sources

Application of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide in Peptide Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Reagent for Strategic Peptide Modification

In the landscape of peptide synthesis, the pursuit of efficiency, high fidelity, and the ability to generate complex peptide derivatives is paramount. N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known as the Heller-Sarpong reagent, has emerged as a valuable tool, not as a conventional direct coupling reagent, but as a strategic facilitator for the synthesis of N-methoxy-N-methylamides (Weinreb amides) from N-protected amino acids.[1][2] These Weinreb amides are stable, versatile intermediates that offer a controlled and efficient route to a variety of peptide modifications, particularly the introduction of ketones and aldehydes, which are crucial for the development of peptide-based drugs and probes.[3][4]

This application note provides a comprehensive overview of the utility of this compound in peptide synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and discuss the strategic advantages it offers to researchers in peptide chemistry and drug discovery.

Physicochemical Properties and Safety Information

A clear understanding of the reagent's properties is essential for its safe and effective use.

PropertyValueReference
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
Appearance Colorless to light yellow clear liquid
CAS Number 862873-06-1[5]
Storage 2-8°C

Safety Precautions: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Mechanism of Action: The Formation of Weinreb Amides

The utility of this compound lies in its ability to act as a highly efficient N,O-dimethylhydroxylaminating agent for carboxylic acids. The reaction proceeds through a highly reactive N-acylimidazolium intermediate, which is then readily attacked by N,O-dimethylhydroxylamine.

The overall transformation can be visualized as a two-step process occurring in a single pot:

  • Activation of the Carboxylic Acid: The N-protected amino acid reacts with this compound. The imidazole moiety is an excellent leaving group, leading to the formation of a highly electrophilic N-acylimidazolium species.

  • Nucleophilic Attack: N,O-dimethylhydroxylamine, typically added as its hydrochloride salt with a base, then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of the stable N-methoxy-N-methylamide (Weinreb amide) and the release of imidazole.

G cluster_0 Activation cluster_1 Amide Formation NPAA N-Protected Amino Acid (R-COOH) Activated N-Acylimidazolium Intermediate NPAA->Activated + Reagent Reagent N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide WeinrebAmide Weinreb Amide (R-CON(OMe)Me) Activated->WeinrebAmide + Hydroxylamine Imidazole Imidazole Activated->Imidazole Hydroxylamine N,O-Dimethylhydroxylamine (Me(MeO)NH)

Mechanism of Weinreb Amide Formation.

Strategic Advantages of Weinreb Amides in Peptide Synthesis

The synthesis of peptide Weinreb amides offers several key advantages for the peptide chemist:

  • Stability and Versatility: Weinreb amides are remarkably stable to a wide range of reagents, including organometallics and hydrides, yet can be readily converted to aldehydes and ketones.[3][4][6] This allows for the selective modification of the C-terminus or side chains of peptides.

  • Suppression of Over-addition: A significant challenge in the reaction of organometallic reagents with carboxylic acid derivatives is over-addition to form tertiary alcohols. The tetrahedral intermediate formed upon nucleophilic attack on a Weinreb amide is stabilized by chelation to the N-methoxy group, preventing further reaction.[4]

  • Racemization Control: The formation of Weinreb amides from N-protected amino acids generally proceeds with a low risk of racemization, preserving the stereochemical integrity of the chiral centers.[3]

  • Access to Novel Peptide Architectures: The ability to generate peptide aldehydes and ketones opens up a vast chemical space for further modifications, including the synthesis of cyclic peptides, peptide conjugates, and peptides with non-natural side chains.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • N,N'-Carbonyldiimidazole (CDI)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a flask equipped with a stir bar and cooled in an ice-water bath, add N,O-dimethylhydroxylamine hydrochloride (1.0 equiv), ice, and saturated aqueous NaHCO₃.

  • Stir the mixture vigorously and add CDI (1.3 equiv) portion-wise over 15 minutes, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 1 hour after the addition is complete.

  • Transfer the mixture to a separatory funnel and extract with DCM (4 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield this compound as a pale-yellow oil. The product is typically used without further purification.

Protocol 2: Synthesis of an N-Protected Amino Acid Weinreb Amide

This protocol provides a general procedure for the conversion of an N-protected amino acid to its corresponding Weinreb amide.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)

  • This compound

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected amino acid (1.0 equiv) in anhydrous THF or DCM.

  • Add this compound (1.1 equiv) to the solution and stir at room temperature for 1-2 hours, or until the activation is complete (can be monitored by TLC).

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in the same solvent and add TEA or DIPEA (1.2 equiv). Stir for 10-15 minutes.

  • Add the N,O-dimethylhydroxylamine solution to the activated amino acid mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Weinreb amide.

G Start Start: N-Protected Amino Acid Activation Activation with N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide Start->Activation Coupling Coupling Reaction Activation->Coupling Amine_Prep Preparation of N,O-dimethylhydroxylamine (from HCl salt + Base) Amine_Prep->Coupling Workup Aqueous Workup (Quench, Extract, Wash) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification End End: Pure Weinreb Amide Purification->End

Workflow for Weinreb Amide Synthesis.

Potential Application as a Direct Coupling Reagent

While the primary and well-documented application of this compound is in the synthesis of Weinreb amides, its structural similarity to N,N'-Carbonyldiimidazole (CDI) suggests a potential for its use as a direct coupling reagent for peptide bond formation. The mechanism would likely involve the formation of an N-acylimidazolium intermediate, which would then be attacked by the N-terminal amine of a growing peptide chain.

However, it is crucial to note that this application is not extensively reported in the literature, and its efficiency relative to standard coupling reagents like HATU, HBTU, or PyBOP has not been systematically evaluated. Researchers interested in exploring this application should consider the following:

  • Optimization is Required: Reaction conditions, including solvent, temperature, and stoichiometry, would need to be carefully optimized.

  • Racemization Studies: A thorough investigation of the potential for racemization during the coupling of chiral amino acids would be essential.

  • Comparative Analysis: The performance of this compound as a direct coupling reagent should be benchmarked against established reagents to determine its practical utility.

Conclusion

This compound is a highly effective and valuable reagent for the synthesis of Weinreb amides from N-protected amino acids. This application provides a strategic and controlled pathway for the introduction of synthetically versatile ketone and aldehyde functionalities into peptides. The mild reaction conditions and low propensity for racemization make it an attractive choice for complex peptide modifications. While its potential as a direct peptide coupling reagent remains an area for further exploration, its proven utility in Weinreb amide synthesis solidifies its place as an important tool in the arsenal of the modern peptide chemist.

References

  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-197. [Link]

  • Smoleń, S., & Dembinski, R. (2017). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Beilstein Journal of Organic Chemistry, 13, 2459-2466. [Link]

  • Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Mahmood, A. S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Journal of University of Duhok, 22(1), 223-233. [Link]

  • Sallam, M., et al. (2006). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Bioorganic & Medicinal Chemistry, 14(16), 5556-5567. [Link]

  • Singh, J., et al. (2011). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Synthetic Communications, 41(13), 1970-1978. [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Protein and Peptide Letters, 18(4), 346-357. [Link]

  • Albericio, F., & Carpino, L. A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-170. [Link]

  • Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Tunoori, A. R., et al. (2004). A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. The Journal of Organic Chemistry, 69(25), 8984-8986. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. The Journal of Organic Chemistry, 82(19), 10475-10484. [Link]

  • Li, Y., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Science, 17(4), 281-286. [Link]

  • Sallam, M., et al. (2006). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Bioorganic & Medicinal Chemistry, 14(16), 5556-5567. [Link]

  • Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]

Sources

Application Note: A Practical Guide to Amide Bond Formation Using Imidazole-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Amide Synthesis

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, central to the creation of peptides, pharmaceuticals, and advanced materials.[1] Traditionally, this process relies on coupling reagents that, while effective, often generate stoichiometric byproducts, require harsh conditions, or employ toxic substances.[1] The Heller-Sarpong laboratory introduced imidazole carbamates and ureas as highly effective and chemoselective reagents for esterification and amidation, respectively.[2][3][4] These reagents offer a compelling alternative, enabling the direct conversion of carboxylic acids to amides under relatively mild conditions with a simple procedural setup and often requiring only a straightforward aqueous workup for purification.[2]

This guide provides an in-depth exploration of the experimental setup for amide bond formation using imidazole ureas, such as N,N'-carbonyldiimidazole (CDI) or custom-synthesized imidazole urea reagents (e.g., for Weinreb amide formation). We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, and offer field-proven insights to ensure successful implementation in your research.

Mechanism of Action: The Acylimidazole Pathway

The efficacy of imidazole urea reagents in amide synthesis stems from the in-situ formation of a highly reactive acylimidazole intermediate. This process avoids the need for pre-activation of the carboxylic acid.

The proposed mechanism proceeds as follows:

  • Activation: The carboxylic acid reacts with the imidazole urea. This is thought to proceed through an imidazolium carboxylate ion pair.[5]

  • Formation of the Active Intermediate: This ion pair collapses to form a reactive acylcarbonate, which is then intercepted by imidazole (either present as a byproduct or added) to generate the key acylimidazole intermediate.[5]

  • Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon of the acylimidazole.

  • Product Formation: The tetrahedral intermediate collapses, eliminating imidazole as a leaving group and yielding the desired amide product. Imidazole can then re-enter the catalytic cycle.

This pathway is highly chemoselective, as the acylimidazole intermediate is generally unreactive toward less nucleophilic groups, allowing for the selective amidation of carboxylic acids in the presence of other sensitive functionalities.[2][6]

G Figure 1: Proposed Mechanism of Amide Formation cluster_0 A Carboxylic Acid (R-COOH) C Acylimidazole Intermediate A->C B Imidazole Urea (e.g., WImC) E Amide Product (R-CONHR') C->E D Amine (R'-NH2) F Imidazole (Leaving Group) E->F

Caption: A simplified diagram of the proposed mechanistic pathway.

Experimental Workflow: From Setup to Purified Product

The following diagram outlines the general workflow for a typical amidation reaction using an imidazole urea reagent. Each step is detailed in the subsequent protocol section.

G Figure 2: General Experimental Workflow start Start prep Preparation - Dry glassware - Prepare reagents - Inert atmosphere (N2) start->prep reaction_setup Reaction Setup - Add carboxylic acid & solvent - Add imidazole urea reagent - Stir prep->reaction_setup amine_add Amine Addition - Add amine substrate - Seal vessel reaction_setup->amine_add heating Reaction - Heat to specified temp (e.g., 60-80 °C) - Monitor by TLC/LC-MS amine_add->heating workup Workup - Cool to RT - Aqueous wash - Extract with organic solvent heating->workup purify Purification & Analysis - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Column chromatography - Characterize workup->purify end End purify->end

Caption: A step-by-step overview of the experimental procedure.

Detailed Experimental Protocol: General Procedure for Amidation

This protocol provides a generalized procedure adaptable to a wide range of carboxylic acid and amine substrates. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific cases.

Materials and Equipment:

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.0–1.2 equiv)

    • Imidazole Urea Reagent (e.g., CDI or a specialized urea like WImC for Weinreb amides, 1.5–2.0 equiv)[5]

    • Anhydrous Solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethylformamide (DMF))[7]

    • Deionized Water

    • Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated Aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or sealed vial appropriate for the reaction scale

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Syringes and needles for liquid transfer[7]

    • Heating mantle or oil bath with temperature controller

    • Standard glassware for aqueous workup (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • Flame-dry or oven-dry the reaction vessel and allow it to cool to room temperature under a stream of dry nitrogen or argon. This is crucial to prevent hydrolysis of the reactive intermediates.

    • To the cooled flask, add the carboxylic acid (1.0 equiv) and a magnetic stir bar.

  • Reagent Addition:

    • Add the anhydrous solvent (e.g., MeCN) to achieve a typical concentration of 0.1–0.5 M with respect to the carboxylic acid. Stir to dissolve.

    • In a single portion, add the imidazole urea reagent (1.5–2.0 equiv). A slight excess ensures complete activation of the acid.[5]

    • Stir the mixture at room temperature for 10-15 minutes. You may observe gas evolution (CO₂) during the activation step.

    • Add the amine (1.0–1.2 equiv) to the reaction mixture. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added directly.

  • Reaction Conditions:

    • Securely seal the reaction vessel (e.g., with a screw cap or septum).

    • Heat the reaction mixture to the desired temperature, typically between 60 °C and 80 °C. Higher temperatures often accelerate the reaction.[2][5]

    • Allow the reaction to stir for 18–48 hours.[5] The progress should be monitored periodically by TLC or LC-MS to determine when the starting material has been consumed.

  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a high-boiling solvent like DMF was used, it is often best to remove it under high vacuum first. For other solvents like MeCN or THF, they can be removed on a rotary evaporator.

    • Redissolve the residue in an organic solvent suitable for extraction, such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and imidazole byproduct) and brine.

    • Separate the organic layer.

  • Purification and Analysis:

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Data Summary and Reaction Parameters

The following table summarizes typical conditions and outcomes for the amidation of various carboxylic acids, based on published data.[5]

Carboxylic Acid SubstrateAmine TypeReagent (Equiv)SolventTemp (°C)Time (h)Yield (%)
Benzoic AcidWeinreb Amine (HCl salt)WImC (2.0)MeCN8024~95
Phenylacetic AcidWeinreb Amine (HCl salt)WImC (2.0)MeCN8024~91
N-Boc-GlycineWeinreb Amine (HCl salt)WImC (2.0)MeCN8024~88
Cyclohexanecarboxylic AcidWeinreb Amine (HCl salt)WImC (2.0)MeCN8024~90

Note: "WImC" refers to the specific imidazole urea used for Weinreb amide formation.

Troubleshooting and Field Insights

  • Incomplete Reaction: If monitoring shows significant starting material remaining after 24 hours, consider increasing the reaction temperature or extending the reaction time. Ensuring the reagents and solvent are truly anhydrous is also critical.[5]

  • Racemization: For carboxylic acids with epimerizable stereocenters (e.g., α-substituted amino acids), racemization can be a concern, as observed in related esterification reactions.[2][5][6] It is advisable to analyze the enantiomeric excess of the product if this is a potential issue.

  • Low Yields with Hindered Substrates: Sterically demanding carboxylic acids or amines may react more slowly. Increasing the equivalents of the imidazole urea reagent to 2.5 or 3.0 can sometimes improve conversion.

  • Side Reactions: Substrates with highly acidic protons (e.g., tosylamides or certain phenols) may be deprotonated by the imidazole generated in situ, potentially leading to side reactions or inhibiting the desired transformation.[5][6]

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents can be flammable and should be handled with care, away from ignition sources.

  • Some reagents, like DMF, are known to have reproductive toxicity and should be handled with appropriate caution.[1]

  • Refer to the Safety Data Sheet (SDS) for each reagent used in the procedure.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Heller, S. T., & Sarpong, R. (2011). On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents. Tetrahedron, 67(46), 8851-8859. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. PubMed. [Link]

  • Heller, S. T., & Sarpong, R. Supporting Information for Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. University of California, Berkeley. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(29), 6934-6948. [Link]

  • Heller, S. T., & Sarpong, R. (2011). ChemInform Abstract: On the Reactivity of Imidazole Carbamates and Ureas and Their Use as Esterification and Amidation Reagents. ChemInform, 42(5). [Link]

  • De Figueiredo, R. M., & Suppo, J.-S. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Scholars @ LMU. [Link]

  • Wang, P., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications, 12(1), 5991. [Link]

Sources

Application Notes and Protocols for Post-Reaction Workup of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Chemistry of an Imidazole-Derived Weinreb Amide

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a specialized Weinreb amide, is a versatile reagent in modern organic synthesis, particularly valued in pharmaceutical and agrochemical research as a stable and reactive intermediate.[1][2] Its structure uniquely combines the well-established reactivity of the N-methoxy-N-methylamide (Weinreb amide) functionality with the distinct physicochemical properties of an imidazole heterocycle.

The Weinreb amide group is renowned for its reaction with organometallic reagents to form a stable, chelated tetrahedral intermediate.[3][4] This stability prevents the common problem of over-addition, allowing for the controlled synthesis of ketones and aldehydes upon workup.[3][5] The imidazole core, however, introduces a layer of complexity and opportunity in the post-reaction workup. Imidazole is an amphoteric molecule, capable of acting as both a weak base (pKa of the conjugate acid is ~7) and a very weak acid (pKa ~14.5).[6][7][8] The sp2-hybridized nitrogen at position 3 is basic and readily protonated in acidic conditions to form a water-soluble imidazolium salt.[6] This property is critical to consider when designing an effective purification strategy.

These application notes provide a comprehensive guide to the post-reaction workup and purification of products derived from this compound, focusing on the logical and chemical principles that ensure high purity and yield.

Core Principles of the Workup: A Two-Phase Approach

The workup strategy is dictated by the dual nature of the molecule: the Weinreb amide reaction product and the imidazole moiety. The procedure can be logically divided into two main phases:

  • Quenching and Hydrolysis of the Tetrahedral Intermediate: This step is crucial for liberating the desired ketone or aldehyde from the stable intermediate formed during the reaction.

  • Purification and Isolation: This phase leverages the acid-base properties of the imidazole ring to separate the desired product from unreacted starting materials and reaction byproducts.

Visualizing the Workup Logic

The following workflow diagram illustrates the decision-making process during the post-reaction workup.

Workup_Flowchart Post-Reaction Workup Workflow Start Reaction Completion (e.g., Grignard addition) Quench Quench Reaction Mixture (e.g., sat. aq. NH4Cl or 1M HCl) Start->Quench Aqueous_Workup Aqueous Workup: Phase Separation Quench->Aqueous_Workup Hydrolyzes intermediate Organic_Layer Collect Organic Layer Aqueous_Workup->Organic_Layer Aqueous_Layer Aqueous Layer (Contains protonated imidazole species) Aqueous_Workup->Aqueous_Layer Wash_Organic Wash Organic Layer (Brine) Organic_Layer->Wash_Organic Neutralize Neutralize Aqueous Layer (e.g., NaHCO3 or NaOH) Aqueous_Layer->Neutralize Dry_Organic Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash_Organic->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification Purification Crude_Product->Purification Column Silica Gel Chromatography (with basic modifier, e.g., Et3N) Purification->Column General purpose Recrystallization Recrystallization Purification->Recrystallization If solid Acid_Base Acid-Base Extraction Purification->Acid_Base For basic products Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Acid_Base->Organic_Layer Isolates neutral/non-basic impurities Acid_Base->Aqueous_Layer Contains protonated product Back_Extract Back-Extract with Organic Solvent Neutralize->Back_Extract Back_Extract->Organic_Layer Now contains deprotonated product

Caption: Workflow for the post-reaction workup of this compound.

Detailed Protocols and Experimental Rationale

Protocol 1: Standard Aqueous Workup for Neutral Imidazole-Containing Products

This protocol is suitable for reactions where the final product is expected to be relatively non-polar and the basicity of the imidazole ring can be used to remove certain impurities.

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Rotary evaporator

Procedure:

  • Quenching the Reaction:

    • Cool the reaction vessel to 0 °C in an ice bath. This is critical to control the exothermicity of the quench and maintain the stability of the desired product.

    • Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. The mildly acidic nature of this solution (pH ~4.5-5.5) is sufficient to hydrolyze the chelated intermediate to the ketone without aggressively protonating the imidazole ring, which could lead to emulsion issues.

    • Rationale: A controlled quench prevents side reactions. Saturated NH₄Cl is preferred over strong acids when the final product is sensitive to acidic conditions.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.

    • Rationale: The organic solvent will dissolve the desired product, while inorganic salts and highly polar byproducts will remain in the aqueous phase.

  • Washing the Organic Phase:

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with:

      • 1 M HCl (optional, to remove any highly basic impurities).

      • Saturated aqueous NaHCO₃ to neutralize any residual acid.

      • Brine to remove the bulk of the dissolved water and break up any emulsions.[9]

    • Rationale: The washing steps are designed to remove different types of impurities. An acidic wash can remove unreacted basic starting materials. The bicarbonate wash neutralizes the acid, and the brine wash facilitates drying.

  • Drying and Concentration:

    • Dry the washed organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Acid-Base Extraction for Purification of Basic Imidazole-Containing Products

This protocol is particularly effective for separating the desired basic product from non-basic impurities.[10]

Procedure:

  • Initial Dissolution and Acidic Extraction:

    • Dissolve the crude product from Protocol 1 (Step 4) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

    • Shake vigorously. The basic imidazole-containing product will be protonated and move into the aqueous layer as an imidazolium salt.

    • Separate the layers. The organic layer now contains non-basic impurities and can be discarded (after checking by TLC for product).

    • Repeat the extraction of the organic layer with 1 M HCl to ensure all the basic product has been transferred to the aqueous phase.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts in a flask and cool in an ice bath.

    • Slowly add a base (e.g., saturated NaHCO₃ solution or 1 M NaOH) with stirring until the solution is basic (pH > 8, check with pH paper).[10]

    • The neutral imidazole product may precipitate out if it is a solid and insoluble in water. If so, it can be collected by filtration.

    • If the product is an oil or remains dissolved, extract the neutralized aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Final Isolation:

    • Combine the organic extracts from the back-extraction.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Purification by Column Chromatography

Column chromatography is often necessary for achieving high purity, especially when dealing with closely related impurities.

Procedure:

  • Choosing the Stationary and Mobile Phase:

    • Stationary Phase: Standard silica gel is commonly used. However, for basic compounds like imidazoles, tailing can be a significant issue due to strong interactions with the acidic silica surface.[10]

    • Mobile Phase: A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a good starting point.

    • Crucial Modification: To mitigate tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase.[10] This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified product.

Data Summary Table

PropertyValueSource(s)Significance for Workup
Chemical Formula C₆H₉N₃O₂Used for calculating molar equivalents and theoretical yield.
Molecular Weight 155.15 g/mol [11]Essential for all stoichiometric calculations.
Physical Form LiquidProduct is likely to be an oil or low-melting solid, making recrystallization potentially challenging.
Density 1.204 g/mL at 25 °CUseful for volume-to-mass conversions.
Imidazole pKaH ~7.0[6][8]The conjugate acid pKa. At pH < 7, the imidazole ring will be protonated and water-soluble.
Imidazole pKa ~14.5[7][8]The N-H proton is very weakly acidic; deprotonation only occurs with very strong bases. Not relevant for this workup.
Solubility Soluble in polar solvents, including water.[6]The imidazole moiety increases water solubility, especially when protonated.

Troubleshooting Common Issues

  • Emulsion Formation During Extraction:

    • Cause: High concentration of polar species or detergents. The amphiphilic nature of some imidazole derivatives can also contribute.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions. Gentle swirling instead of vigorous shaking can also help.

  • Product Tailing on Silica Gel Column:

    • Cause: Strong interaction between the basic nitrogen of the imidazole ring and acidic silanol groups on the silica surface.[10]

    • Solution: Add 0.1-1% triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like neutral or basic alumina.[10]

  • Low Recovery After Acid-Base Extraction:

    • Cause: Incomplete neutralization of the aqueous layer before back-extraction, or the product may have some solubility in the basic aqueous phase.

    • Solution: Ensure the aqueous layer is sufficiently basic (pH > 8) before back-extracting. Perform multiple back-extractions (3-5 times) with a good organic solvent like dichloromethane to maximize recovery.

References

  • Shrotre, A. et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

  • Quora. (2018). What is the main cause of basicity in imidazole? How can we consider amphoteric?

  • AAPPTec. Cleavage from Weinreb Resin; Peptide Aldehydes.

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.

  • Sigma-Aldrich. This compound.

  • DTIC. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles.

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group.

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).

  • Wikipedia. Weinreb ketone synthesis.

  • Salvino, J. M. et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry.

  • TCI Chemicals. This compound.

  • ChemicalBook. This compound.

  • Organic Chemistry Portal. Imidazole synthesis.

  • Reddit. (2022). Weinreb amide workup extraction issues.

  • Khalid, M. et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry.

  • ResearchGate. (1991). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.

  • Chem-Impex. This compound.

  • Google Patents. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.

  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives.

  • PubChem. This compound.

  • Ambeed. The Science Behind Ketone Synthesis: The Weinreb Amide Approach.

Sources

Purification techniques for products from WImC-mediated reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Scientist's Guide to Downstream Purification of Products from Metal-Catalyzed Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Modern synthetic chemistry relies heavily on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. While powerful, these reactions present a significant downstream challenge: the complete removal of the metal catalyst and associated ligands from the final product. For professionals in drug development, achieving exceptionally low levels of residual metals in an Active Pharmaceutical Ingredient (API) is not just a matter of purity, but a critical regulatory and safety requirement.[1][][3] This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the purification of products from these complex reaction mixtures. We move beyond simple step-by-step instructions to explain the underlying principles, helping you develop a robust and adaptable purification workflow.

A Note on "WImC-Mediated Reactions": The term "WImC" does not correspond to a recognized, standard class of chemical reactions or catalysts in peer-reviewed literature. Therefore, this guide addresses the broader and more critical challenge of purification for products synthesized via transition-metal catalysis, a cornerstone of modern pharmaceutical and chemical research.

The First Principle: Know Your Enemy

A successful purification strategy begins long before the first separation is attempted. It starts with a thorough analysis of the crude reaction mixture. The choice of technique is entirely dictated by the physicochemical properties of your desired product versus those of the impurities.

Key Impurities in Metal-Catalyzed Reactions:

  • Catalyst Residues: The primary target for removal. These can exist in various oxidation states or as soluble complexes.[4][5]

  • Ligands: Often complex organic molecules that can be more challenging to remove than the metal itself.[6]

  • Unreacted Starting Materials: Their properties are known, making them predictable targets.

  • Reaction Byproducts: Resulting from side reactions, their structures and properties may need to be characterized.

  • Solvents and Reagents: Bulk contaminants that are typically removed by standard workup procedures.

The initial step in any purification workflow is to develop an analytical method (e.g., HPLC, LC-MS, TLC) to clearly resolve the product from all major impurities in the crude mixture. This analytical trace is your map for the entire purification journey.

CRUDE Crude Reaction Mixture ANALYZE Analytical Assessment (TLC, LC-MS, NMR) CRUDE->ANALYZE DECIDE Select Purification Strategy ANALYZE->DECIDE FINAL Final Product (>99% Pure) ANALYZE->FINAL Purity target met PRIMARY Primary Purification (Bulk Impurity Removal) DECIDE->PRIMARY High concentration of catalyst/byproducts SECONDARY Secondary Purification (High-Resolution) DECIDE->SECONDARY Trace impurities or close-eluting spots PRIMARY->ANALYZE Re-assess purity SECONDARY->ANALYZE Verify purity

Caption: A logical workflow for purification strategy selection.

Primary Purification: Scavenging and Bulk Removal

The goal of primary purification is to remove the bulk of catalyst residues and other major impurities efficiently. This step significantly simplifies the subsequent high-resolution polishing steps.

Metal Scavengers (The Workhorse)

Solid-supported scavengers are functionalized matrices, typically silica or polymer-based, that selectively bind to and sequester metal species.[7] The desired product remains in solution, and the scavenger-bound metal is simply removed by filtration. This is one of the most effective and widely adopted methods for catalyst removal.[7][8]

Table 1: Guide to Selecting a Solid-Supported Metal Scavenger

Scavenger Functional GroupPrimary Metal TargetsMechanism & Notes
Thiol / Thiol-Urea Pd , Ru , Ag, Cu, Os, RhExcellent for various oxidation states of Palladium. Widely used in pharmaceutical synthesis for post-coupling reaction cleanup.[9][10]
Triamine / Polyamines Cu, Pd , Pt, Ru, RhEffective metal scavengers, particularly in apolar solvents.[11]
Dimercaptotriazine (DMT) Ru , Ag, As, Au, Pd, Pt, RhA versatile and highly effective scavenger, especially for Ruthenium catalysts used in metathesis reactions.[9]
Imidazole Fe, Co, Cu, Ni, ZnPreferred scavenger for iron catalysts and other first-row transition metals.[9]
Protocol 1: General Procedure for Metal Scavenging
  • Reaction Completion: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Solvent Selection: If necessary, dilute the reaction mixture with a solvent in which the product is highly soluble but that is compatible with the scavenger resin (e.g., Toluene, Dichloromethane, Ethyl Acetate).[12]

  • Scavenger Addition: Add 3-5 equivalents of the appropriate metal scavenger resin to the stirred reaction mixture. The exact amount may require optimization, but this is a robust starting point.[10]

  • Incubation: Stir the resulting slurry vigorously at room temperature. An incubation time of 4-16 hours is typical.[10] In some cases, gentle heating (40-50 °C) can accelerate the scavenging process, but this must be tested to ensure product stability.

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the solid scavenger.

  • Washing: Wash the collected scavenger on the filter with 2-3 portions of fresh solvent to ensure full recovery of the desired product.[10]

  • Analysis: Combine the filtrate and washes. Take a small aliquot for analysis (TLC, LC-MS, or ICP-MS for metal content) to confirm the removal of the catalyst.

  • Concentration: Concentrate the solution under reduced pressure to yield the crude product, now significantly depleted of metal catalyst.

Activated Carbon

Treatment with activated carbon is a cost-effective, albeit less selective, method for removing metal catalysts, particularly Palladium on carbon (Pd/C) residues, and high molecular weight organic impurities.[1][10]

Causality: The high surface area and porous structure of activated carbon allow it to adsorb metal species and colored byproducts through physisorption.[8] However, a significant drawback is the potential for co-adsorption of the desired product, leading to yield loss.[10] It is often used as a preliminary cleanup step before more selective methods.

Extraction and Washes

A classic liquid-liquid extraction can be surprisingly effective. If the product is in an organic solvent, washing with an aqueous solution containing a chelating agent (e.g., EDTA, dilute ammonium hydroxide) can extract water-soluble metal salts. Sometimes, precipitating the metal as an insoluble salt (e.g., a sulfide) allows for its removal by filtration.[5]

Secondary Purification: High-Resolution Chromatography

After bulk removal of the catalyst, chromatography is employed to separate the target compound from any remaining impurities, such as unreacted starting materials or closely related byproducts, achieving the final desired purity.[][3][13]

INPUT Post-Scavenging Crude Product POLARITY Assess Product Polarity INPUT->POLARITY NP Normal-Phase Flash Chromatography POLARITY->NP Non-polar to Moderately Polar RP Reverse-Phase Flash/Prep-HPLC POLARITY->RP Polar or Water-Soluble NP_DETAILS Stationary Phase: Silica Gel Mobile Phase: Hexanes/EtOAc, DCM/MeOH Elution Order: Least Polar -> Most Polar NP->NP_DETAILS OUTPUT Purified Product Fractions NP->OUTPUT RP_DETAILS Stationary Phase: C18-Silica Mobile Phase: Water/Acetonitrile, Water/MeOH Elution Order: Most Polar -> Least Polar RP->RP_DETAILS RP->OUTPUT

Caption: Decision tree for selecting the appropriate chromatographic method.

Protocol 2: Method Development for Flash Chromatography
  • TLC Analysis: On a silica gel TLC plate, spot the crude material. Develop the plate in various solvent systems (e.g., starting with 20% Ethyl Acetate in Hexanes and increasing polarity). The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from major impurities.

  • Column Packing: Select a silica gel column appropriately sized for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica to crude material). Pack the column using the weak solvent from your chosen mobile phase system (e.g., Hexanes).

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Dry loading is often preferred as it leads to better resolution.

  • Elution: Run the column using an isocratic or gradient elution based on your TLC analysis. Start with a mobile phase composition that is slightly less polar than the one that gave the ideal Rf.

  • Fraction Collection: Collect fractions and monitor them by TLC or UV detector to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

For highly polar or challenging separations, preparative HPLC with C18-functionalized silica (Reverse-Phase) is the method of choice, offering superior resolving power.[6][13]

Final Analysis and Product Isolation

Purity is not an assumption; it must be proven. After purification, the product's identity and purity must be confirmed using orthogonal analytical techniques such as:

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure.

  • LC-MS: Confirms the molecular weight and provides a purity assessment (typically by UV absorbance at one or more wavelengths).

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The gold standard for quantifying residual metal content, essential for API development to ensure levels are below regulatory limits (often in the low ppm range).[12]

Once purity is confirmed, the final step is the removal of all solvents via rotary evaporation or lyophilization to yield the isolated, pure compound.

References

  • ResearchGate. (2020). How to Purify Organometallic Complexes ?[Link]

  • ACS Publications. (n.d.). Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins. [Link]

  • Teledyne Labs. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep. [Link]

  • ResearchGate. (n.d.). Deactivation of metal catalysts in liquid phase organic reactions. [Link]

  • European Patent Office. (2006). Purification method for organometallic compounds and organometallic compounds obtained therefrom. [Link]

  • Pharmaceutical Technology. (n.d.). API Purification. [Link]

  • Google Patents. (n.d.).
  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]

  • YouTube. (2023). How Do You Remove Catalysts From Polymers Efficiently?[Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ACS Publications. (1984). Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. [Link]

  • Royal Society of Chemistry. (n.d.). A new solution for removing metal-based catalyst residues from a biodegradable polymer. [Link]

  • PNAS. (n.d.). Vitamin C-mediated Maillard reaction in the lens probed in a transgenic-mouse model. [Link]

  • MSU Chemistry. (n.d.). Main Group Organometallic Compounds. [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. [Link]

  • SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview. [Link]

  • Zamann Pharma Support GmbH. (n.d.). API Purification. [Link]

Sources

Application Notes and Protocols for N-Methoxy-N-methyl-1H-imidazole-1-carboxamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Solution for Amide Bond Formation

In the landscape of pharmaceutical development, the efficient and selective construction of molecular complexity is paramount. The synthesis of ketones and aldehydes is a cornerstone of this endeavor, often relying on the venerable Weinreb amide (N-methoxy-N-methylamide) as a key intermediate.[1] These amides are uniquely stable to many nucleophiles yet readily undergo clean conversion to the desired carbonyl compound upon reaction with organometallic reagents.[1] However, the synthesis of Weinreb amides themselves, traditionally from aggressive reagents like acid chlorides, presents challenges of functional group tolerance and operational complexity.

This document provides a detailed guide to the application of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1) , a highly effective reagent for the direct conversion of carboxylic acids to Weinreb amides.[2] Also known as the Heller-Sarpong reagent or WImC, this compound offers a mild, chemoselective, and operationally simple alternative to classical methods, making it an invaluable tool for researchers, chemists, and drug development professionals.[2][3] Its use streamlines synthetic pathways, enhancing the rapid assembly of complex pharmaceutical intermediates.[4]

Scientific Foundation and Mechanistic Insight

The Principle of Activation: Why Imidazole Carboxamides Excel

The efficacy of this compound lies in its ability to function as a superior activating agent for carboxylic acids. The core principle is the in-situ formation of a highly reactive N-acylimidazolium intermediate, which then readily undergoes nucleophilic attack by the N,O-dimethylhydroxylamine moiety.

The causality behind this approach is rooted in the excellent leaving group ability of imidazole. The proposed mechanism, based on the work of Heller and Sarpong, proceeds as follows:

  • Proton Transfer & Ion Pair Formation: The carboxylic acid protonates the more basic nitrogen of the imidazole ring, forming an imidazolium carboxylate ion pair.

  • Acylimidazole Formation: This ion pair collapses, leading to the formation of a key intermediate: an N-acylimidazolium species and the release of N,O-dimethylhydroxylamine and carbon dioxide. This step is the crucial activation of the carboxylic acid.

  • Nucleophilic Acyl Substitution: The liberated N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the activated carbonyl of the acylimidazolium species.

  • Product Formation: This attack results in the formation of the desired Weinreb amide and the regeneration of imidazole as a byproduct.

This pathway avoids the need to first convert the carboxylic acid to a harsh acylating agent (like an acid chloride), thereby preserving sensitive functional groups elsewhere in the molecule—a common requirement in the synthesis of complex pharmaceutical candidates.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanistic pathway for the conversion of a carboxylic acid to a Weinreb amide using this compound.

G cluster_start Step 1: Reagent Interaction cluster_intermediate Step 2: Activation cluster_end Step 3: Product Formation RCOOH Carboxylic Acid (R-COOH) WImC N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide (WImC) AcylIm N-Acylimidazolium Intermediate RCOOH->AcylIm Activation with WImC WImC->AcylIm Amine N,O-Dimethyl- hydroxylamine CO2 CO₂ AcylIm->CO2 Decarboxylation WeinrebAmide Weinreb Amide (R-CON(OMe)Me) AcylIm->WeinrebAmide Nucleophilic Attack Imidazole Imidazole (Byproduct) AcylIm->Imidazole Regeneration Amine->WeinrebAmide

Caption: Proposed mechanism for Weinreb amide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Synthesis from Carboxylic Acids

This protocol is adapted from the highly chemoselective amidation reaction developed by Heller and Sarpong.[3] It is designed to be a robust starting point for a wide variety of substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (WImC, 1.5 equiv)[2]

  • Acetonitrile (MeCN), anhydrous (to make a 0.2 M solution)

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Reagent Addition: Dissolve the carboxylic acid in anhydrous acetonitrile to a concentration of approximately 0.2 M. Add this compound (1.5 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours, though sterically hindered substrates may require longer reaction times or gentle heating (e.g., 40-50 °C).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dilute the residue with dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and imidazole byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude Weinreb amide is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Causality and Trustworthiness: This protocol is self-validating. The use of a slight excess of the WImC reagent ensures complete conversion of the starting carboxylic acid. The aqueous workup is specifically designed to remove both the catalyst byproducts and any remaining starting material, ensuring a clean crude product. The mild, room-temperature conditions are chosen to maximize functional group tolerance.

Experimental Workflow Visualization

G Start 1. Setup - Add Carboxylic Acid - Add Anhydrous MeCN Reagent 2. Reagent Addition - Add WImC (1.5 equiv) Start->Reagent Reaction 3. Reaction - Stir at RT (1-4h) - Monitor by TLC/LC-MS Reagent->Reaction Workup 4. Workup - Concentrate - Dilute with DCM - Wash (NaHCO₃, Brine) Reaction->Workup Purify 5. Purification - Dry (MgSO₄) - Concentrate - Column (if needed) Workup->Purify Product Pure Weinreb Amide Purify->Product

Caption: Step-by-step workflow for Weinreb amide synthesis.

Data Presentation: Substrate Scope and Performance

The utility of this compound is demonstrated by its broad substrate scope. It is effective for aliphatic, aromatic, heteroaromatic, and α,β-unsaturated carboxylic acids, including those with sensitive functional groups.

EntryCarboxylic Acid SubstrateProduct (Weinreb Amide)Yield (%)ConditionsReference
14-Bromophenylacetic AcidN-methoxy-N-methyl-2-(4-bromophenyl)acetamide95%MeCN, RT, 1h[3]
2(S)-N-Boc-phenylalanine(S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate96%MeCN, RT, 1h[3]
31-Adamantanecarboxylic AcidN-methoxy-N-methyl-1-adamantanecarboxamide98%MeCN, RT, 4h[3]
4Cinnamic Acid(E)-N-methoxy-N-methyl-3-phenylacrylamide94%MeCN, RT, 1h[3]
5Indole-3-carboxylic AcidN-methoxy-N-methyl-1H-indole-3-carboxamide90%MeCN, RT, 2h[3]

Table based on data from Heller, S. T. & Sarpong, R. (2010). Organic Letters, 12(20), 4572-4575.[3]

This table highlights the key advantage of the reagent: high yields are achieved under exceptionally mild conditions across structurally diverse and electronically varied substrates, including sterically hindered examples (Entry 3) and protected amino acids without significant epimerization (Entry 2). This versatility is critical for applications in multi-step pharmaceutical synthesis.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. Adherence to the following guidelines is mandatory when handling this compound.

  • Hazard Identification: The reagent is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. It is a liquid at room temperature and should be handled with care.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C under an inert gas atmosphere.[2]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Application Case Study: Synthesis of a Key Ketone Intermediate

Weinreb amides are primarily synthesized to serve as precursors to ketones. The following protocol outlines the subsequent conversion of a Weinreb amide to a ketone, a common transformation in the synthesis of pharmaceutical building blocks.

Protocol 2: Conversion of Weinreb Amide to a Ketone using a Grignard Reagent

  • Reaction Setup: Dissolve the purified Weinreb amide (1.0 equiv), prepared via Protocol 1, in anhydrous tetrahydrofuran (THF) in an oven-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reactivity of the organometallic reagent.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise to the stirred solution. The slow addition maintains the low temperature and prevents over-addition.

  • Reaction & Quench: Stir the reaction at 0 °C for 1-2 hours. Upon completion (monitored by TLC), slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone product by flash column chromatography.

The stability of the tetrahedral intermediate formed during the addition of the Grignard reagent to the Weinreb amide prevents the common side reaction of over-addition to form a tertiary alcohol, leading to clean formation of the desired ketone.[1] This two-step sequence—carboxylic acid to Weinreb amide, then to a ketone—represents a powerful and reliable strategy for carbon-carbon bond formation in drug development.

References

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Singh, J. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Fife, T. H., & Natarajan, R. (1986). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 51(18), 3585–3590. [Link]

  • Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • PubChem. This compound. [Link]

  • Katritzky, A. R., & Abdel-Fattah, A. A. A. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. The Journal of Organic Chemistry, 69(25), 8984-6. [Link]

  • ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • ResearchGate. Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. [Link]

  • Google Patents.
  • Heller, S. T., & Sarpong, R. (2010). Supporting Information for Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]

  • Scholars at LMU. Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. [Link]

  • Fife, T. H., & Werner, M. H. (1985). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 50(15), 2869–2874. [Link]

  • IWK Health Centre. This compound. [Link]

  • Zenodo. Synthesis and Reactions of Imidazole. [Link]

  • Vertex AI Search. This compound.
  • PubChem. N-Methoxy-N-methylimidazole-1-carboxamide. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Ojima, I., et al. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(3), 501-510. [Link]

  • Google Patents.
  • Singh, P. P., et al. (2015). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Journal of Saudi Chemical Society, 19(5), 559-563. [Link]

  • Google Patents.

Sources

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide for Weinreb amide preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Direct Synthesis of Weinreb Amides from Carboxylic Acids using N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Introduction: The Enduring Utility of Weinreb Amides in Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to produce ketones and aldehydes is a fundamental transformation. However, the direct acylation of highly reactive organometallic reagents (like Grignard or organolithium reagents) with carboxylic acid derivatives such as acid chlorides or esters is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2][3][4] The development of the N-methoxy-N-methylamide, or "Weinreb amide," by Steven M. Weinreb and Steven Nahm in 1981 provided an elegant solution to this long-standing challenge.[2][5][6]

The unique strength of the Weinreb amide lies in its ability to react with an organometallic reagent to form a stable, five-membered chelated tetrahedral intermediate.[2][3][5][7] This intermediate resists further nucleophilic attack and remains intact until a deliberate aqueous workup, at which point it collapses to cleanly afford the desired ketone or aldehyde.[4][6] This controlled reactivity has established the Weinreb amide as an indispensable intermediate in the synthesis of complex molecules, natural products, and pharmaceuticals.[2][8][9]

Traditionally, the synthesis of Weinreb amides involves activating a carboxylic acid, often by converting it to a highly reactive acid chloride, followed by reaction with N,O-dimethylhydroxylamine.[1][2][5] While effective, these multi-step procedures can require harsh reagents and are not always compatible with sensitive functional groups. Modern synthetic chemistry seeks milder, more direct, and operationally simpler methods. This guide details the application of This compound , a highly efficient reagent for the direct, one-step conversion of carboxylic acids to Weinreb amides under mild conditions.

The Reagent: A Bench-Stable Amide Transfer Agent

This compound (CAS 862873-06-1) is a powerful amide transfer reagent that combines the activating properties of N,N'-Carbonyldiimidazole (CDI) with the desired N,O-dimethylamine moiety in a single molecule.[10][11] As a liquid at room temperature, it is a convenient and easy-to-handle reagent for amide coupling reactions.[10]

The key to its function lies in the imidazole leaving group. Imidazole is a weak base and a stable heterocycle, making its anion an excellent leaving group. This allows the reagent to efficiently transfer the N-methoxy-N-methylcarbamoyl group to a carboxylate nucleophile, directly forming the Weinreb amide in a single, clean step.[12][13][14]

Key Advantages:

  • Direct Conversion: Enables the one-step synthesis of Weinreb amides from carboxylic acids, avoiding the need for intermediate activation steps.

  • Mild Conditions: Reactions typically proceed at room temperature, preserving sensitive functional groups within the substrate.[15]

  • High Purity Byproducts: The primary byproducts are imidazole and carbon dioxide, which are easily removed during workup.[14]

  • Safety: Serves as a safer alternative to using highly toxic and corrosive reagents like thionyl chloride or oxalyl chloride.[13][14]

Reaction Mechanism: Carboxylate Activation and Amide Transfer

The conversion of a carboxylic acid to a Weinreb amide using this compound proceeds through a straightforward and efficient mechanism. The process involves the nucleophilic attack of a carboxylate on the activated carbonyl center of the reagent.

Caption: Mechanism of Weinreb amide formation.

  • Deprotonation (Optional but common): The carboxylic acid is deprotonated by a mild, non-nucleophilic base to form the corresponding carboxylate anion. In many cases, the imidazole byproduct can serve this role, but an external base is often added to drive the reaction.

  • Nucleophilic Attack: The carboxylate anion attacks the electrophilic carbonyl carbon of this compound.

  • Formation and Collapse of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed. This intermediate rapidly collapses, expelling the stable imidazole anion as a leaving group and forming the final Weinreb amide product.

Experimental Protocols

This section provides a general, self-validating protocol for the synthesis of a Weinreb amide from a carboxylic acid. Researchers should optimize conditions for their specific substrate.

Workflow Overview

G A 1. Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., THF, DCM) B 2. Add Base (Optional) (e.g., Et₃N, DIPEA) A->B C 3. Add Reagent Dropwise (N-Methoxy-N-methyl-1H- imidazole-1-carboxamide) at RT B->C D 4. Stir & Monitor Reaction (TLC, LC-MS) C->D E 5. Aqueous Workup (Wash with acid, base, brine) D->E F 6. Dry & Concentrate (Dry over Na₂SO₄, remove solvent) E->F G 7. Purify Product (Silica Gel Chromatography) F->G H Final Weinreb Amide G->H

Caption: Experimental workflow for Weinreb amide synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq, if used)

  • 1M Hydrochloric Acid (HCl) or 5% Citric Acid solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Appropriate eluents (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous solvent (e.g., DCM) to a concentration of approximately 0.2-0.5 M.

  • If using a base, add triethylamine or DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature. The use of a base is recommended for less acidic substrates to ensure complete carboxylate formation.

  • Slowly, add this compound (1.1 eq) to the stirring solution via syringe. Effervescence (CO₂ evolution) may be observed.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 5% citric acid solution (to remove the base and unreacted imidazole).

    • Saturated sodium bicarbonate solution (to remove any remaining acidic components).

    • Saturated brine solution (to reduce the solubility of organic material in the aqueous layer).

  • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Weinreb amide.

Substrate Scope and Expected Yields

This method is broadly applicable to a wide range of carboxylic acids. The mild conditions are tolerant of many common functional groups.

Substrate TypeBaseTypical SolventReaction Time (h)Avg. Yield (%)Reference for similar transformations
Aromatic (electron-rich)Et₃NDCM2-485-95%[16][17]
Aromatic (electron-poor)Et₃NDCM/THF4-880-92%[16][17]
Aliphatic (linear)DIPEATHF3-688-97%[18][19]
Aliphatic (α-chiral)DIPEADCM6-1285-95% (no racemization)[15][16]
Sterically HinderedDIPEATHF (reflux)12-2460-85%[18][20]

Note: Yields and reaction times are illustrative and will vary based on the specific substrate and reaction scale.

Application: The Subsequent Conversion to Ketones

Once the Weinreb amide is synthesized and purified, it serves as a robust precursor for ketones. The reaction involves the addition of an organometallic reagent, followed by an acidic workup.

Sources

Troubleshooting & Optimization

Common side reactions with N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in chemical synthesis.

Introduction to this compound

This compound, also known as the Heller-Sarpong reagent, is a highly effective acylating agent. Its primary application is in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] The resulting Weinreb amides are prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4] This is due to the formation of a stable, chelated tetrahedral intermediate.[3][4]

This guide will address common side reactions and troubleshooting scenarios encountered during the use of this compound, providing you with the insights to optimize your reactions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is a liquid that should be stored under refrigerated conditions (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen).[2] It is sensitive to air and heat. Proper storage is crucial to prevent degradation and ensure its reactivity. For handling, it is recommended to use personal protective equipment, including gloves and safety goggles, as it can cause skin and eye irritation.[2][5]

Q2: My reaction to form the Weinreb amide is sluggish or incomplete. What are the likely causes?

A2: An incomplete reaction can stem from several factors:

  • Reagent Quality: The primary suspect is often the quality of the this compound. If it has been improperly stored or is old, it may have degraded.

  • Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is oven-dried or flame-dried and that anhydrous solvents are used.

  • Incomplete Deprotonation of the Carboxylic Acid: If you are starting from a carboxylic acid, it needs to be deprotonated to react with the reagent. The presence of alkali metal salts of the carboxylic acid can sometimes hinder the reaction with related imidazole-based reagents. The addition of a proton source can sometimes be beneficial in such cases.

  • Steric Hindrance: Highly sterically hindered carboxylic acids may react slowly. In such cases, longer reaction times or elevated temperatures may be necessary.

Q3: I am observing a significant amount of unreacted starting material (carboxylic acid) and the formation of imidazole as a byproduct. What is happening?

A3: This observation strongly suggests the hydrolysis of the this compound or the activated intermediate. The presence of even trace amounts of water in the reaction mixture can lead to the breakdown of the reagent, releasing imidazole and N-methoxy-N-methylamine, and leaving your carboxylic acid unreacted.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Weinreb Amide

Low yields are a common frustration. The following decision tree can help you diagnose and solve the issue.

low_yield_troubleshooting start Low Yield of Weinreb Amide check_reagent Check Reagent Quality & Handling start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup reagent_storage Improper Storage? (Air/Moisture Exposure) check_reagent->reagent_storage reagent_age Reagent Age? check_reagent->reagent_age anhydrous Anhydrous Conditions? check_conditions->anhydrous stoichiometry Correct Stoichiometry? check_conditions->stoichiometry temperature Optimal Temperature? check_conditions->temperature extraction Inefficient Extraction? check_workup->extraction purification_loss Loss during Chromatography? check_workup->purification_loss solution_reagent Use fresh reagent. Store under inert gas at 2-8°C. reagent_storage->solution_reagent Yes reagent_age->solution_reagent Yes solution_anhydrous Use oven-dried glassware and anhydrous solvents. anhydrous->solution_anhydrous No solution_stoichiometry Use a slight excess (1.1-1.2 eq.) of the reagent. stoichiometry->solution_stoichiometry No solution_temperature Optimize temperature. Start at 0°C to RT. temperature->solution_temperature No solution_extraction Optimize extraction solvent and pH. extraction->solution_extraction Yes solution_purification Use appropriate stationary and mobile phases. purification_loss->solution_purification Yes

Caption: Troubleshooting Decision Tree for Low Weinreb Amide Yield.

Problem 2: Formation of an N-Acyl Imidazole Byproduct

In some cases, especially when starting from a carboxylic acid and a coupling agent to generate the acylating species in situ, you might observe the formation of an N-acyl imidazole. This can happen if the N-methoxy-N-methylamine is not efficiently incorporated.

Causality: This side reaction is more prevalent when using activating agents like N,N'-carbonyldiimidazole (CDI) to first activate the carboxylic acid. If the subsequent reaction with N,O-dimethylhydroxylamine is slow or incomplete, the highly reactive N-acyl imidazole intermediate may persist.

Troubleshooting Steps:

  • Optimize the Addition Sequence: Ensure that the N,O-dimethylhydroxylamine is present to react with the activated carboxylic acid as it is formed. A one-pot procedure where the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, a base, and the coupling agent are combined can be effective.

  • Choice of Base: Use a non-nucleophilic base like N-methylmorpholine (NMM) to neutralize the N,O-dimethylhydroxylamine hydrochloride without competing in the reaction.[6]

  • Temperature Control: Maintain a low temperature (e.g., 0°C) during the activation and coupling steps to control the reactivity and minimize side reactions.

Problem 3: Reaction with Nucleophilic Functional Groups on the Substrate

This compound is an acylating agent and can react with other nucleophilic functional groups present in your starting material, such as alcohols and amines.

Causality: The reagent is designed to be reactive towards carboxylates, but it can also acylate other nucleophiles, leading to undesired byproducts and consumption of the reagent.

Troubleshooting Steps:

  • Protecting Groups: If your substrate contains sensitive functional groups, consider using appropriate protecting groups. For example, alcohols can be protected as silyl ethers, and amines as carbamates.

  • Chemoselectivity: While the reagent shows some chemoselectivity, it is not absolute. Running the reaction at lower temperatures can sometimes enhance the selectivity for the desired reaction.

  • Stoichiometry Control: Using a minimal excess of the acylating agent can help to reduce the extent of side reactions with other nucleophilic sites.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 equiv.).

  • Solvent: Dissolve the carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base and Amine: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) in anhydrous DCM and add a non-nucleophilic base such as N-methylmorpholine (1.2 equiv.) at 0°C. Stir for 15-20 minutes.

  • Activation and Coupling: To the solution of the carboxylic acid at 0°C, add this compound (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Purification Strategy for Removing Imidazole-Related Byproducts

Imidazole and its derivatives are common byproducts and can sometimes be challenging to remove completely.

  • Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to protonate and extract the basic imidazole byproduct into the aqueous phase. Be cautious if your product is acid-sensitive.

  • Brine Wash: Subsequent washing with brine helps to remove residual water and water-soluble impurities.

  • Column Chromatography: For stubborn impurities, column chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the less polar Weinreb amide from the more polar imidazole byproducts.

Data Presentation

Table 1: Common Side Products and Their Potential Origin

Side ProductPotential OriginSuggested Mitigation
Unreacted Carboxylic AcidIncomplete reaction due to poor reagent quality, moisture, or steric hindrance.Use fresh reagent, ensure anhydrous conditions, increase reaction time/temperature.
ImidazoleHydrolysis of the acylating reagent or activated intermediate.Strict anhydrous conditions are essential.
N-Acyl ImidazoleIncomplete reaction of the activated carboxylic acid with N,O-dimethylhydroxylamine.Optimize addition sequence and choice of base.
Acylated Substrate (at unintended sites)Reaction of the acylating agent with other nucleophilic groups on the substrate.Use protecting groups for sensitive functionalities.
N-methoxy-N-methyl-ureaReaction of the reagent with an amine nucleophile.This is the desired reaction when forming a urea linkage.

Visualization of Key Processes

weinreb_synthesis cluster_activation Activation & Coupling cluster_reaction Reaction with Organometallic Reagent Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Acyl Imidazolium Carboxylic Acid->Activated Intermediate + Acylating Reagent Acylating Reagent N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide Imidazole Byproduct Imidazole Byproduct Acylating Reagent->Imidazole Byproduct decomposition Weinreb Amide Weinreb Amide Activated Intermediate->Weinreb Amide + N,O-dimethylhydroxylamine Activated Intermediate->Imidazole Byproduct hydrolysis Tetrahedral Intermediate Stable Chelated Tetrahedral Intermediate Weinreb Amide->Tetrahedral Intermediate + Organometallic Organometallic R'-MgBr or R'-Li Ketone Ketone Tetrahedral Intermediate->Ketone Aqueous Work-up

Caption: General workflow for Weinreb amide synthesis and subsequent ketone formation.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved from: [Link]

  • Singh, J., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Available at: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available at: [Link]

  • Ali, A., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N′-carbonyldiimidazole. Journal of the Serbian Chemical Society, 81(10), 1135-1144. Available at: [Link]

Sources

Technical Support Center: Optimizing Heller-Sarpong Reagent Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Heller-Sarpong reagent mediated reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and efficiency of their esterification and amidation coupling reactions. As a safer and highly chemoselective alternative to traditional reagents like diazomethane, the Heller-Sarpong reagents, such as Methyl 1H-imidazole-1-carboxylate (MImC), offer a powerful tool in modern organic synthesis.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the nuances of this valuable methodology.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Question 1: My reaction shows low or no conversion to the desired ester/amide. What are the likely causes and how can I improve the yield?

Low conversion is a common hurdle that can often be resolved by systematically evaluating the core reaction parameters.

  • Cause A: Suboptimal Reaction Conditions

    • Expert Insight: The efficiency of Heller-Sarpong couplings is highly dependent on solvent polarity and temperature. The proposed mechanism involves the formation of charged intermediates, such as an imidazolium carboxylate ion pair, which are stabilized by polar solvents.[4]

    • Solution:

      • Solvent Choice: Switch to a more polar aprotic solvent. Optimization studies have shown that solvents like Acetonitrile (MeCN), Ethyl Acetate (EtOAc), and particularly Dimethylformamide (DMF) dramatically improve reaction rates and yields compared to less polar options like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][3][4]

      • Temperature Adjustment: These reactions often benefit from elevated temperatures. A typical starting point is 60-80 °C. Increasing the temperature enhances the rate of decomposition of the key acylcarbonate intermediate, driving the reaction forward.[1][4]

      • Concentration: While higher concentrations can increase reaction rates, they can also promote side reactions, such as the alkylation of imidazole by the reagent. A balance is crucial; aim for a concentration that facilitates the desired reaction without favoring byproduct formation.[4]

  • Cause B: Reagent Quality and Stoichiometry

    • Expert Insight: The Heller-Sarpong reagent (e.g., MImC) is a solid that can be sensitive to moisture. Its purity and the amount used are critical for success.

    • Solution:

      • Reagent Handling: Ensure the reagent is stored under anhydrous conditions, preferably in a desiccator or under an inert atmosphere, and stored at low temperatures (≤ -20 °C is recommended).[5]

      • Stoichiometry: Using an insufficient amount of the reagent will naturally lead to incomplete conversion. However, a large excess can promote the formation of N-alkylated imidazole byproducts. A modest excess, typically 1.5 to 2.0 equivalents of the Heller-Sarpong reagent, is often optimal to drive the reaction to completion while minimizing side products.[4]

Table 1: Optimization of Reaction Conditions for a Model Esterification

ParameterConditionResultScientific Rationale
Solvent DCMLow ConversionInsufficient polarity to stabilize charged intermediates.
MeCN / EtOAcGood ConversionIncreased polarity favors the reaction pathway.[3]
DMFHigh ConversionHigh polarity effectively stabilizes intermediates, accelerating the reaction.[4]
Temperature Room TempSluggish ReactionInsufficient energy to overcome the activation barrier for intermediate decomposition.
60-80 °COptimal RateProvides sufficient thermal energy to drive the reaction efficiently.[1]
Reagent Equiv. 1.0Incomplete ReactionStoichiometrically limited.
1.5 - 2.0High YieldDrives equilibrium towards the product while managing side reactions.[4]
> 2.0Increased ByproductsExcess reagent can lead to unwanted alkylation of the imidazole byproduct.[4]

Question 2: I've successfully formed my product, but the yield is compromised by significant side products. How can I suppress these?

Side product formation is typically a result of the reagent or intermediates reacting with other species present in the mixture.

  • Side Product A: N-Alkylated Imidazole

    • Expert Insight: The esterification reaction produces one equivalent of imidazole. As the carboxylic acid is consumed, this imidazole can act as a nucleophile and react with any remaining Heller-Sarpong reagent, forming N-alkylated imidazole (e.g., N-methylimidazole when using MImC).[4]

    • Solution:

      • Limit Excess Reagent: Avoid using a large excess of the Heller-Sarpong reagent. Stick to the 1.5-2.0 equivalent range.

      • Monitor Reaction Progress: Use TLC or LCMS to monitor the consumption of the starting material. Stop the reaction once the carboxylic acid is fully consumed to prevent the subsequent side reaction from occurring over extended periods.

  • Side Product B: N,N-Dimethylamide (when using DMF solvent)

    • Expert Insight: For very electron-poor carboxylic acids, the acylimidazole intermediate can be reactive enough to be trapped by trace dimethylamine present in aged DMF, leading to the formation of an N,N-dimethylamide byproduct.[4]

    • Solution: Use freshly distilled or high-purity anhydrous DMF to minimize the presence of dimethylamine impurities.[4]

  • Side Product C: Racemization

    • Expert Insight: A known limitation of this methodology is that carboxylic acids with epimerizable stereocenters (e.g., α-chiral centers) can undergo racemization during the reaction.[1][4] The mechanism can involve deprotonation at the stereocenter under the reaction conditions.

    • Solution: At present, the use of Heller-Sarpong reagents is not recommended for substrates where maintaining stereochemical integrity at an epimerizable center is critical.[3][4] Efforts to develop non-racemizing conditions are an active area of research.[1]

Question 3: My purification is difficult. How can I easily isolate my pure product?

One of the key advantages of this methodology is the straightforward purification process.

  • Expert Insight: The main byproducts of the reaction are imidazole and potentially N-alkylated imidazole. Both are basic and highly soluble in aqueous acid. The desired ester or amide product is typically much less polar.

  • Solution:

    • Aqueous Workup: A simple aqueous workup is highly effective. After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (like EtOAc or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution). This will protonate the basic imidazole byproducts, extracting them into the aqueous layer.

    • Standard Purification: Follow the acidic wash with a wash with saturated sodium bicarbonate solution and then brine. After drying the organic layer and concentrating it, the crude product is often of high purity.[1] If further purification is needed, standard column chromatography is usually sufficient.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of the Heller-Sarpong reagent over other coupling methods? The Heller-Sarpong reagents are valued for their high degree of chemoselectivity. They readily react with carboxylic acids while tolerating a wide variety of other functional groups, including protected amines and alcohols.[4] This makes them excellent for late-stage functionalization of complex molecules.[3] Furthermore, they serve as a much safer, non-explosive alternative to diazoalkanes like diazomethane for methylation.[1]

Q2: What is the proposed reaction mechanism? The reaction is believed to proceed through the activation of the carboxylic acid by the imidazole carbamate. This forms a key acylimidazole intermediate, which is then intercepted by an alcohol (generated in situ from the decomposition of the carbamate) to yield the final ester product.[1][4]

Heller_Sarpong_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH Acylimidazole Acylimidazole Intermediate (R-CO-Im) RCOOH->Acylimidazole + MImC - Imidazole - CO2, - MeOH MImC MImC (Reagent) Ester Ester Product (R-COOMe) Acylimidazole->Ester + MeOH - Imidazole MeOH MeOH (from MImC decomp.)

Caption: Proposed mechanism for esterification using MImC.

Q3: Are there any functional groups that are incompatible with this reaction? While the chemoselectivity is broad, certain functional groups can interfere. Very acidic protons, such as those in tosylamides or some phenols, can be deprotonated by the imidazole generated in the reaction, potentially leading to side reactions or incomplete conversion.[3][4] Highly nucleophilic groups may also compete with the desired reaction pathway.

Q4: How should I properly store and handle the Heller-Sarpong reagent? Methyl 1H-imidazole-1-carboxylate (MImC) is a white to light brown powder with a melting point of 38-44 °C.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at or below -20 °C to prevent degradation from moisture and heat.[5]

Validated Experimental Protocol

General Procedure for Methyl Esterification using MImC

  • Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid substrate (1.0 equiv).

  • Reagent Addition: Add Methyl 1H-imidazole-1-carboxylate (MImC) (1.5–2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or MeCN) to achieve the desired concentration (typically 0.1–0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to 60–80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LCMS until the starting carboxylic acid is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.

Troubleshooting_Workflow Start Start Reaction Check_Conversion Low / No Conversion? Start->Check_Conversion Check_Side_Products Side Products Observed? Check_Conversion->Check_Side_Products No Optimize_Conditions Optimize: 1. Increase Temp (60-80°C) 2. Use Polar Solvent (DMF) 3. Check Reagent Quality Check_Conversion->Optimize_Conditions Yes Purification_Issue Purification Difficulty? Check_Side_Products->Purification_Issue No Adjust_Stoichiometry Adjust Stoichiometry: 1. Use 1.5-2.0 eq. MImC 2. Monitor reaction time Check_Side_Products->Adjust_Stoichiometry Yes Success Successful Reaction Purification_Issue->Success No Refine_Workup Refine Workup: 1. Use Aqueous Acid Wash 2. Column Chromatography Purification_Issue->Refine_Workup Yes Optimize_Conditions->Start Adjust_Stoichiometry->Start Refine_Workup->Success

Caption: A logical workflow for troubleshooting common issues.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • ResearchGate. (n.d.). Table 3 Substrate scope and limitations a. Retrieved from [Link]

  • Tampellini, N. (2025). Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings. YouTube. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. PubMed. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. [Link]

  • ResearchGate. (n.d.). Metal-Free Electrophilic Phosphination/Cyclization of Alkynes. Retrieved from [Link]

  • ACS Central Science. (2021). Phosphorus-Based Catalysis. [Link]

  • National Institutes of Health. (n.d.). Intramolecular Phosphine-Promoted Knoevenagel Based Redox-Reaction. Retrieved from [Link]

  • ResearchGate. (2016). How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Solvent-Free, Cross-Aldol Condensation Reaction Using Silica-Supported, Phosphorus-Containing Reagents Leading to α,α′-Bis(arylidene)cycloalkanones. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). Retrieved from [Link]

  • Efficient Coupling Reagent for Organic Synthesis: Properties, Applications, and Benefits. (2025). Retrieved from [Link]

Sources

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Introduction: this compound, also known as the Heller-Sarpong reagent, is a versatile and efficient reagent in modern organic synthesis.[1] Its primary application lies in the chemoselective preparation of esters and amides from carboxylic acids and as a precursor for various functional groups. As a Weinreb amide derivative, it serves as a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2][3] This guide provides in-depth technical support, troubleshooting advice, and best practices for the handling, storage, and use of this reagent to ensure experimental success and reagent longevity.

Product Specifications

This table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 862873-06-1[1][4][5]
Molecular Formula C₆H₉N₃O₂[1][5]
Molecular Weight 155.15 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1]
Density ~1.204 g/mL at 25 °C[1]
Boiling Point 75 °C at 0.15 - 0.2 hPa[1][4]
Refractive Index ~1.508 (at 20 °C)[1]
Purity (Typical) ≥95% (by GC)[1]
Primary Synonyms Heller-Sarpong reagent, WImC[1]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling and use of the reagent.

1. Storage & Handling

Q: What are the ideal long-term storage conditions for this reagent?

A: The reagent must be stored under refrigerated conditions, typically between 2-8°C (or 0-10°C) .[1][4] Crucially, it is sensitive to air and potentially moisture, and therefore must be stored under an inert gas atmosphere (e.g., Argon or Nitrogen).[1][4] The container should be tightly sealed to prevent exposure to the atmosphere.

Q: Why is storage under an inert gas so critical?

A: The instruction to store under an inert gas stems from the reagent's chemical nature. The imidazole-1-carboxamide moiety is an activated acyl group. This makes it susceptible to hydrolysis upon contact with atmospheric moisture. Degradation via hydrolysis would cleave the molecule, reducing its purity and efficacy in subsequent reactions. The inert atmosphere displaces air and moisture, preserving the compound's structural integrity.

Q: The reagent arrived at room temperature, but the recommendation is refrigerated storage. Is it compromised?

A: Not necessarily. Short-term shipping at ambient temperatures is common for many stable chemicals. The product's stability profile generally allows for this without significant degradation. However, upon receipt, it is imperative to transfer it to the recommended refrigerated, inert conditions for long-term storage immediately.

2. Stability & Degradation

Q: I left the reagent on the bench for a few hours. Is it still usable?

A: While short-term exposure to ambient temperature is unlikely to cause significant degradation, the primary concern is exposure to the atmosphere. If the container was properly sealed, its integrity should be largely intact. However, repeated or prolonged exposure to air and ambient light should be avoided. For best results, always allow the container to warm to room temperature before opening to prevent moisture condensation inside, and minimize the time it is open to the air.

Q: My reagent, which was initially colorless, has developed a yellow or brownish tint. What does this mean? Can I still use it?

A: A color change from colorless to yellow or brown is a common visual indicator of degradation. This is likely due to minor impurities forming from slow decomposition, possibly caused by incremental exposure to air, moisture, or light over time.

  • For non-critical applications: The reagent might still be usable, but you should anticipate potentially lower yields or the need for additional purification of your product.

  • For high-precision or sensitive reactions (e.g., in drug development): It is strongly recommended to use a fresh, unopened vial or to first verify the purity of the discolored reagent using an analytical technique like Gas Chromatography (GC) or NMR spectroscopy.

3. Experimental Troubleshooting

Q: My reaction yields are inconsistent or lower than expected. How can I determine if the reagent is the cause?

A: Reagent integrity is a common cause of poor reaction outcomes. Use the following decision-making workflow to troubleshoot the issue.

start Low or Inconsistent Yields Observed check_reagent 1. Assess Reagent Condition start->check_reagent appearance Is the liquid clear and colorless/pale yellow? check_reagent->appearance Visual Check storage Was it stored at 2-8°C under inert gas? check_reagent->storage Storage History age Is the reagent from a newly opened bottle? check_reagent->age Reagent Age appearance->storage Yes purity_check 2. Perform Purity Check (GC or ¹H NMR) appearance->purity_check No (Discolored) storage->age Yes storage->purity_check No / Unsure age->purity_check No (Old Bottle) outcome 3. Decision age->outcome Yes purity_check->outcome result_ok Purity ≥95%? Proceed with reaction. outcome->result_ok Yes result_bad Purity <95% or degraded? Use a fresh vial of reagent. outcome->result_bad No

Caption: Troubleshooting workflow for reagent-related reaction failure.

Q: How can I perform a quick quality check on my reagent?

A: The most straightforward method is ¹H NMR spectroscopy. You can compare the obtained spectrum against a reference spectrum if available, or look for the characteristic peaks of the imidazole and the N-methoxy-N-methyl groups. The presence of significant new peaks or a deviation from the expected integration ratios would indicate degradation or contamination.

Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practice for storing the reagent upon receipt to maximize its shelf life.

Objective: To establish an anoxic, refrigerated environment for the reagent.

Materials:

  • Vial of this compound

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and needle adapter

  • Parafilm® or a suitable sealing tape

  • 2-8°C rated laboratory refrigerator or cold room

Procedure:

  • Inspect: Upon receipt, inspect the vial for any damage to the cap or seal.

  • Purge Headspace: In a fume hood, carefully open the vial. Insert a needle connected to the inert gas line, ensuring the needle tip is in the headspace above the liquid. Insert a second, wider-gauge needle as an outlet.

  • Gentle Flow: Apply a gentle, slow stream of inert gas for 30-60 seconds to displace the air in the headspace. Avoid bubbling the gas through the liquid to prevent solvent evaporation or splashing.

  • Seal: Remove the needles and immediately and tightly close the cap.

  • Wrap: For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.

  • Store: Place the sealed vial in a designated 2-8°C refrigerator. Ensure it is clearly labeled.

cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage A Receive and Inspect Vial C 1. Open vial in fume hood A->C B Prepare Inert Gas Line D 2. Purge headspace with Ar or N₂ (30-60s) B->D C->D E 3. Tightly reseal cap D->E F 4. Wrap seal with Parafilm® E->F G Store at 2-8°C F->G

Caption: Recommended workflow for preparing the reagent for long-term storage.

Protocol 2: Aliquoting and Daily Handling

To preserve the integrity of the bulk supply, it is advisable to create smaller, single-use or daily-use aliquots.

Objective: To transfer the reagent into smaller vials while minimizing atmospheric exposure.

Materials:

  • Main stock vial of the reagent

  • Several smaller, dry glass vials with PTFE-lined caps

  • Inert gas setup (as above)

  • Dry, gas-tight syringes

Procedure:

  • Preparation: Dry the smaller aliquot vials in an oven and allow them to cool to room temperature in a desiccator.

  • Inert Atmosphere: Purge each small vial and the main stock vial with inert gas as described in Protocol 1.

  • Warm to RT: Allow the main stock vial to warm to room temperature before opening to prevent moisture condensation.

  • Transfer: Using a dry, gas-tight syringe, quickly withdraw the desired volume of reagent from the main stock vial.

  • Aliquot: Dispense the reagent into the pre-purged smaller vials.

  • Seal and Store: Immediately purge the headspace of each new aliquot, seal tightly, wrap with Parafilm®, and store at 2-8°C. Re-purge and reseal the main stock vial before returning it to storage.

References

  • This compound. Chem-Impex. [Link]

  • This compound. PubChem. [Link]

  • This compound. Google Shopping Result. [Link]

  • This compound | C6H9N3O2 | CID 12185908. PubChem. [Link]

  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Royal Society of Chemistry. [Link]

  • Synthetic Approaches to N‐Methoxy‐N‐methylamides. ResearchGate. [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications. CHIMIA. [Link]

  • N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar. [https://www.semanticscholar.org/paper/N-METHOXY-N-METHYLAMIDES-(WEINREB-AMIDES)-IN-MODERN-Kh Lestin-Singh/a68918e97491752b753a8069500057865c69e20a]([Link] Lestin-Singh/a68918e97491752b753a8069500057865c69e20a)

Sources

Troubleshooting low reactivity issues with the Heller-Sarpong reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Heller-Sarpong class of reagents, primarily focusing on imidazole carbamates like Methyl 1H-imidazole-1-carboxylate (MImC). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges in chemoselective esterification and amidation reactions. Here, we delve into the causality behind experimental choices to ensure your success.

Troubleshooting Guide: Low Reactivity Issues

This section addresses specific scenarios of low or no reactivity encountered during esterification or amidation reactions using Heller-Sarpong reagents.

Question 1: I have set up my esterification reaction with MImC and my carboxylic acid, but I am observing very low conversion even after an extended reaction time. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in MImC-mediated esterifications is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The primary factors to consider are the solvent, temperature, and reagent stoichiometry.

  • Solvent Effects: The polarity of the solvent plays a crucial role in the reaction's success. Nonpolar solvents are generally poor choices. Optimization studies have shown a dramatic positive effect on reaction rates when switching to more polar solvents.[1][2]

    • Recommendation: If you are using a nonpolar solvent like toluene or dichloromethane (DCM), switch to a more polar aprotic solvent such as acetonitrile (MeCN) , ethyl acetate (EtOAc) , or dimethylformamide (DMF) . For benzoic acids, DMF has been shown to be particularly effective.[1]

  • Temperature: These esterifications are often sluggish at room temperature.[1]

    • Recommendation: Heating the reaction mixture is generally required for efficient conversion. A typical starting point is 60 °C . If the reaction is still slow, the temperature can be cautiously increased.

  • Reagent Stoichiometry: While an excess of the Heller-Sarpong reagent can drive the reaction to completion, using a large excess can lead to the formation of byproducts, such as N-methylimidazole, especially once the carboxylic acid is consumed.[1]

    • Recommendation: Start with 1.5 to 2.0 equivalents of the imidazole carbamate reagent. Monitor the reaction progress, and if necessary, add more reagent in portions.

The following table summarizes the impact of reaction parameters on yield:

ParameterConditionExpected Outcome on Reactivity
Solvent Nonpolar (e.g., Toluene)Low
Polar Aprotic (e.g., MeCN, DMF)High
Temperature Room TemperatureLow
Elevated (e.g., 60 °C or higher)High
Stoichiometry 1.0 equivalentMay be insufficient for complete conversion
1.5 - 2.0 equivalentsGenerally optimal
> 2.0 equivalentsIncreased conversion but risk of byproducts

Question 2: My carboxylic acid substrate is sterically hindered around the acid functionality. The standard conditions are not working. How can I address this?

Answer:

Steric hindrance is a known limiting factor for the Heller-Sarpong reagents.[1][2] The proposed mechanism involves the formation of an acylimidazole intermediate, which is then attacked by the alcohol generated in situ.[1] Severe steric hindrance can impede both the formation of this intermediate and the final nucleophilic attack.

  • Prolonged Reaction Times and Higher Temperatures: For sterically hindered substrates, extended reaction times (e.g., 48 hours or more) and higher temperatures may be necessary to achieve a reasonable yield.[1]

  • Use of Additives: While the original Heller-Sarpong protocol does not typically require additives, for challenging substrates, the use of a mild Brønsted acid catalyst, such as a pyridinium salt, could potentially accelerate the reaction by activating the carbonylimidazole derivative.[3]

  • Alternative Reagents: If optimization of conditions fails, you may need to consider alternative coupling reagents that are better suited for sterically demanding substrates.

Question 3: My substrate contains a phenolic hydroxyl group, and the esterification of the carboxylic acid is proceeding poorly. What is happening and what can I do?

Answer:

The presence of highly acidic functional groups in the substrate can significantly impede the desired esterification.[1][4] While the Heller-Sarpong reagents show excellent chemoselectivity and generally do not react with less acidic alcohols and amines, very acidic protons can interfere with the reaction mechanism.

  • Mechanism of Interference: The imidazole generated during the reaction can deprotonate the highly acidic phenol. This can disrupt the proposed imidazolium carboxylate ion pair formation, which is a key step in the activation of the carboxylic acid.[1]

  • Recommendations:

    • Protecting the Phenolic Group: The most straightforward solution is to protect the phenolic hydroxyl group with a suitable protecting group prior to the esterification reaction.

    • Increase Reagent Stoichiometry: Using a larger excess of the Heller-Sarpong reagent might help to overcome the inhibitory effect of the acidic proton, but this should be done with caution due to potential side reactions.

A similar issue can be observed with other highly acidic functionalities like tosylamides, which may even undergo partial acylation as a side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store the Heller-Sarpong reagents?

A1: The Heller-Sarpong reagents are generally crystalline solids that can be prepared from the corresponding alcohol and 1,1'-carbonyldiimidazole (CDI).[5] They are relatively stable and can be stored for extended periods. For long-term storage, it is recommended to keep them in a cool, dry place. For instance, Methyl 1H-imidazole-1-carboxylate is typically stored at -20°C.[6]

Q2: What is the general substrate scope of the Heller-Sarpong reagents?

A2: These reagents are compatible with a wide variety of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids.[2] They exhibit high chemoselectivity, tolerating many other functional groups. However, limitations include:

  • Sterically hindered carboxylic acids: May result in lower yields.[1]

  • Substrates with highly acidic protons: Such as acidic phenols or tosylamides, can impede the reaction.[1][4]

  • Substrates prone to racemization: Carboxylic acids with epimerizable stereocenters may undergo racemization under the reaction conditions.[1][2]

Q3: What are the main advantages of using Heller-Sarpong reagents over other esterification methods?

A3: The primary advantages include:

  • Safety: They are a safer alternative to hazardous reagents like diazomethane.[2]

  • Chemoselectivity: They selectively react with carboxylic acids in the presence of other nucleophilic groups.[1]

  • Operational Simplicity: The reactions are typically one-pot procedures with simple workups.[2]

Experimental Protocols

Protocol 1: Preparation of Methyl 1H-imidazole-1-carboxylate (MImC)

This protocol is adapted from the supporting information of the original publication by Heller and Sarpong.[5]

  • In an oven-dried flask under a nitrogen atmosphere, dissolve imidazole (1.1 equivalents) in dry tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl chloroformate (1.0 equivalent) dropwise to the stirred solution.

  • Stir the resulting suspension vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Filter the mixture and wash the filter cake with diethyl ether.

  • Concentrate the filtrate in vacuo to yield the product.

Protocol 2: General Procedure for Esterification using MImC
  • In a sealed vial under a nitrogen atmosphere, combine the carboxylic acid (1.0 equivalent) and MImC (1.5 - 2.0 equivalents).

  • Add a polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the vial and heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 18-48 hours.[1]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low reactivity issues with the Heller-Sarpong reagent.

TroubleshootingWorkflow start Low Reactivity Observed check_solvent Is the solvent polar aprotic (e.g., MeCN, DMF)? start->check_solvent change_solvent Change to a polar aprotic solvent check_solvent->change_solvent No check_temp Is the reaction heated (e.g., 60 °C)? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature check_temp->increase_temp No check_substrate Does the substrate have high steric hindrance or acidic protons? check_temp->check_substrate Yes increase_temp->check_substrate substrate_issue Address substrate limitations (e.g., protect acidic groups) check_substrate->substrate_issue Yes check_reagent Is the reagent stoichiometry sufficient (1.5-2.0 eq)? check_substrate->check_reagent No substrate_issue->check_reagent increase_reagent Increase reagent stoichiometry check_reagent->increase_reagent No success Reaction Successful check_reagent->success Yes increase_reagent->success

Caption: Troubleshooting workflow for low reactivity.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. [Link]

  • Heller, S. T., & Sarpong, R. (2011). ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ChemInform, 42(5). [Link]

  • Heller, S. T., Fu, T., & Sarpong, R. (2012). Dual Brønsted Acid/Nucleophilic Activation of Carbonylimidazole Derivatives. Organic Letters, 14(8), 1970–1973. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Supporting Information for Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. pubs.acs.org. [Link]

  • Payne, A. N., & Grenning, A. J. (2018). The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis. Organic Letters, 20(21), 6962–6966. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8744. [Link]

  • Mayer, M., & Testa, B. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(1), 163–171. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic Letters, 12(20), 4572–4575. [Link]

Sources

Safe handling and disposal of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and disposal information for N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS No. 862873-06-1), a versatile reagent used in pharmaceutical development and biochemical research.[1][2] As Senior Application Scientists, we have structured this document to address practical questions and troubleshooting scenarios encountered in the lab.

Section 1: Critical Safety & Hazard Summary

This compound is an irritant and requires careful handling. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6] Adherence to appropriate safety protocols is mandatory.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard ClassificationPictogramHazard StatementsRequired PPE
Skin Irritation (Category 2)

H315: Causes skin irritation.[3][4][5]Nitrile gloves, fully-buttoned lab coat.[7][8]
Serious Eye Irritation (Category 2)

H319: Causes serious eye irritation.[3][4][5]ANSI Z87.1-compliant safety goggles or face shield.[7]
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract)

H335: May cause respiratory irritation.[3][4][5]Work within a certified chemical fume hood.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the ideal storage conditions for this reagent? A: The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated area at a recommended temperature of 2-8°C.[3][5] It is also advised to handle and store the compound under an inert gas like argon or nitrogen.[3] The causality behind this is twofold: the cool temperature minimizes the rate of potential thermal degradation, while storage under an inert atmosphere prevents reaction with atmospheric moisture, which can lead to hydrolysis.

Q2: I noticed the reagent is a liquid/oil. Are there any specific handling precautions? A: Yes. As a liquid, spills are a greater risk. Always handle this reagent in a chemical fume hood and wear the PPE specified in Table 1.[9] Avoid all direct contact with skin and eyes and prevent inhalation of any vapors or mists.[3] When transferring the liquid, use secondary containment (e.g., placing your beaker or flask in a larger, shallow dish) to contain any potential drips or spills.

Q3: Is this compound compatible with standard laboratory plastics and metals? A: While specific compatibility data is limited, amides as a class can be incompatible with strong acids, oxidizers, and certain metals.[6] It is best practice to store and handle the reagent in the original manufacturer's container or in glass containers. For waste, use clearly labeled, compatible containers (e.g., High-Density Polyethylene - HDPE) designated for hazardous waste.[8]

Spills and Exposure

Q1: What is the first thing I should do in case of a small spill in the fume hood? A: Your safety is the priority. Ensure your PPE is intact. If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels for the initial absorption. Once absorbed, use spark-proof tools to scoop the material into a suitable, sealable container for hazardous waste disposal.[10] Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.[11]

Q2: What are the first aid measures for skin or eye contact? A:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing. Consult a physician if irritation persists.[3]

  • Eye Contact: Immediately and thoroughly rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[3]

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during experiments, linking them to the chemical properties of the reagent.

Q1: My reaction yield is consistently low. Could the reagent have degraded? A: Yes, this is a strong possibility. The N-acylimidazole moiety is known to be an active acylating agent, which also makes it susceptible to hydrolysis.[4][9] Unlike typical, highly stable amides, this functional group can be cleaved by nucleophiles, including water.

  • Troubleshooting Steps:

    • Check for Improper Storage: Was the reagent stored at 2-8°C and under an inert atmosphere?[3][5] Exposure to ambient, moist air can lead to slow hydrolysis over time.

    • Verify Solvent Anhydrousness: Are you using truly anhydrous solvents and reaction conditions? Trace amounts of water in your reaction can consume the reagent.

    • Assess Reaction pH: The N-acylimidazole linkage is particularly unstable in basic conditions.[3] If your reaction conditions are basic or generate basic byproducts, this could be degrading the reagent.

Q2: I am observing an unexpected N,O-dimethylhydroxylamine byproduct in my reaction analysis. What could be the cause? A: The presence of N,O-dimethylhydroxylamine suggests that the Weinreb amide portion of the molecule is being cleaved. While the Weinreb amide is designed to be stable to many nucleophiles by forming a chelated intermediate, it can be hydrolyzed under certain conditions, such as with strong acids or bases.[8][12]

  • Troubleshooting Steps:

    • Review Workup Conditions: Are you using a harsh acidic or basic workup? This could be cleaving the desired product or any unreacted starting material. Consider a milder aqueous quench (e.g., with saturated ammonium chloride) if possible.

    • Analyze Reaction Temperature: While thermally stable at recommended storage temperatures, prolonged heating at high temperatures during a reaction could potentially lead to decomposition pathways.

Q3: During aqueous workup, I'm having trouble with layer separation and emulsions. What's the best practice? A: Emulsion formation is a common issue in extractions, especially when residual reagents or byproducts act as surfactants.

  • Troubleshooting Steps:

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps to break up emulsions.[13]

    • Patience and Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel several times. Allow the funnel to sit undisturbed for a longer period to allow the layers to settle.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Section 4: Disposal Protocol

Disposal must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain.[3] All waste, including raw chemical, contaminated absorbents, and rinsate, must be collected as hazardous waste.[8][14]

Based on its chemical reactivity, a neutralization protocol via base-mediated hydrolysis can be performed by trained personnel before collection. The N-acylimidazole group is known to be unstable in basic conditions.[3]

Recommended Neutralization & Disposal Workflow

Section 5: Emergency Spill Response Logic

References

  • This compound | C6H9N3O2 | CID 12185908. PubChem. [Link]

  • Imidazole SOP. University of Washington. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Imidazole Standard Operating Procedure. University of Washington. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]

  • Structure and Reactivity of Highly Twisted N-Acylimidazoles. ACS Publications. [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET IMIDAZOLE. ChemSupply Australia. [Link]

  • Weinreb amide workup extraction issues. Reddit r/OrganicChemistry. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

Sources

How to manage the moisture sensitivity of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Powerful Reagent

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known as the Heller-Sarpong reagent, is a highly effective and chemoselective reagent for the amidation and esterification of carboxylic acids.[1] Its utility in pharmaceutical and agrochemical development is significant, providing a reliable pathway to complex molecular synthesis.[2][3] However, its power is matched by its primary vulnerability: a high sensitivity to moisture.

This guide provides researchers and drug development professionals with a comprehensive technical resource for managing this sensitivity. We will move beyond simple instructions to explain the chemical principles behind its instability and provide field-tested troubleshooting guides and protocols to ensure experimental success and reagent longevity.

Section 1: Understanding the Moisture Sensitivity

The core of the reagent's structure, the N-acylimidazole moiety, is the source of both its reactivity and its instability. The imidazole ring is an excellent leaving group, a property that facilitates the desired acyl transfer to a nucleophile (like an amine or alcohol). Unfortunately, water is also an effective nucleophile that can readily attack the electrophilic carbonyl carbon.

This process, known as hydrolysis, cleaves the reagent into inactive byproducts: imidazole and the unstable N-methoxy-N-methylcarbamic acid, which can further decompose. This reaction is often catalyzed by trace amounts of acid or base.[4][5] Understanding this degradation pathway is the first step toward preventing it.

Caption: Hydrolysis pathway of the reagent.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments, linking them back to the reagent's moisture sensitivity.

Question 1: My amidation/esterification reaction has a very low yield or failed completely, and I recovered mostly my starting carboxylic acid. What went wrong?

Answer: This is the most common symptom of reagent degradation. If the this compound has been exposed to moisture, it has likely hydrolyzed, rendering it incapable of activating your carboxylic acid.

Troubleshooting Steps:

  • Reagent Integrity Check: Before blaming the reaction conditions, verify the reagent. Was the bottle recently opened? How was it stored? Was it handled under a robust inert atmosphere?

  • Solvent Purity: The primary source of water contamination is often the solvent. Use freshly dried, anhydrous solvents, preferably from a solvent purification system or a newly opened bottle of anhydrous solvent.[6] Using a solvent that has been stored for a long time, even if initially anhydrous, is a common failure point.[7]

  • Atmospheric Control: Ensure your reaction was set up under a positive pressure of dry, inert gas (argon or nitrogen). Glassware must be rigorously dried in an oven (e.g., >125°C overnight) and assembled hot or cooled under an inert gas stream to remove adsorbed water.[8][9] Simply using a drying tube is insufficient to prevent back-diffusion of atmospheric moisture.[8]

  • Run a Control Reaction: If you suspect your bottle of reagent is compromised, run a small-scale reaction with a simple, reliable carboxylic acid and amine that has previously worked in your lab. If this also fails, it strongly indicates the reagent is no longer active.

Question 2: I see an unexpected polar spot on my TLC analysis and a mass corresponding to imidazole in my LC-MS. Is this related?

Answer: Yes, this is a clear indicator of reagent hydrolysis. Imidazole is a direct byproduct of the degradation pathway (see Figure 1). Its presence confirms that your reagent has been at least partially quenched by water. This could happen either in the storage bottle or in situ during your reaction due to contaminated solvents or poor atmospheric control.

Question 3: How can I visually or analytically assess if my bottle of reagent is compromised?

Answer: While a quantitative assessment requires instrumentation, there are several indicators:

  • Visual Inspection: The pure reagent is a colorless to pale yellow liquid.[2] While a slight yellowing over time may occur, the presence of significant color change or the formation of solid precipitates suggests potential degradation.

  • ¹H NMR Spectroscopy: This is the most definitive method. Take a small, anhydrous sample and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. Compare the spectrum to a reference. The appearance of sharp singlets corresponding to the protons of free imidazole is a tell-tale sign of hydrolysis.

  • FTIR Spectroscopy: A subtle but useful check is to look for the presence of a broad O-H stretch (around 3200-3500 cm⁻¹) which would indicate water contamination.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the manufacturer-recommended storage conditions for this compound? A: The reagent must be stored at 2-8°C under an inert gas.[2][10] This means refrigeration in a sealed container that has been backfilled with argon or nitrogen. Do not store it in a standard freezer, as this can increase the risk of moisture condensation when the bottle is removed and warmed to room temperature.

Q2: What is the proper procedure for opening and dispensing from a new bottle? A: Never open the bottle to the ambient atmosphere. The reagent is typically supplied in a septum-sealed bottle (e.g., a Sure/Seal™ bottle). All transfers must be done using air-free techniques, such as a Schlenk line or inside a glovebox. Use a clean, dry syringe or cannula to pierce the septum and withdraw the required amount while maintaining a positive pressure of inert gas in the bottle.[8]

Q3: Can I briefly handle the reagent on an open lab bench? A: This is strongly discouraged. Even brief exposure to atmospheric humidity can compromise the reagent in the bottle and introduce enough water to affect your reaction. The utility of this reagent is predicated on the exclusion of water.[11]

Q4: What solvents are compatible with this reagent, and which should be avoided? A:

  • Compatible Solvents: Anhydrous, non-protic solvents are required. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF). Ensure they are of the highest purity and dryness.

  • Incompatible Solvents: Absolutely avoid any protic solvents such as water, methanol, ethanol, or isopropanol. Also, avoid solvents that have not been properly dried, as they are a primary source of contamination.

Section 4: Key Experimental Protocols

Adherence to strict air-free techniques is non-negotiable for success. Below are two standard workflows.

Protocol 1: Handling and Dispensing in a Glovebox

A glovebox provides the most secure environment for handling highly sensitive reagents.[12][13]

  • Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm). Bring the reagent bottle, a vial for weighing, syringes, and any other necessary glassware into the glovebox through the antechamber, ensuring proper evacuation/refill cycles.[14]

  • Equilibration: Allow the reagent bottle to equilibrate to the glovebox temperature for at least 30 minutes before opening to prevent condensation.

  • Dispensing: Uncap the bottle inside the glovebox. Use a clean, dry syringe to withdraw the desired volume of the liquid reagent.

  • Transfer: Dispense the reagent directly into your reaction vessel, which has also been brought into the glovebox.

  • Storage: Before removing the reagent bottle from the glovebox, ensure it is tightly sealed and the cap is wrapped with paraffin film for extra security.

Protocol 2: Handling and Dispensing via Schlenk Line Technique

This technique is a common and effective alternative to a glovebox.[15]

Schlenk_Workflow Figure 2: Schlenk Line Dispensing Workflow start Start: Prepare Setup setup Assemble Oven-Dried Glassware (Flask with Septum, Stir Bar) start->setup purge Connect to Schlenk Line. Perform 3x Vacuum/Inert Gas Cycles. setup->purge reagent_prep Place Reagent Bottle Under Positive Inert Gas Pressure. purge->reagent_prep syringe_prep Purge Dry Syringe with Inert Gas. reagent_prep->syringe_prep withdraw Withdraw Reagent via Syringe from Septum-Sealed Bottle. syringe_prep->withdraw inject Inject Reagent into Reaction Flask via Septum. withdraw->inject end Reaction Ready inject->end

Caption: Key steps for handling the reagent using a Schlenk line.

  • Glassware Preparation: Assemble an oven-dried reaction flask (e.g., 140°C for 4 hours) with a magnetic stir bar and seal it with a rubber septum.[8]

  • Inert Atmosphere: Connect the flask to a Schlenk line via a needle and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove all air and adsorbed moisture.[15]

  • Reagent Bottle Preparation: Puncture the septum of the reagent bottle with a needle connected to the inert gas line (a bubbler should indicate a slight positive outflow of gas). This ensures the headspace remains inert as you withdraw the liquid.

  • Syringe Transfer: Take a clean, dry syringe and flush it with inert gas from the Schlenk line several times. Puncture the reagent bottle septum with the syringe needle and withdraw the desired volume. You may see the inert gas pressure assist in filling the syringe.[8]

  • Addition to Reaction: Transfer the reagent by directly injecting it through the septum of your prepared reaction flask.

  • Cleanup: Withdraw the needles and wrap all septa with paraffin film to ensure a good seal for the duration of the reaction.

Section 5: Data Summary

ParameterRecommendationRationale & Reference
Storage Temperature 2 - 8 °CPrevents thermal degradation while avoiding freeze/thaw condensation issues.
Storage Atmosphere Dry Argon or NitrogenDisplaces atmospheric moisture and oxygen, preventing hydrolysis.[10]
Handling Environment Glovebox or Schlenk LineEssential for strict exclusion of atmospheric contaminants.[13]
Compatible Solvents Anhydrous THF, DCM, MeCN, DMFNon-protic solvents that will not react with the reagent.[6]
Incompatible Materials Water, Alcohols, Protic SolventsAct as nucleophiles, causing rapid hydrolysis and reagent deactivation.[4][11]
Signs of Degradation Imidazole presence (NMR/LCMS), low reactivity, precipitate formation.Indicates hydrolysis has occurred, compromising reagent quality.

References

  • Fee, J. A., & Fife, T. H. (1966). Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. The Journal of Physical Chemistry. Available at: [Link]

  • Fife, T. H. (1965). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry. Available at: [Link]

  • Fife, T. H. (1965). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Retrieved January 2, 2026, from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved January 2, 2026, from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. Retrieved January 2, 2026, from [Link]

  • Fife, T. H. (1965). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry. Available at: [Link]

  • Guthrie, J. P. (1987). Hydration of acylimidazoles: tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. Canadian Journal of Chemistry. Available at: [Link]

  • Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. Retrieved January 2, 2026, from [Link]

  • Rioux, R. M., et al. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Retrieved January 2, 2026, from [Link]

  • How can we perform organic synthesis in an efficient way in glove box, when many synthesis steps are required? (2023). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Bart Laboratory Standard Operating Procedures. (n.d.). Purdue Chemistry. Retrieved January 2, 2026, from [Link]

  • Air-free technique. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Malig, J., et al. (2020). Dosage delivery of sensitive reagents enables glove-box-free synthesis. DSpace@MIT. Available at: [Link]

  • This compound. (n.d.). A-Star-Pharma. Retrieved January 2, 2026, from [Link]

  • Moisture Sensitivity Definition. (n.d.). Fiveable. Retrieved January 2, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • N-methyl-1H-imidazole-1-carboxamide. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Strategies for Imidazole Byproduct Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction mixtures containing imidazole byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual imidazole, a common catalyst and reagent in organic synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to streamline your purification workflows.

The Challenge of Imidazole Removal

Imidazole is a versatile heterocyclic compound widely used in organic synthesis. However, its high polarity, water solubility, and basicity often complicate its removal from reaction mixtures, leading to purification challenges.[1] This guide will walk you through several field-proven methods for efficient imidazole removal, explaining the underlying principles to help you select the most appropriate technique for your specific application.

Method 1: Acid-Base Extraction

Acid-base extraction is a powerful and scalable first-line technique for removing basic impurities like imidazole from a reaction mixture containing a neutral or acidic product.[2]

Principle and Applicability

This method leverages the basicity of the imidazole ring. The pKa of the conjugate acid of imidazole is approximately 7.[3][4] By washing an organic solution of the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the imidazole is protonated to form a water-soluble imidazolium salt, which partitions into the aqueous phase. The desired neutral or acidic product remains in the organic layer.

This technique is most effective when the desired product is not basic and is soluble in a water-immiscible organic solvent.

Experimental Protocol: Acid-Base Extraction
  • Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[2]

  • Acidic Wash : Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Extraction : Stopper the funnel and shake gently, inverting the funnel several times. Vent frequently to release any pressure buildup.[2]

  • Separation : Allow the layers to separate. The protonated imidazole will be in the lower aqueous layer (if using a denser-than-water solvent like dichloromethane) or the upper aqueous layer (if using a less-dense-than-water solvent like ethyl acetate). Drain the aqueous layer.

  • Repeat : Repeat the acidic wash one or two more times with fresh aqueous acid to ensure complete removal of imidazole.

  • Neutralizing Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Troubleshooting Guide & FAQs

Q1: An emulsion formed between the organic and aqueous layers during extraction. What should I do?

  • Cause : Emulsions are often caused by the presence of surfactant-like molecules or by vigorous shaking.[5]

  • Solutions :

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the mixture instead of shaking vigorously.[5]

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5][6]

    • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[5]

Q2: My product is also basic and gets extracted into the aqueous layer. What are my options?

  • Cause : If your product has a basic functional group, it will also be protonated and extracted by the acidic wash.

  • Solutions :

    • Carefully select the pH of the aqueous solution based on the pKa difference between your product and imidazole. A buffered aqueous solution at a pH between the pKa of your product's conjugate acid and the pKa of the imidazolium ion might allow for selective extraction.

    • Consider alternative purification methods like column chromatography or recrystallization.

Q3: After the acidic wash, I still see imidazole in my product by NMR.

  • Cause : Incomplete extraction.

  • Solutions :

    • Increase the number of acidic washes. Three washes are typically sufficient.

    • Ensure the pH of the aqueous wash is sufficiently low (pH < 4) to fully protonate the imidazole.

    • Use a slightly more concentrated acid solution (e.g., 2 M HCl), but be mindful of the acid sensitivity of your product.

Method 2: Column Chromatography

Flash column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase.[2]

Principle and Applicability

Imidazole is a polar compound and tends to adsorb strongly to polar stationary phases like silica gel. By choosing an appropriate mobile phase (eluent), the less polar desired product can be eluted from the column while the more polar imidazole is retained. This method is suitable for a wide range of products and scales, from milligrams to kilograms.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis : Determine the appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will show good separation between your product and imidazole, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing : Pack a column with silica gel in the chosen eluent system.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load this dry powder onto the top of the packed column.

  • Elution : Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure.[2]

Troubleshooting Guide & FAQs

Q1: My product and imidazole are co-eluting.

  • Cause : The chosen solvent system does not provide adequate separation.

  • Solutions :

    • Optimize the Mobile Phase : Decrease the polarity of the eluent system. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 30%.

    • Use a Gradient Elution : Start with a non-polar eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[2]

    • Add a Modifier : Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can suppress the interaction of the basic imidazole with the acidic silica gel, potentially improving separation.[2]

Q2: I have low recovery of my product from the column.

  • Cause : The product may be irreversibly adsorbed to the silica gel, or it may be unstable on silica.

  • Solutions :

    • Use a Less Acidic Stationary Phase : Consider using alumina instead of silica gel.

    • Deactivate the Silica Gel : Pre-treat the silica gel with a base like triethylamine before packing the column.

    • Run the Column Quickly : Minimize the time the product spends on the column by using flash chromatography techniques.

Method 3: Recrystallization

Recrystallization is a purification technique for solid compounds that relies on differences in solubility between the desired compound and impurities in a given solvent.[7]

Principle and Applicability

An ideal recrystallization solvent will dissolve the crude product at high temperatures but not at low temperatures. As the hot, saturated solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities (like imidazole) in the solution.[7] This method is effective when the desired product is a solid and a suitable solvent can be found.

Experimental Protocol: Recrystallization
  • Solvent Selection : Test the solubility of the crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.[2] Common solvents to test include ethanol, methanol, water, ethyl acetate, and hexanes.

  • Dissolution : In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.[7]

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying : Dry the crystals in a vacuum oven or desiccator.

Troubleshooting Guide & FAQs

Q1: I can't find a suitable solvent for recrystallization.

  • Cause : A single solvent may not have the desired solubility properties.

  • Solution :

    • Use a Two-Solvent System : Dissolve the crude product in a "good" solvent (in which it is highly soluble) at boiling temperature. Then, add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.[2]

Q2: The product oiled out instead of crystallizing.

  • Cause : The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.

  • Solutions :

    • Lower the Temperature of Dissolution : Use a lower boiling point solvent if possible.

    • Induce Crystallization : Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.

Method 4: Solid-Phase Scavengers

Solid-phase scavengers are functionalized resins that react with and bind to specific types of impurities, allowing for their removal by simple filtration.

Principle and Applicability

For removing basic impurities like imidazole, acidic scavenger resins (e.g., sulfonic acid functionalized polystyrene, SiliaBond Tosic Acid) are highly effective.[8][9] The crude reaction mixture is stirred with the resin, the imidazole is bound to the resin as a salt, and the resin is then filtered off, leaving the purified product in solution. This method is particularly useful for parallel synthesis and high-throughput purification.

Experimental Protocol: Scavenger Resin Purification
  • Resin Selection : Choose an appropriate acidic scavenger resin.

  • Incubation : Add the scavenger resin to a solution of the crude product in an appropriate solvent.

  • Agitation : Stir or shake the mixture for a sufficient amount of time to allow for complete scavenging of the imidazole.

  • Filtration : Filter the mixture to remove the resin.

  • Concentration : Wash the resin with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide & FAQs

Q1: The scavenging is incomplete.

  • Cause : Insufficient amount of resin or inadequate reaction time.

  • Solutions :

    • Increase the Equivalents of Resin : Use a larger excess of the scavenger resin.

    • Increase the Reaction Time : Allow the mixture to stir for a longer period.

    • Optimize the Solvent : Ensure the solvent used allows for good swelling of the resin and solubility of the crude product.

Special Case: Imidazole Removal in Protein Purification

In the context of protein purification, imidazole is commonly used to elute His-tagged proteins from Ni-NTA affinity columns.[10] Its removal is often necessary for downstream applications.

Methods for Imidazole Removal from Protein Samples
  • Dialysis : This is a common and gentle method where the protein sample is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzed against a large volume of imidazole-free buffer. The small imidazole molecules pass through the pores of the membrane, while the larger protein is retained.[10][11]

  • Ultrafiltration/Diafiltration : This technique uses a semi-permeable membrane and centrifugal force or pressure to separate molecules by size. The sample can be concentrated and then diluted with imidazole-free buffer and re-concentrated. This process, known as diafiltration, is repeated until the imidazole concentration is sufficiently reduced.[12][13]

  • Size-Exclusion Chromatography (Desalting) : The protein sample is passed through a column packed with a porous resin (e.g., Sephadex G-25). The large protein molecules are excluded from the pores and elute quickly, while the small imidazole molecules enter the pores and are eluted later.[14][15]

Troubleshooting Guide & FAQs

Q1: My protein precipitated during dialysis/ultrafiltration.

  • Cause : The removal of imidazole and the change in buffer composition may have affected the protein's stability. High local protein concentrations at the ultrafiltration membrane can also cause aggregation.[7]

  • Solutions :

    • Perform a Step-wise Dialysis : Gradually decrease the imidazole concentration in the dialysis buffer.

    • Optimize the Final Buffer : Ensure the final buffer has the optimal pH and ionic strength for your protein's stability.

    • Use a Gentler Ultrafiltration Protocol : Reduce the centrifugation speed or pressure.

Method Selection Guide

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Partitioning based on pKaScalable, cost-effective, fastProduct must be non-basic; risk of emulsionsLarge-scale purification of neutral or acidic products[2]
Column Chromatography Differential adsorptionHigh resolution, widely applicableCan be time-consuming and solvent-intensivePurification of a wide range of products, especially when other methods fail[2]
Recrystallization Differential solubilityCan provide very high purity, cost-effectiveProduct must be a solid; finding a suitable solvent can be challengingPurification of solid products[7]
Solid-Phase Scavengers Covalent or ionic bindingFast, simple filtration workup, automatableResins can be expensive; potential for non-specific bindingHigh-throughput purification and parallel synthesis[8][9]
Dialysis Size-based separation via membraneGentle on proteins, effectiveTime-consuming, requires large buffer volumesRemoving imidazole from protein samples[10]
Ultrafiltration/Diafiltration Size-based separation via membrane and pressureFast, concentrates the sample simultaneouslyRisk of protein precipitation/aggregation[12]Rapid buffer exchange and concentration of protein samples[13]
Size-Exclusion Chromatography Size-based separation via porous resinFast, effective desaltingCan dilute the sampleRapid removal of imidazole from protein samples[14][15]

Visual Workflows

Decision Tree for Imidazole Removal from Small Molecules

start Crude Reaction Mixture with Imidazole is_product_solid Is the product a solid? start->is_product_solid scavenger Use Scavenger Resin start->scavenger Alternative for quick purification is_product_basic Is the product non-basic? is_product_solid->is_product_basic No recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes acid_wash Perform Acid-Base Extraction is_product_basic->acid_wash Yes chromatography Use Column Chromatography is_product_basic->chromatography No end_purified Purified Product recrystallization->end_purified acid_wash->end_purified chromatography->end_purified scavenger->end_purified

Caption: Decision workflow for selecting a purification method for small molecules.

Workflow for Imidazole Removal from His-tagged Proteins

start His-tagged Protein Eluted with High Imidazole Buffer method_choice Choose Removal Method start->method_choice dialysis Dialysis method_choice->dialysis Gentle, but slow uf_df Ultrafiltration/ Diafiltration (UF/DF) method_choice->uf_df Fast & Concentrates sec Size-Exclusion Chromatography (SEC) method_choice->sec Fastest, but dilutes end_product Imidazole-free Protein Sample dialysis->end_product uf_df->end_product sec->end_product

Caption: Common workflows for removing imidazole after protein purification.

References

  • Supra sciences. Solid-Supported Scavengers. [Link]

  • Wikipedia. Imidazole. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • Reddit. I don't understand why imidazole has a weak acidic group. : r/chemhelp. [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep. [Link]

  • Solubility of Things. Imidazole. [Link]

  • ResearchGate. Can anyone suggest how to remove imidazole from the purified protein samples? [Link]

  • NEB. FAQ: How can I remove imidazole from a protein sample? [Link]

  • QIAGEN. How can I remove imidazole from a protein sample? [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • iGEM. Protein Dialysis Protocol. [Link]

  • Sartorius. Vivaspin® Ultrafiltration Devices: Tools for Concentrating His-Tagged Proteins Eluted in High Imidazole Following Affinity Chromatography. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • ResearchGate. Covalent Scavengers for Primary and Secondary Amines. [Link]

  • ChemBK. Imidazole. [Link]

  • Pall Corporation. Diafiltration for Desalting or Buffer Exchange. [Link]

  • iGEM. Buffer Exchange - Removal of Imidazole. [Link]

  • Harvard Apparatus. Guide to Gel Filtration or Size Exclusion Chromatography. [Link]

  • NIH. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. [Link]

  • Unchained Labs. Ultrafiltration and Diafiltration (UF/DF). [Link]

  • University of Rochester. How To: Manage an Emulsion. [Link]

  • ResearchGate. Removal of imidazole? [Link]

  • Reddit. Removing imidazole from protein sample? : r/labrats. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • Reddit. Removal of Imidazole from my crude product solution : r/chemistry. [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Chemistry Stack Exchange. Emulsion formation during extraction. [Link]

  • Reddit. Removing imidazole in a workup? : r/chemistry. [Link]

  • ResearchGate. How to separate Imidazole from water soluble ruthenium complex? [Link]

  • Reddit. Recrystallizing imidazole : r/chemistry. [Link]

  • Liquid/liquid Extraction. [Link]

Sources

Effect of different solvents on N-Methoxy-N-methyl-1H-imidazole-1-carboxamide reaction rates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

A Senior Application Scientist's Guide to Optimizing Reaction Rates Through Solvent Selection

Welcome to the technical support guide for this compound, also known as the Heller-Sarpong reagent. This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the nuances of solvent selection to maximize the efficiency, rate, and yield of your reactions involving this versatile acylating agent.

Part 1: Fundamental Principles & FAQs

This section addresses the core scientific concepts behind the reagent's function and the profound impact of the reaction medium.

Q1: What is the primary function of this compound and how does it work?

A: this compound is a highly efficient acylating agent used for the chemoselective amidation and esterification of carboxylic acids.[1] Its mechanism is rooted in the principles of modern amide bond formation. The imidazole moiety serves as an excellent leaving group, facilitating the transfer of an activated carboxyl group to a nucleophile.

The structure incorporates an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[2] A key feature of Weinreb amides is their ability to react with organometallic reagents (like Grignards) or hydrides to form a stable, chelated tetrahedral intermediate.[3] This intermediate resists the common problem of "over-addition," which often plagues reactions with esters or acid chlorides, thus providing a controlled and high-yield route to ketones and aldehydes.[2][3]

Q2: From a chemical principles standpoint, why is solvent selection so critical for reaction rates?

A: The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction at a molecular level. Its properties dictate the stability of reactants, intermediates, and transition states, thereby controlling the reaction's kinetic profile. For acylation reactions, the two most important solvent classifications are polar aprotic and polar protic.

  • Polar Aprotic Solvents (e.g., THF, 2-MeTHF, Ethyl Acetate, Acetonitrile, DMF): These solvents possess significant dipole moments, allowing them to dissolve polar reagents and stabilize charged intermediates.[4] Crucially, they lack O-H or N-H bonds and therefore cannot act as hydrogen-bond donors.[5] This leaves the nucleophile (e.g., an amine) "free" and highly reactive, leading to faster reaction rates for nucleophilic attacks, which is the key step in this chemistry.[5][6]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While this is useful for SN1-type reactions, it is detrimental here. The solvent molecules form a "cage" around the nucleophile through hydrogen bonds, stabilizing it and lowering its energy.[6] This increased stability drastically reduces the nucleophile's reactivity and slows the rate of reaction significantly.

Q3: What are the ideal characteristics of a solvent for reactions with this reagent?

A: An ideal solvent should:

  • Ensure Homogeneity: Fully dissolve all starting materials, reagents, and key intermediates. Reactions in a solution are typically much faster than heterogeneous (slurry) reactions.[7]

  • Be Aprotic: Avoid solvents with O-H or N-H bonds to prevent deactivation of the nucleophile.

  • Have Sufficient Polarity: Possess a dielectric constant high enough to support the charged, polar intermediates that form during the acylation mechanism.

  • Be Chemically Inert: Not react with any of the reagents or intermediates involved in the desired transformation.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific experimental problems in a direct, question-and-answer format.

Q: My reaction is proceeding very slowly or has completely stalled. How do I diagnose and fix this with solvent choice?

A: A slow or stalled reaction is one of the most common issues and is frequently linked to the solvent system.

  • Possible Cause 1: Poor Solubility.

    • Diagnosis: You observe solid material that does not dissolve, or the reaction mixture is a thick slurry.

    • The Science: If reactants are not in the same phase, the reaction rate is limited by the slow process of diffusion, not by the intrinsic chemical reactivity.

    • Solution: Switch to a solvent with greater solvating power. If you are using a moderately polar solvent like ethyl acetate (EtOAc), consider moving to a more effective one such as 2-methyltetrahydrofuran (2-MeTHF) or acetonitrile. In challenging cases, N,N-dimethylformamide (DMF) offers excellent solubility, though greener alternatives are now often preferred.[7][8]

  • Possible Cause 2: Use of a Protic Solvent.

    • Diagnosis: You are using an alcohol, water, or a solvent with significant water contamination.

    • The Science: As described above, protic solvents "cage" the nucleophile via hydrogen bonding, severely hindering its ability to attack the activated carboxylic acid.[6]

    • Solution: This is a critical flaw. The reaction must be repeated in a properly dried, polar aprotic solvent. Ensure your solvent is anhydrous, especially if using hygroscopic options like THF or DMF.

  • Possible Cause 3: Insufficient Solvent Polarity.

    • Diagnosis: You are using a nonpolar solvent like toluene, hexane, or diethyl ether, and the reaction is sluggish despite good solubility.

    • The Science: The reaction mechanism involves polar, often charged, intermediates. Nonpolar solvents cannot effectively stabilize these species, leading to a high activation energy barrier for the reaction to proceed.

    • Solution: Move to a polar aprotic solvent. A study evaluating solvents for amide coupling found that options like EtOAc, 2-MeTHF, and dimethyl carbonate (DMC) were broadly effective and comparable to traditional solvents like CH₂Cl₂ and DMF.[7]

Q: I am observing significant side product formation or decomposition of my starting material. Can the solvent be a contributing factor?

A: Absolutely. The solvent can influence the stability of reactants and favor alternative reaction pathways.

  • Possible Cause: Reagent or Substrate Instability.

    • Diagnosis: TLC or LC-MS analysis shows multiple new spots/peaks that are not the desired product, and the starting material is consumed faster than the product is formed.

    • The Science: Some solvents can promote decomposition. For example, DMF can degrade, especially at elevated temperatures, to generate small amounts of dimethylamine.[4] This amine can then act as a competing nucleophile, leading to unwanted byproducts. Similarly, highly polar solvents can promote undesirable ionization pathways in sensitive substrates.

    • Solution:

      • Lower the Reaction Temperature: Often, the desired reaction can proceed effectively at 0 °C or room temperature, while decomposition pathways require more thermal energy.

      • Change the Solvent: Switch to a less interactive or more robust solvent. If you suspect issues with DMF, changing to 2-MeTHF or CPME (cyclopentyl methyl ether) can be an effective strategy.[7] Screening a range of solvents is a powerful tool to find a medium that favors the desired reaction exclusively.

Q: My starting materials are poorly soluble in all common aprotic solvents. What are my options?

A: This is a classic challenge in process chemistry.

  • Option 1: Use a Co-Solvent System.

    • Methodology: Start with a primary, well-behaved aprotic solvent like 2-MeTHF or acetonitrile. Add a small percentage (e.g., 5-10% v/v) of a very strong, polar aprotic "super solvent" like NMP (N-Methyl-2-pyrrolidone) or DMAc (N,N-Dimethylacetamide) to increase the overall solvating power of the medium without dominating its properties.

  • Option 2: Moderate Temperature Increase.

    • Methodology: Gently warming the reaction mixture (e.g., to 40-50 °C) can often be sufficient to achieve homogeneity. However, this must be balanced against the thermal stability of your reactants and the reagent. Always run a stability test on your starting material in the chosen solvent at the target temperature before proceeding.

  • Option 3 (Advanced): Phase-Transfer Catalysis.

    • Methodology: If dealing with an ionic nucleophile that is only soluble in water, a biphasic system (e.g., toluene/water) with a phase-transfer catalyst (like TBAB) can be used to transport the nucleophile into the organic phase to react. This is a more complex setup and requires careful optimization.

Part 3: Experimental Protocols & Data

General Protocol for Amide Coupling

This protocol provides a self-validating framework for a typical amidation reaction.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolution: Add the selected anhydrous, polar aprotic solvent (e.g., 2-MeTHF, see table below) to achieve a concentration of approximately 0.1–0.5 M. Stir until all solids are dissolved.

  • Activation: Add this compound (1.1 equiv) to the solution. Stir at room temperature for 30-60 minutes to allow for the formation of the activated intermediate.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equiv) to the reaction mixture.

  • Monitoring (Self-Validation): Monitor the reaction progress every 30-60 minutes using TLC or LC-MS. A successful reaction is indicated by the consumption of the limiting starting material and the clean formation of a single major product.

    • Control Check: A small aliquot quenched before the amine addition should show the activated intermediate, not the final product.

  • Workup: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography if necessary.

Data Summary: Solvent Effects on Amide Coupling Rates

The following table summarizes general performance trends for various solvents in amide coupling reactions, based on extensive studies in the field.[7] While reaction times are substrate-dependent, the relative performance provides a strong basis for solvent selection.

SolventClassDielectric Constant (ε)Typical PerformanceKey Considerations
2-MeTHF Polar Aprotic6.2Excellent A preferred "green" alternative to THF and DCM. Good balance of solubility and reactivity.
Ethyl Acetate Polar Aprotic6.0Good to Excellent Widely available and effective for many substrates. Lower boiling point.
Acetonitrile Polar Aprotic37.5Good Higher polarity can be beneficial, but sometimes shows lower rates than ethers.
DCM Polar Aprotic9.1Good (Baseline) Historically common, but now being replaced due to environmental and safety concerns.[7][8]
DMF Polar Aprotic36.7Excellent Solubility Very strong solvent, but can be difficult to remove and may cause side reactions.[4][7]
Toluene Nonpolar2.4Poor to Moderate Insufficient polarity often leads to slow reactions unless reactants are very nonpolar.
Ethanol Polar Protic24.6Very Poor Not recommended. Hydrogen bonding severely inhibits the nucleophile.[6]

Part 4: Visualization of Workflows

Diagram 1: Standard Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dry Glassware & Inert Atmosphere B Dissolve Carboxylic Acid in Anhydrous Solvent A->B C Add Imidazole Reagent (Activation) B->C D Add Nucleophile (Amine) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Quench E->F G Liquid-Liquid Extraction F->G H Dry, Filter, Concentrate G->H I Purify (Chromatography) H->I J Final Product I->J

Caption: A standard workflow for amide coupling reactions.

Diagram 2: Solvent Selection Decision Logic

SolventChoice Start Begin Solvent Selection Solubility Are all starting materials soluble in a standard aprotic solvent (e.g., 2-MeTHF)? Start->Solubility UseStandard Proceed with standard solvent (2-MeTHF, EtOAc). Solubility->UseStandard Yes TryStronger Try stronger aprotic solvent (e.g., Acetonitrile, DMF) or a co-solvent system. Solubility->TryStronger No ProticSoluble Are reactants only soluble in protic solvents? CheckRate Is reaction rate optimal? UseStandard->CheckRate TryStronger->CheckRate Reevaluate Reaction is challenging. Re-evaluate substrate or consider advanced methods (Phase Transfer, etc.). ProticSoluble->Reevaluate Yes CheckRate->TryStronger No, too slow End Optimal Conditions Found CheckRate->End Yes

Caption: A decision tree for troubleshooting solvent selection.

References

Validation & Comparative

A Comparative Guide to Amide Synthesis: N-Methoxy-N-methyl-1H-imidazole-1-carboxamide vs. CDI

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of the amide bond is a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The choice of coupling reagent is critical, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth comparison of two prominent imidazole-based coupling reagents: the classic 1,1'-Carbonyldiimidazole (CDI) and the more specialized N-Methoxy-N-methyl-1H-imidazole-1-carboxamide.

Introduction to the Reagents

1,1'-Carbonyldiimidazole (CDI) is a widely used, commercially available solid reagent for amide bond formation.[2][3] It is known for its ease of handling compared to acid chlorides and for producing relatively benign byproducts, imidazole and carbon dioxide, which simplify purification.[4][5] CDI's utility extends to the synthesis of esters, carbamates, and ureas, making it a versatile tool in the synthetic chemist's arsenal.[4][6]

This compound , often referred to as a Heller-Sarpong reagent, is a specialized reagent particularly valued for its application in the synthesis of N-methoxy-N-methylamides (Weinreb amides).[7][8] These amides are notable intermediates in organic synthesis, allowing for the controlled formation of ketones and aldehydes from organometallic reagents. This reagent is part of a broader class of imidazole carbamates and ureas that offer high chemoselectivity in acylation reactions.[9]

Mechanism of Action: A Tale of Two Acyl Imidazoles

Both CDI and this compound mediate amide bond formation through the generation of a reactive acylimidazole intermediate. However, the pathways to and the nature of this intermediate differ, dictating their respective reactivities and selectivities.

CDI-Mediated Amide Synthesis: The reaction proceeds in a two-step sequence. First, the carboxylic acid reacts with CDI to form an N-acylimidazole. This is a highly reactive species, primed for nucleophilic attack. The second step involves the addition of an amine, which displaces the imidazole leaving group to form the desired amide.[10][11] The imidazole byproduct can also act as a base in the reaction.[12]

DOT Diagram: CDI Amide Synthesis Mechanism

CDI_Mechanism Carboxylic_Acid R-COOH Acylimidazole N-Acylimidazole (Reactive Intermediate) Carboxylic_Acid->Acylimidazole + CDI CDI CDI CDI->Acylimidazole Amide Amide (R-CO-NHR') Acylimidazole->Amide + R'-NH2 Imidazole Imidazole Acylimidazole->Imidazole - Imidazole CO2 CO2 Acylimidazole->CO2 - CO2 Amine R'-NH2 Amine->Amide Weinreb_Amide_Workflow Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + Reagent Reagent N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide Reagent->Activated_Intermediate Weinreb_Amide Weinreb Amide Activated_Intermediate->Weinreb_Amide + Me(MeO)NH Weinreb_Amine N,O-dimethylhydroxylamine (Me(MeO)NH) Weinreb_Amine->Weinreb_Amide

Caption: Workflow for the one-pot synthesis of Weinreb amides using this compound.

Comparative Analysis

FeatureThis compound1,1'-Carbonyldiimidazole (CDI)
Primary Application Synthesis of Weinreb amides and chemoselective amidations. [8][9]General amide bond formation, peptide synthesis. [2][13]
Reactivity Generally milder, offering higher chemoselectivity. [9]More reactive, suitable for a broader range of amines.
Substrate Scope Particularly effective for sensitive substrates with multiple functional groups.Broad applicability for various carboxylic acids and amines. [4]
Byproducts Imidazole and N,O-dimethylhydroxylamine-related salts.Imidazole and carbon dioxide. [5]
Handling Typically a liquid, requires storage at 2-8°C. [8]Crystalline solid, easier to handle, but moisture-sensitive. [2]
Cost Generally more expensive and less commonly available.Relatively inexpensive and widely available.
Key Advantage High chemoselectivity, enabling selective acylation. [9]Versatility, cost-effectiveness, and clean byproducts. [4][5]

Experimental Data and Protocols

Protocol 1: General Amide Synthesis using CDI

This protocol is a representative example of a CDI-mediated amide coupling.

Materials:

  • Carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add CDI (1.1 eq) portion-wise to the solution at room temperature. Stir for 1-2 hours, or until CO2 evolution ceases.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).

  • Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude amide, which may be purified by chromatography or recrystallization. [14]

Protocol 2: Synthesis of this compound

This reagent can be synthesized in the lab prior to its use in amide synthesis.

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • Sodium bicarbonate (NaHCO3)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • A flask is charged with N,O-dimethylhydroxylamine hydrochloride (1.0 eq), ice, and a saturated aqueous solution of NaHCO3.

  • The mixture is stirred vigorously in an ice-water bath.

  • CDI (1.3 eq) is added in portions over 15 minutes.

  • The resulting mixture is maintained at 0°C for 1 hour.

  • The mixture is then extracted with DCM.

  • The combined organic phases are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield this compound as an oil. [2][10]

Protocol 3: One-Pot Weinreb Amide Synthesis

This protocol highlights the utility of this compound for the direct synthesis of Weinreb amides.

Materials:

  • Carboxylic acid

  • This compound

  • N,O-dimethylhydroxylamine hydrochloride

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in the anhydrous solvent, add this compound (1.1 eq) and stir at room temperature.

  • After activation (typically 30-60 minutes), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and the base (1.2 eq).

  • Stir the reaction mixture at room temperature until completion.

  • Work-up typically involves washing with aqueous solutions to remove byproducts, followed by extraction, drying, and purification of the desired Weinreb amide. [7]

Field-Proven Insights and Causality

The choice between these two reagents is dictated by the synthetic goal. For routine amide synthesis where cost and simplicity are paramount, CDI remains a go-to reagent. Its clean byproduct profile is a significant advantage, especially in large-scale synthesis. [15][16]The evolution of CO2 can also serve as a visual indicator of reaction progress. However, the reactivity of the in situ generated N-acylimidazole can sometimes lead to side reactions with sensitive functional groups.

Conversely, This compound shines in scenarios demanding high chemoselectivity. [9]In the synthesis of complex molecules with multiple nucleophilic sites (e.g., hydroxyl and amino groups), this reagent can selectively acylate the more reactive amine. This selectivity stems from the moderated reactivity of the activated intermediate compared to the N-acylimidazole generated from CDI. Its primary application in Weinreb amide synthesis provides a reliable and often high-yielding route to these valuable synthetic intermediates, which can be challenging to prepare using other methods, especially with sterically hindered carboxylic acids. [7]

Conclusion

Both this compound and CDI are valuable tools for amide bond formation, each with a distinct set of advantages. CDI is a versatile and economical choice for general amide synthesis, while this compound offers superior chemoselectivity, making it the reagent of choice for the synthesis of Weinreb amides and for the selective acylation of complex substrates. The selection of the appropriate reagent should be based on a careful consideration of the substrate's functional group compatibility, the desired product, and the overall synthetic strategy.

References

  • Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

  • Scribd. (n.d.). Cdi Amide Synthesis Mechanism. Retrieved from [Link]

  • Srini Chem. (n.d.). Carbonyldiimidazole (CAS: 530-62-1): The Role of CDI in Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of CDI in Modern Peptide Synthesis. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 3.6 1,1' -Carbonyldiimidazole. Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Veeraraghavan, S., & Mohan, S. (2014). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • YouTube. (2025, February 15). CDI I Carbonyldiimidazole I N,N. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Scribd. (n.d.). Cdi Amide Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - CDI. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. Retrieved from [Link]

  • Lamaty, F., et al. (2023). Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide. Chemical Communications, 59(18), 2535-2538. [Link]

  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

  • ResearchGate. (2025, August 7). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Retrieved from [Link]

Sources

Comparison of Heller-Sarpong reagent with other peptide coupling reagents like HATU or PyBOP

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the preservation of stereochemical integrity. While seasoned researchers are well-acquainted with stalwart reagents like HATU and PyBOP, the emergence of novel methodologies prompts a continuous evaluation of the available chemical toolkit. This guide provides an in-depth comparison of the well-established uronium/aminium and phosphonium salt-based coupling reagents, HATU and PyBOP, with the distinct chemical approach offered by the Heller-Sarpong reagent, a class of imidazole carbamates.

The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is a condensation reaction that is not spontaneous under ambient conditions. Coupling reagents are indispensable activators of the carboxylic acid moiety, converting the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by the amine. The ideal coupling reagent should promote rapid and efficient amide bond formation while minimizing side reactions, the most critical of which is racemization of the chiral α-carbon of the amino acid.

Mechanistic Divergence: A Tale of Three Reagents

A fundamental understanding of the mechanism of action is paramount to appreciating the nuances of each reagent's performance. HATU and PyBOP, while both highly effective, operate through distinct pathways, and the Heller-Sarpong reagent introduces a third, mechanistically different approach.

HATU: The Uronium/Aminium Salt Powerhouse

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt that has become a "gold standard" in solid-phase peptide synthesis (SPPS), particularly for challenging couplings.[1] Its efficacy stems from the formation of a highly reactive OAt-active ester.[2] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the benzotriazole (HOBt) found in older reagents, and the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state of aminolysis.

dot graph HATU_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Carboxylic_Acid [label="R-COOH", fillcolor="#F1F3F4"]; Base [label="Base (e.g., DIEA)", fillcolor="#F1F3F4"]; Carboxylate [label="R-COO⁻", fillcolor="#F1F3F4"]; HATU [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Ester [label="OAt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4"]; Peptide_Bond [label="Peptide Bond", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Tetramethylurea + HOAt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Carboxylic_Acid -> Carboxylate [label="+ Base"]; Carboxylate -> Active_Ester [label="+ HATU"]; HATU -> Active_Ester; Active_Ester -> Peptide_Bond [label="+ R'-NH₂"]; Amine -> Peptide_Bond; Active_Ester -> Byproducts [style=dashed]; } lád Caption: Mechanism of HATU-mediated peptide coupling.

PyBOP: The Phosphonium Salt Alternative

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent.[3][4] Similar to HATU, it facilitates amide bond formation through an activated intermediate, in this case, a benzotriazolyl ester.[5] A key advantage of phosphonium salts like PyBOP is the avoidance of guanidinylation, a side reaction that can occur with uronium-based reagents where the free N-terminal amine of the peptide chain attacks the guanidinium carbon of the coupling reagent.[6] This makes PyBOP a valuable tool, particularly in fragment condensation and head-to-tail cyclizations.

dot graph PyBOP_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Carboxylic_Acid [label="R-COOH", fillcolor="#F1F3F4"]; PyBOP [label="PyBOP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Ester [label="Benzotriazolyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4"]; Peptide_Bond [label="Peptide Bond", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Tripyrrolidinophosphine oxide + HOBt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Carboxylic_Acid -> Activated_Ester [label="+ PyBOP"]; PyBOP -> Activated_Ester; Activated_Ester -> Peptide_Bond [label="+ R'-NH₂"]; Amine -> Peptide_Bond; Activated_Ester -> Byproducts [style=dashed]; } lád Caption: Mechanism of PyBOP-mediated peptide coupling.

The Heller-Sarpong Reagent: A Chemoselective Amidation Approach

The Heller-Sarpong reagent, exemplified by methyl imidazole carbamate (MImC), represents a departure from the uronium and phosphonium salt-based activation strategies.[7] These reagents are designed for the chemoselective esterification and amidation of carboxylic acids. The proposed mechanism involves the formation of an acyl-imidazole intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond. This methodology offers a potentially milder approach to amide bond formation, avoiding the use of strong activating agents.

dot graph HellerSarpong_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Carboxylic_Acid [label="R-COOH", fillcolor="#F1F3F4"]; MImC [label="Methyl Imidazole Carbamate (MImC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_Imidazole [label="Acyl-imidazole Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4"]; Peptide_Bond [label="Peptide Bond", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Imidazole + CO₂ + Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Carboxylic_Acid -> Acyl_Imidazole [label="+ MImC"]; MImC -> Acyl_Imidazole; Acyl_Imidazole -> Peptide_Bond [label="+ R'-NH₂"]; Amine -> Peptide_Bond; Acyl_Imidazole -> Byproducts [style=dashed]; } lád Caption: Proposed mechanism of amidation using the Heller-Sarpong reagent.

Performance Comparison: A Data-Driven Analysis

The choice of a coupling reagent is ultimately guided by its performance in practical applications. The following table summarizes key performance indicators for HATU, PyBOP, and the Heller-Sarpong reagent, based on available literature.

Performance MetricHATUPyBOPHeller-Sarpong Reagent (Imidazole Carbamates)
Coupling Efficiency Very high, especially for sterically hindered amino acids and "difficult" sequences.[8][9]High for most standard couplings. May be less efficient for challenging sequences compared to HATU.[9]Reported to be high for the amidation of a variety of carboxylic acids.
Racemization Suppression Excellent, due to the formation of the highly reactive OAt-active ester which promotes rapid coupling.Very good, generally low levels of racemization.[4]Significant concern. Racemization has been observed with epimerizable stereocenters.[7]
Reaction Kinetics Very fast, often complete within minutes.[10]Fast, though may be slower than HATU in some cases.[11]Reaction times can be longer compared to HATU and PyBOP.
Side Reactions Potential for guanidinylation of the N-terminus if used in excess.[6]No guanidinylation. Byproducts are generally non-toxic.[12]Potential for side reactions with nucleophilic side chains.
Cost Generally higher cost.Moderate to high cost.Potentially lower cost, depending on the specific imidazole carbamate.
Ease of Handling Stable solid, but can be moisture-sensitive.Stable solid.Stable solid.

Experimental Protocols

General Protocol for Peptide Coupling using HATU in SPPS
  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in DMF.[2]

  • Allow the activation mixture to pre-activate for a few minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 30-60 minutes.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

General Protocol for Peptide Coupling using PyBOP in Solution-Phase
  • Reactant Preparation: Dissolve the N-protected amino acid (1.1 equivalents) in a suitable solvent like DMF.

  • Activation: Add PyBOP (1.1 equivalents) and a base such as DIPEA (2.2 equivalents) to the amino acid solution.[13] The addition of HOBt (1.1 equivalents) can further suppress racemization.

  • Coupling: Add the C-protected amino acid or peptide fragment (1 equivalent) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove byproducts.

  • Purification: Purify the crude peptide by chromatography.

General Protocol for Amidation using Methyl Imidazole Carbamate (Heller-Sarpong Reagent)
  • Reactant Preparation: Dissolve the carboxylic acid (1 equivalent) in a polar aprotic solvent such as acetonitrile or ethyl acetate.

  • Reagent Addition: Add methyl imidazole carbamate (MImC) (1.1-1.5 equivalents).

  • Activation: Heat the mixture (e.g., to 50-80 °C) to facilitate the formation of the acyl-imidazole intermediate.

  • Amine Addition: Add the amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue heating until the reaction is complete, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction mixture and perform an aqueous work-up to remove imidazole and other water-soluble byproducts.

  • Purification: Purify the desired amide by chromatography.

Concluding Remarks for the Practicing Scientist

The selection of a peptide coupling reagent is a nuanced decision that must be tailored to the specific synthetic challenge at hand.

  • HATU remains the reagent of choice for demanding applications, including the synthesis of long or "difficult" peptide sequences and those containing sterically hindered amino acids. Its high reactivity and excellent racemization suppression often justify its higher cost.[1][8]

  • PyBOP offers a robust and reliable alternative, particularly when the risk of guanidinylation is a concern, such as in fragment condensation or cyclization.[6] Its performance in routine synthesis is excellent, with a strong track record of minimizing racemization.[4]

  • The Heller-Sarpong reagent (imidazole carbamates) presents an interesting and mechanistically distinct approach to amide bond formation. Its strength lies in chemoselective amidation, potentially under milder conditions than traditional coupling reagents. However, the significant concern regarding racemization with chiral carboxylic acids currently limits its widespread adoption as a general peptide coupling reagent in the same category as HATU and PyBOP.[7] Further research to mitigate racemization is needed for this class of reagents to become a mainstream tool for peptide synthesis.

For researchers and drug development professionals, a thorough understanding of the mechanistic underpinnings and performance characteristics of each class of reagent is essential for the rational design and successful execution of peptide synthesis campaigns. While HATU and PyBOP represent the current pinnacle of efficiency and reliability for general peptide synthesis, the continued exploration of novel amidation methodologies, such as those introduced by Heller and Sarpong, will undoubtedly enrich the synthetic chemist's toolkit for years to come.

References

  • Benchchem. (n.d.). Application Notes and Protocols for PyBOP in Solution-Phase Peptide Synthesis.
  • Benchchem. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ChemicalBook. (2024, July 3).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Benefits: Why PyBOP is a Leading Peptide Synthesis Reagent.
  • Activotec. (n.d.). PyBOP peptide coupling reagent.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Wikipedia. (n.d.).
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • ChemicalBook. (2024, October 23).
  • Wikipedia. (n.d.). PyBOP.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). The Role of PyBOP in Modern Peptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.).
  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Chemistry. (2021, November 11). PyBrOP Peptide Coupling Mechanism. YouTube.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
  • Heller, S. T., & Sarpong, R. (2010).
  • ResearchGate. (n.d.).
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.
  • Enamine. (n.d.).
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
  • Chem-Impex. (n.d.).
  • ResearchGate. (2025, February 11). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • ResearchGate. (2019, May 7).

Sources

Navigating Large-Scale Acylation: A Comparative Guide to the Scalability of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of an acylation reagent is a critical decision that profoundly impacts process efficiency, safety, cost of goods, and environmental footprint. N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a versatile reagent for the formation of Weinreb amides and other acylated products, offers distinct advantages in laboratory settings.[1][2] However, its seamless translation to industrial-scale production necessitates a thorough evaluation of its scalability against established and emerging alternatives. This guide provides an in-depth, objective comparison of this compound with key industrial players—Carbonyldiimidazole (CDI) and Propylphosphonic Anhydride (T3P®)—offering a comprehensive analysis supported by experimental insights to inform your process development decisions.

The Role of this compound in Synthesis

This compound serves as an efficient activating agent for carboxylic acids, facilitating their conversion into a highly reactive acyl-imidazole intermediate. This intermediate readily reacts with nucleophiles, most notably N,O-dimethylhydroxylamine, to form N-methoxy-N-methylamides, commonly known as Weinreb amides.[3] The significance of Weinreb amides lies in their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4] This controlled reactivity is a cornerstone of modern organic synthesis.

The synthesis of the reagent itself is a crucial first step in evaluating its large-scale feasibility. A well-established, high-yielding laboratory procedure has been documented in Organic Syntheses, providing a solid foundation for process development.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a peer-reviewed procedure and outlines the synthesis of the title compound.

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • N,N'-carbonyldiimidazole (CDI)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a flask equipped with a stirrer, add N,O-dimethylhydroxylamine hydrochloride, ice, and saturated aqueous NaHCO₃.

  • Cool the mixture to 0 °C in an ice-water bath.

  • While stirring vigorously, add CDI portion-wise over 15 minutes.

  • Maintain the reaction at 0 °C for 1 hour after the addition is complete.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield this compound as an oil.

Synthesis_of_this compound reagents N,O-dimethylhydroxylamine HCl + CDI + NaHCO3 (aq) reaction_conditions 0 °C DCM/Water reagents->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup product N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide workup->product

Caption: Synthesis of this compound.

Comparative Analysis of Scalability

The true measure of a reagent's industrial viability lies in its performance across several key scalability parameters. Here, we compare this compound with two widely used alternatives: Carbonyldiimidazole (CDI) and Propylphosphonic Anhydride (T3P®).

ParameterThis compoundCarbonyldiimidazole (CDI)Propylphosphonic Anhydride (T3P®)
Primary Function Weinreb amide formation, general acylationAmide bond formation, esterification, etc.Amide bond formation, dehydration reactions
Byproducts ImidazoleImidazole, CO₂Water-soluble phosphate salts
Process Safety Generally safe; requires standard handlingMoisture sensitive; minimal explosion risk.[5]Low toxicity, non-allergenic, non-flammable.[6]
Workup & Purification Aqueous extractionSimple filtration of byproducts in some casesAqueous extraction of byproducts.[7]
Cost-Effectiveness Moderate, dependent on CDI and hydroxylamine costCost-effective and scalable.[8]Higher initial cost, but can be offset by efficiency.[9]
Green Chemistry Profile Good; avoids harsh reagentsGood; atom economy can be favorableExcellent; "green" reagent with benign byproducts.[7]

In-Depth Look at the Alternatives

Carbonyldiimidazole (CDI): The Workhorse of Amide Bond Formation

CDI is a versatile and widely used coupling reagent in the pharmaceutical industry.[9] Its primary advantage lies in its operational simplicity and the generation of relatively benign byproducts, imidazole and carbon dioxide.[10]

Mechanism of Action: CDI activates a carboxylic acid by forming a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with a nucleophile, such as an amine, to form the desired amide, regenerating imidazole as a byproduct.

CDI_Mechanism reactants Carboxylic Acid + CDI intermediate Acyl-imidazole Intermediate reactants->intermediate Activation product Acylated Product (e.g., Amide) + Imidazole + CO2 intermediate->product Nucleophilic Attack nucleophile Nucleophile (e.g., Amine) nucleophile->intermediate

Caption: General mechanism of CDI-mediated acylation.

Scalability Considerations for CDI:

  • Advantages:

    • Cost-effective: CDI is a commercially available and relatively inexpensive reagent, making it attractive for large-scale campaigns.[8]

    • Simple Workup: In many cases, the imidazole byproduct can be removed by simple aqueous washes.

    • Safety: CDI is considered to have a good safety profile with minimal explosion risk.[5]

  • Disadvantages:

    • Moisture Sensitivity: CDI is highly sensitive to moisture and requires handling under anhydrous conditions, which can add complexity and cost to large-scale operations.

    • Stoichiometric Use: As a classical coupling reagent, CDI is used in stoichiometric amounts, which contributes to the overall process mass intensity.

Propylphosphonic Anhydride (T3P®): The Green Chemistry Champion

T3P® has emerged as a powerful and environmentally friendly coupling and dehydrating agent.[6] Its key advantage is the formation of water-soluble and easily removable byproducts, leading to high product purity and simplified workup procedures.[7]

Mechanism of Action: T3P® activates a carboxylic acid to form a mixed anhydride, which is then susceptible to nucleophilic attack. The driving force for the reaction is the formation of stable and water-soluble phosphonic acid byproducts.

T3P_Mechanism reactants Carboxylic Acid + T3P® intermediate Mixed Anhydride Intermediate reactants->intermediate Activation product Acylated Product (e.g., Amide) + Water-Soluble Phosphate Byproducts intermediate->product Nucleophilic Attack nucleophile Nucleophile (e.g., Amine) nucleophile->intermediate

Caption: General mechanism of T3P®-mediated acylation.

Scalability Considerations for T3P®:

  • Advantages:

    • Green Profile: T3P® is considered a "green" reagent due to its low toxicity and the formation of benign, water-soluble byproducts, which simplifies waste disposal.[7]

    • High Yields and Purity: The clean reaction profile often leads to high yields of pure products, potentially reducing the need for extensive chromatographic purification.[6]

    • Broad Applicability: T3P® is effective for a wide range of transformations beyond amide bond formation, including dehydrations and rearrangements.[11]

  • Disadvantages:

    • Higher Initial Cost: The upfront cost of T3P® can be higher than traditional coupling reagents like CDI.[9] However, this can be offset by savings in purification and waste disposal.[12]

    • Reagent Stability: T3P® is sensitive to water and is typically supplied as a solution in an organic solvent.[6]

Head-to-Head Comparison for Large-Scale Synthesis

The choice between this compound, CDI, and T3P® for a large-scale acylation process depends on a multi-faceted analysis of the specific synthetic challenge.

When to Choose this compound:

This reagent is particularly advantageous when the target molecule is a ketone , and the prevention of over-addition is paramount. The in-situ formation of a Weinreb amide provides a robust and reliable method for this transformation.[3] For high-value active pharmaceutical ingredients (APIs) where purity and control are critical, the benefits of this approach can outweigh potential cost considerations.

When to Choose Carbonyldiimidazole (CDI):

For the large-scale production of amides and esters where cost is a primary driver, CDI is often the reagent of choice.[9] Its proven track record, operational simplicity (with appropriate moisture control), and cost-effectiveness make it a reliable workhorse for many industrial processes.[8]

When to Choose Propylphosphonic Anhydride (T3P®):

When green chemistry principles, process efficiency, and simplified workup are the highest priorities, T3P® presents a compelling case.[6] For complex syntheses with sensitive functional groups or when challenging purifications are anticipated, the clean reaction profile of T3P® can lead to significant downstream savings in time and resources, justifying its higher initial cost.[13]

Conclusion: A Strategic Approach to Reagent Selection

The scalability of an acylation reagent is not a one-size-fits-all proposition. While this compound offers a powerful and precise tool for specific applications like ketone synthesis via Weinreb amides, its broader applicability on a large scale must be weighed against the well-established and cost-effective nature of CDI and the green credentials and process efficiencies of T3P®.

As a Senior Application Scientist, the recommendation is to adopt a strategic, data-driven approach to reagent selection. For novel processes, initial laboratory-scale experiments with all three contenders can provide invaluable data on yield, purity, and reaction kinetics. This empirical evidence, combined with a thorough cost of goods analysis and an evaluation of the environmental, health, and safety (EHS) implications, will enable you to make the most informed and scientifically sound decision for your large-scale synthesis campaign.

References

  • An optimized and scalable synthesis of propylphosphonic anhydride for general use. (2015). ResearchGate.

  • Scalable T3P Production. (2022). Infinia Sciences.

  • An optimized and versatile method for the synthesis of cyclic propylphosphonic anhydride (T3P®). (2015). ResearchGate.

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synfacts.

  • Propane-phosphonic Acid Anhydride – T3P® Reagent. Curia Global.

  • Useful Green Chemistry Metrics. (2019). Scientific Update.

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Medium.

  • Green Chemistry Metrics, A Review. (2022). MDPI.

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2017). PMC.

  • Understanding T3P® from start to finish. Curia Global.

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega.

  • "One-Pot" Synthesis of Ketones from the Reaction of Weinreb Amides and Halides Prompted by Magnesium Powder. (2009). ResearchGate.

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020). Organic & Biomolecular Chemistry.

  • Carbonyldiimidazole. Wikipedia.

  • An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. (2016). RSC Publishing.

  • The E factor at 30: a passion for pollution prevention. (2023). Green Chemistry.

  • A green chemistry perspective on catalytic amide bond formation. SciSpace.

  • 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[6][14]Triazolo[4,3-a]pyridines. (2016). Organic Letters.

  • Environmentally Friendly and Inexpensive Method for Amide Bond Formation. Flintbox.

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2021). Green Chemistry.

  • Cost of Goods Modeling and Quality by Design for Developing Cost-Effective Processes. BioProcess International.

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). PMC.

  • Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. (2012). Journal of Organic Chemistry.

  • This compound. BenchChem.

  • This compound. CymitQuimica.

  • This compound | C6H9N3O2. PubChem.

  • Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. (2022). ACS Central Science.

  • This compound, ≥95%. Sigma-Aldrich.

  • T3P as an Efficient Cyclodehydration Reagent for the One-Pot Synthesis of 2-Amino-1,3,4-oxadiazoles. (2015). ResearchGate.

  • Cost of Goods Sold (COGS) Analysis: Generic Long-Acting Injectable Cabotegravir (CAB-LA). Clinton Health Access Initiative.

  • Cost of Goods Sold (COGS) Analyses: FAQ Brief. (2022). AVAC.

  • This compound. Chem-Impex.

  • Analysis of Manufacturing Costs in Pharmaceutical Companies. (2008). ResearchGate.

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). PMC.

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (2023). IUCrData.

  • This compound. Tokyo Chemical Industry.

  • This compound. CymitQuimica.

  • This compound. TCI Chemicals.

  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. (2012). Bioorganic & Medicinal Chemistry Letters.

Sources

A Senior Application Scientist's Guide to Overcoming Steric Hindrance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Modern Catalytic Systems for the Synthesis of Congested Molecules

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. However, when coupling partners are sterically hindered, standard cross-coupling protocols often fail, leading to low yields and significant starting material recovery. This guide provides an in-depth comparison of state-of-the-art catalytic systems designed to address these challenges, with a focus on the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A point of clarification is necessary at the outset. The "Heller-Sarpong reagent," as described in the seminal work by Stephen T. Heller and Richmond Sarpong, refers to imidazole carbamates and ureas.[1][2][3] These reagents are highly effective for the chemoselective esterification and amidation of carboxylic acids, offering a valuable alternative to traditional methods.[4][5] However, they are not designed for or utilized in palladium-catalyzed cross-coupling reactions. This guide will therefore focus on the catalysts and ligands that are the industry standard for sterically hindered cross-couplings.

The Challenge of Steric Hindrance in Cross-Coupling

Steric bulk near the reaction center on either the electrophile (e.g., an ortho-disubstituted aryl halide) or the nucleophile (e.g., a hindered boronic acid or a secondary amine) can significantly impede the key steps of the catalytic cycle. The primary hurdles include:

  • Inhibited Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-halide bond is slowed by bulky substituents.

  • Difficult Reductive Elimination: The final, bond-forming step, where the two coupling partners are joined and the catalyst is regenerated, is often the rate-limiting step for hindered substrates. Large, bulky ligands are essential to promote this step and prevent catalyst decomposition.

Comparative Efficacy of Leading Ligand Systems

The development of bulky, electron-rich phosphine ligands has revolutionized the field of cross-coupling, enabling the synthesis of previously inaccessible molecules. Below is a comparison of prominent ligand classes for two of the most critical transformations in pharmaceutical and materials science.

Suzuki-Miyaura Coupling: Forging C-C Bonds in Crowded Environments

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds. When dealing with sterically demanding substrates, such as tetra-ortho-substituted biaryls, the choice of ligand is critical.

Table 1: Performance of Selected Ligands in a Sterically Hindered Suzuki-Miyaura Coupling

Ligand/Catalyst SystemElectrophileNucleophileBaseSolventTemp (°C)Yield (%)Reference
Buchwald Ligands
XPhos2,4,6-Triisopropylphenyl BromidePhenylboronic AcidK₃PO₄Toluene/H₂O10092[6]
RuPhos2-Bromo-1,3-dimethylbenzene2,6-Dimethylphenylboronic AcidCs₂CO₃Dioxane8085[7]
Arsa-Buchwald Ligands
Cy-arsine Ligand2-Bromo-1,3,5-trimethylbenzeneMesitylboronic AcidK₃PO₄Toluene11095[8]
N-Heterocyclic Carbenes
IPr1-Bromo-2,6-diisopropylbenzenePhenylboronic AcidK₃PO₄Dioxane10088[9]

Analysis of Ligand Performance:

  • Buchwald Biaryl Phosphine Ligands (e.g., XPhos, RuPhos): These ligands are the gold standard for many challenging couplings.[6][7] Their bulk and electron-donating properties facilitate the formation of the active monoligated palladium species, which is crucial for both oxidative addition and reductive elimination. The biaryl backbone provides a scaffold for tuning steric and electronic properties.

  • Arsa-Buchwald Ligands: Recent developments have introduced arsenic-based analogs of Buchwald ligands.[8] The longer palladium-arsenic bond, compared to the palladium-phosphorus bond, is thought to facilitate the transmetalation step with hindered substrates, leading to high catalytic activity.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium. Their steric bulk can be readily tuned, making them effective for coupling hindered substrates.[9]

Buchwald-Hartwig Amination: Constructing Hindered C-N Bonds

The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[10][11] Sterically hindered aryl chlorides and secondary amines present a significant challenge.

Table 2: Performance of Buchwald Ligands in the Amination of a Hindered Aryl Chloride

Reaction: 2-Chloro-1,3-dimethylbenzene + Morpholine -> N-(2,6-dimethylphenyl)morpholine

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃NaOtBuToluene100694[12]
RuPhos (RuPhos)Pd G4K₃PO₄Dioxane1001281[13]
BrettPhos Pd₂(dba)₃NaOtBuToluene1001891[14]

Analysis of Ligand Performance:

  • XPhos: Often considered a first-line choice for challenging C-N couplings, its bulky dicyclohexylphosphine and biphenyl backbone provide the necessary steric pressure to promote reductive elimination.[12]

  • RuPhos: The substitution on the biphenyl core of RuPhos provides a different steric profile that can be advantageous for certain substrate combinations. The use of pre-catalysts like (RuPhos)Pd G4 can also improve reaction reproducibility.[13]

  • BrettPhos: This ligand is particularly effective for coupling hindered primary and secondary amines due to its unique steric and electronic properties that accelerate the rate-limiting reductive elimination step.[14]

Experimental Protocols

Reproducibility is key in scientific research. The following protocols provide a starting point for researchers tackling sterically hindered couplings.

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a hindered aryl bromide with a hindered boronic acid using an XPhos-based catalyst system.

Materials:

  • Hindered Aryl Bromide (1.0 equiv)

  • Hindered Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (2 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (0.2 M)

  • Water (10% v/v of toluene)

  • Schlenk tube or sealed vial, magnetic stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the hindered aryl bromide, hindered arylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed toluene and then degassed water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Sterically Hindered Buchwald-Hartwig Amination

This protocol is for the palladium-catalyzed cross-coupling of a di-ortho-substituted aryl chloride with a secondary amine using an XPhos-based catalyst.[12]

Materials:

  • Hindered Aryl Chloride (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol %)

  • XPhos (2.5 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.5 M)

  • Glovebox or Schlenk line, sealed vial, magnetic stir bar

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a sealed vial equipped with a stir bar.

  • Add the aryl chloride and toluene.

  • Finally, add the secondary amine, seal the vial, and remove it from the glovebox.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir for 6-18 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Mechanism and Workflow

Catalytic Cycle of the Buchwald-Hartwig Amination

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the crucial role of the bulky phosphine ligand (L).

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(HNR'R'')]X oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex Ar-Pd(II)(L)-NR'R'' amine_complex->amido_complex Deprotonation (Base) product Ar-NR'R'' amido_complex->product Reductive Elimination inv1 catalyst_regen Catalyst Regeneration inv2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Workflow for Ligand Selection in Sterically Hindered Couplings

This workflow provides a decision-making framework for selecting an appropriate ligand system for a challenging cross-coupling reaction.

Ligand_Selection_Workflow start Define Substrates: Aryl Halide & Nucleophile check_sterics Assess Steric Hindrance (e.g., ortho-substitution) start->check_sterics low_sterics Standard Ligands (e.g., PPh₃, SPhos) check_sterics->low_sterics Low high_sterics Bulky Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos) check_sterics->high_sterics High optimization Screen Ligands & Bases low_sterics->optimization high_sterics->optimization check_yield Acceptable Yield? optimization->check_yield alternative_ligands Consider Alternative Ligand Classes (e.g., NHCs, Arsa-ligands) check_yield->alternative_ligands No success Successful Coupling check_yield->success Yes alternative_ligands->optimization

Caption: Ligand selection workflow for hindered couplings.

Conclusion

While the Heller-Sarpong reagent is a powerful tool for esterification and amidation, overcoming the challenge of sterically hindered cross-coupling reactions requires a different set of reagents. The development of bulky, electron-rich ligands, particularly the biaryl phosphines pioneered by the Buchwald group, has been transformative. By understanding the interplay between ligand structure and catalytic activity, researchers can now confidently approach the synthesis of complex, sterically congested molecules that are central to modern drug discovery and materials science. The provided data, protocols, and workflows serve as a guide for navigating this challenging but rewarding area of synthetic chemistry.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link][1][2][3]

  • ACS Publications. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link][2]

  • Heller, S. T., & Sarpong, R. (2011). On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents. Tetrahedron, 67(46), 8851-8859. [Link][4]

  • ACS Fall 2025. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. [Link][13]

  • PubMed. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic Letters. [Link][3]

  • Wikipedia. Buchwald–Hartwig amination. [Link][10]

  • Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link][8]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link][5]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][11]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemical Communications. (2021). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link][9]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(42), 26233–26243. [Link][7]

  • Ruiz-Castillo, P., et al. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 118(2), 899-952. [Link][14]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry, 73(14), 5589–5592. [Link][6]

Sources

A Senior Application Scientist's Guide to Weinreb Amide Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic and medicinal chemistry, the efficient construction of carbon-carbon bonds to form ketones is a foundational task. The Weinreb amide has emerged as a uniquely reliable intermediate for this purpose, prized for its ability to react cleanly with organometallic reagents without the common pitfall of over-addition.[1][2] This stability is owed to the formation of a stable chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[1]

Traditionally, these valuable N-methoxy-N-methylamides are synthesized by coupling a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents. However, a newer, more direct reagent, N-Methoxy-N-methyl-1H-imidazole-1-carboxamide , offers a streamlined alternative. This guide provides a rigorous cost-effectiveness analysis of these two primary methodologies, offering field-proven insights to guide your experimental choices.

Section 1: Mechanistic Rationale & Workflow Comparison

The choice between a classical coupling approach and the imidazole-based reagent hinges on a trade-off between reagent cost, reaction steps, and downstream processing.

Method A: Traditional Carboxylic Acid Activation

This well-established, multi-component approach first involves the activation of a carboxylic acid. Common activators include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive such as HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency.[3] The activated acid then reacts with N,O-dimethylhydroxylamine to furnish the Weinreb amide.

Scientist's Note: The primary drawback here is the generation of byproducts. For instance, EDC produces a water-soluble urea, which, while easily removed via aqueous extraction, adds a mandatory step to the purification process.[4]

Method B: The Imidazole Carboxamide Approach

This compound acts as a direct N-methoxy-N-methylcarbamoylating agent.[5] It can be used to convert a carboxylic acid directly into its Weinreb amide, often under mild conditions. This method simplifies the reaction setup by reducing the number of required reagents.

Scientist's Note: This reagent is particularly advantageous for its chemoselectivity in the amidation of carboxylic acids. The imidazole byproduct is generally easy to remove, simplifying the reaction workup.

Below is a diagram illustrating the distinct workflows for synthesizing a target ketone from a carboxylic acid using both methods.

G cluster_A Method A: Traditional Coupling cluster_B Method B: Imidazole Reagent A_start R-COOH A_reagents EDC, HOBt, N,O-Dimethylhydroxylamine HCl, Base A_step1 Weinreb Amide Formation A_start->A_step1 A_reagents->A_step1 A_workup1 Aqueous Workup (Remove Urea) A_step1->A_workup1 A_amide Weinreb Amide Intermediate A_workup1->A_amide A_step2 C-C Bond Formation A_amide->A_step2 A_grignard Organometallic R'-MgBr A_grignard->A_step2 A_workup2 Acidic Workup A_step2->A_workup2 A_end Target Ketone R-CO-R' A_workup2->A_end B_start R-COOH B_reagent N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide B_step1 Direct Weinreb Amide Formation B_start->B_step1 B_reagent->B_step1 B_amide Weinreb Amide Intermediate B_step1->B_amide B_step2 C-C Bond Formation B_amide->B_step2 B_grignard Organometallic R'-MgBr B_grignard->B_step2 B_workup2 Acidic Workup B_step2->B_workup2 B_end Target Ketone R-CO-R' B_workup2->B_end

Caption: Comparative workflows for ketone synthesis.

Section 2: A Rigorous Cost-Effectiveness Analysis

To provide a practical comparison, we've analyzed the reagent costs for a hypothetical 10 mmol scale reaction. Prices are based on publicly available catalog data from representative suppliers and may vary.

ReagentSupplier ExampleMolecular Weight ( g/mol )Price (USD)Quantity (g)Price per Gram (USD/g)Price per Mole (USD/mol)
Method B Reagent
This compoundSigma-Aldrich155.15[6]4356.00 (CNY)25~24.89~3862
Method A Reagents
N,O-Dimethylhydroxylamine HClSigma-Aldrich97.54[7]72.59 (GBP)25~3.69~360
EDC HClRayBiotech191.70[8]91.00109.10~1744
HOBt HydrateAPExBIO153.14[9]60.001000.60~92
HATU (High-End Alternative)Sigma-Aldrich380.23[10]464.00 (EUR)25~20.00~7604

Note: Currency conversions are approximate and based on recent exchange rates for comparison purposes. HATU is included as a high-performance but costly alternative coupling reagent for context.

Analysis:

On a per-mole basis, the cost of this compound is significantly higher than the combined cost of the reagents required for the traditional method (N,O-Dimethylhydroxylamine HCl + EDC HCl + HOBt).

  • Cost of Method A (per 10 mmol reaction, assuming 1.1 eq of each coupling reagent):

    • N,O-Dimethylhydroxylamine HCl (10 mmol): ~$3.60

    • EDC HCl (11 mmol): ~$19.18

    • HOBt (11 mmol): ~$1.01

    • Total Estimated Cost: ~$23.79

  • Cost of Method B (per 10 mmol reaction, assuming 1.1 eq):

    • This compound (11 mmol): ~$42.48

    • Total Estimated Cost: ~$42.48

From a pure reagent cost perspective, the traditional EDC/HOBt coupling method is approximately 44% less expensive than the imidazole-based reagent approach for the Weinreb amide formation step.

Section 3: Performance, Yield, and Substrate Scope

Cost is only one part of the equation; effectiveness is paramount.

FeatureMethod A: Traditional Coupling (EDC/HOBt)Method B: Imidazole Carboxamide
Typical Yields Generally good to excellent (70-95%). Yields can be substrate-dependent.[11]Reported to be high, with the benefit of simplified purification potentially improving isolated yields.
Substrate Scope Extremely broad; a vast body of literature supports its use with aliphatic, aromatic, and sterically hindered acids.[11][12]Broad applicability for various carboxylic acids has been demonstrated.
Byproducts Water-soluble urea (from EDC), Benzotriazole derivatives. Requires aqueous workup.[4]Imidazole. Generally easier to remove.
Racemization Risk Low, especially with the inclusion of HOBt or Oxyma Pure.[3]Low, reaction conditions are typically mild.
Convenience Requires careful stoichiometry of three or more components.A more streamlined, one-pot or two-reagent system.

While both methods are robust, the choice often comes down to the specific research context. For complex, multi-step syntheses where purification is challenging, the cleaner profile of the imidazole reagent might justify its higher cost by saving time and improving the overall yield of the final product.

Section 4: Detailed Experimental Protocols

These protocols are representative and should be adapted based on the specific substrate.

Protocol A: Weinreb Amide Synthesis via EDC/HOBt Coupling

This protocol details the synthesis of N-methoxy-N-methylbenzamide from benzoic acid.

Materials:

  • Benzoic Acid (1.22 g, 10 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol, 1.1 eq)[7]

  • EDC HCl (2.11 g, 11 mmol, 1.1 eq)[8]

  • HOBt Hydrate (1.68 g, 11 mmol, 1.1 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) (3.83 mL, 22 mmol, 2.2 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Dissolution: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzoic Acid, N,O-Dimethylhydroxylamine hydrochloride, and HOBt Hydrate. Add 50 mL of anhydrous DCM.

    • Rationale: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the activated acid intermediate and ensure the coupling reagents are not consumed by water.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

    • Rationale: Cooling minimizes potential side reactions and controls the exotherm upon addition of the carbodiimide and base.

  • Base Addition: Add DIPEA to the stirred suspension.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the HOBt, allowing them to participate in the reaction. Two equivalents are used to also neutralize the HCl generated during the reaction.

  • Activation: Slowly add EDC HCl portion-wise over 5 minutes.

    • Rationale: EDC is the coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Slow addition maintains temperature control.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup:

    • Quench the reaction with 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Rationale: The aqueous washes are crucial for removing the water-soluble urea byproduct from EDC, excess HOBt, and salts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure Weinreb amide.

Protocol B: Direct Amidation using this compound

This protocol outlines the reaction of a generic carboxylic acid with the imidazole reagent.

Materials:

  • Carboxylic Acid (R-COOH) (10 mmol)

  • This compound (1.71 g, 11 mmol, 1.1 eq)

  • Anhydrous solvent (e.g., THF or DCM) (50 mL)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

  • Reagent Addition: Add this compound to the solution at room temperature.

    • Scientist's Note: Depending on the acidity of the substrate, a non-nucleophilic base may be required to facilitate the reaction, but in many cases, it can proceed directly.

  • Reaction: Stir the mixture at room temperature (or with gentle heating if necessary) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent like Ethyl Acetate (50 mL).

    • Wash the organic solution with water (2 x 30 mL) and brine (1 x 30 mL) to remove the imidazole byproduct.

    • Rationale: The workup is significantly simpler than Method A due to the absence of the urea byproduct.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can then be purified by column chromatography if necessary.

Conclusion and Recommendations

The choice between traditional coupling methods and the use of this compound is a classic example of the balance between cost, convenience, and efficiency in a research setting.

  • For large-scale synthesis, cost-optimization, and routine preparations , the traditional EDC/HOBt method remains the more economically viable choice. Its long history has resulted in a robust and well-documented procedure applicable to a vast range of substrates.

  • For small-scale, rapid synthesis, particularly in the context of complex molecules or when purification is a known bottleneck , the higher cost of This compound can be justified. The streamlined workflow, reduced number of reagents, and simpler workup can accelerate discovery and may lead to higher overall isolated yields, saving valuable researcher time.

Ultimately, the optimal method is context-dependent. This guide provides the foundational data and protocols to empower researchers to make an informed, cost-effective decision tailored to their specific project goals.

References

  • An efficient conversion of carboxylic acids into Weinreb amides - Arkat USA. [Link]

  • EDC.HCl | RayBiotech. [Link]

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) HCl 5 g - P212121 Store. [Link]

  • HOBT hydrate [1-Hydroxybenzotriazole hydrate] | CAS 123333-53-9 | P212121 Store. [Link]

  • EDC Hydrochloride | Crosslinkers - bioWORLD. [Link]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 5 g - Carl ROTH. [Link]

  • 1-hydroxybenzotriazole hydrate (hobt) - SD Fine-Chem. [Link]

  • N,O-Dimethylhydroxylamine hydrochloride, 98% 100g - Chemsavers, Inc. [Link]

  • This compound, 95.0%+ - 幺米Lab. [Link]

  • HOBT / N-hydroxybenzotriazole-Anhydrous - Thistle Scientific. [Link]

  • EDC HCl, CAS 25952-53-8; N-(3-Dimethylaminopropyl) - Aapptec Peptides. [Link]

  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC - NIH. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Fine Chemicals : this compound, 200mg, [Purity: >95.0%(GC)] - Apical Scientific Sdn. Bhd. [Link]

  • A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides - UBC Chemistry | - The University of British Columbia. [Link]

  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids - ResearchGate. [Link]

  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles | Request PDF - ResearchGate. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH. [Link]

  • This compound | C6H9N3O2 | CID 12185908. [Link]

Sources

A Comparative Guide to Spectroscopic Methods for Validating the Purity of Synthesized Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a newly synthesized compound's purity is a cornerstone of reliable and reproducible research. The presence of even minute impurities can significantly alter the physicochemical and biological properties of a compound, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, comparative analysis of key spectroscopic methods for assessing the purity of a synthesized novel organic molecule, which we will refer to hypothetically as "WImC" (Weakly Interacting molecular Compound).

The selection of an appropriate analytical technique is not a one-size-fits-all decision. It requires a nuanced understanding of the strengths and limitations of each method, the nature of the potential impurities, and the desired level of accuracy. This guide is structured to provide not just the "how" but the "why" behind the experimental choices, empowering you to design a robust purity validation strategy for your synthesized compounds.

The Critical First Step: A Multi-faceted Approach to Purity Assessment

A comprehensive purity assessment strategy rarely relies on a single technique. Instead, it employs a combination of orthogonal methods—techniques that measure different chemical or physical properties—to build a complete picture of the sample's composition.[1] Spectroscopic methods are particularly powerful in this regard as they are often non-destructive and provide a wealth of structural and quantitative information.[2]

This guide will focus on a comparative analysis of three workhorse spectroscopic techniques in the analytical chemist's arsenal:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

We will explore the fundamental principles of each technique, provide detailed experimental protocols, and compare their performance in the context of validating the purity of our hypothetical synthesized compound, WImC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Its application extends beyond qualitative analysis to provide highly accurate and precise quantitative data, making quantitative NMR (qNMR) a primary method for purity assessment.[3][4]

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local chemical environment, providing a unique fingerprint of the molecule's structure. The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, which is the fundamental principle behind qNMR.[5]

Purity Assessment with qNMR

qNMR can be used for both relative and absolute purity determination.[1]

  • Relative Quantification (100% Method): This approach assumes that all the signals in the ¹H NMR spectrum arise from the compound of interest and any impurities present.[6] The purity is calculated by comparing the integral of a signal from the main compound to the sum of the integrals of all signals (main compound + impurities). This method is rapid and does not require a certified reference standard, making it an excellent first-pass assessment of purity.[1]

  • Absolute Quantification (Internal Standard Method): For a more rigorous and accurate purity assessment, a certified internal standard of known purity and weight is added to the sample.[7] By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be determined with high precision.[4]

Strengths and Limitations of qNMR for Purity Validation
Strengths Limitations
Primary analytical method: Provides a direct measurement of the analyte-to-standard ratio without the need for calibration curves.Lower sensitivity: Compared to MS, NMR requires a larger amount of sample (typically in the mg range).
Non-destructive: The sample can be recovered and used for further experiments.[5]Signal overlap: In complex mixtures, signals from impurities may overlap with those of the main compound, complicating quantification.[5]
Structurally informative: Provides detailed structural information about both the main compound and any impurities present.Requires soluble samples: The compound must be soluble in a suitable deuterated solvent.
Universal detection: Any molecule with NMR-active nuclei can be detected and quantified, provided it is present at a sufficient concentration.[4]Higher initial instrument cost: NMR spectrometers represent a significant capital investment.
Experimental Protocol for ¹H qNMR Analysis of WImC

The following is a generalized protocol for determining the purity of WImC using the internal standard method.

Caption: Workflow for ¹H qNMR purity analysis.

Purity Calculation:

The purity of WImC (PurityWImC) can be calculated using the following equation:

PurityWImC (%) = (IWImC / NWImC) * (NIS / IIS) * (MWWImC / MWIS) * (mIS / mWImC) * PurityIS

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • IS : Internal Standard

Mass Spectrometry (MS): High-Sensitivity Impurity Detection

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is an indispensable tool for confirming the molecular weight of a synthesized compound and for detecting and identifying impurities, even at trace levels.[9]

Principle of Operation

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion. The output is a mass spectrum, which is a plot of ion intensity versus m/z.

For purity analysis, MS is often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[8] This allows for the separation of the main compound from its impurities before they enter the mass spectrometer, simplifying the analysis of complex mixtures.[10]

Purity Assessment with MS
  • Qualitative Assessment: The mass spectrum of a synthesized compound should show a prominent peak corresponding to the molecular ion of the target molecule. The presence of other peaks may indicate impurities, byproducts, or degradation products.[11] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of both the main compound and any impurities.[9]

  • Quantitative Assessment: While not a primary quantitative technique like qNMR, MS can be used for quantitative analysis, particularly when coupled with chromatography. By creating a calibration curve using standards of known concentration, the concentration of the main compound and any impurities can be determined.

Strengths and Limitations of MS for Purity Validation
Strengths Limitations
Exceptional sensitivity: Can detect impurities at very low concentrations (ppm or ppb levels).[9]Destructive technique: The sample is consumed during the analysis.
High specificity: Provides molecular weight information, which is highly specific to a particular compound.Ionization dependent: The response can vary significantly between different compounds depending on their ionization efficiency.
Amenable to coupling with chromatography (LC-MS, GC-MS): Allows for the analysis of complex mixtures.[12]Not inherently quantitative: Requires calibration with standards for accurate quantification.
Provides structural information: Through fragmentation analysis (MS/MS), the structure of impurities can be elucidated.[9]Matrix effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantification.
Experimental Protocol for LC-MS Analysis of WImC

The following protocol outlines a general procedure for assessing the purity of WImC using LC-MS.

Caption: Workflow for LC-MS purity analysis.

UV-Vis Spectroscopy: A Rapid and Cost-Effective Screening Tool

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique that measures the absorption of UV or visible light by a sample.[13] It is particularly useful for compounds that contain chromophores (light-absorbing groups).

Principle of Operation

When a molecule absorbs UV or visible light, electrons are promoted from a lower energy level to a higher energy level.[14] The wavelength of maximum absorbance (λmax) is characteristic of the molecule's structure. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[13]

Purity Assessment with UV-Vis Spectroscopy
  • Qualitative Assessment: The UV-Vis spectrum of a pure compound will have a characteristic shape and λmax. The presence of impurities with different chromophores can alter the shape of the spectrum or introduce new absorption bands.[15]

  • Quantitative Assessment: By measuring the absorbance of a solution at a specific wavelength and using a calibration curve prepared from standards of known concentration, the concentration of the analyte can be determined.[16] The purity of a sample can be estimated by comparing its measured concentration to the expected concentration based on the weight of the sample dissolved in a known volume of solvent.

Strengths and Limitations of UV-Vis Spectroscopy for Purity Validation
Strengths Limitations
Simple and rapid: Analysis can be performed in a matter of minutes.Low specificity: Many compounds can have similar UV-Vis spectra, making it difficult to distinguish between structurally similar impurities.
Cost-effective: UV-Vis spectrophotometers are relatively inexpensive compared to NMR and MS instruments.[13]Requires a chromophore: The compound must absorb UV or visible light to be detected.
Non-destructive: The sample can be recovered after analysis.[13]Limited structural information: The spectrum provides little information about the detailed structure of the molecule.
Good for quantitative analysis: Provides accurate and precise quantitative data when used with a calibration curve.Susceptible to interference: Any substance in the sample that absorbs at the same wavelength as the analyte will interfere with the measurement.
Experimental Protocol for UV-Vis Purity Assessment of WImC

The following protocol describes a general method for assessing the purity of WImC using UV-Vis spectroscopy.

Caption: Workflow for UV-Vis purity analysis.

Synergistic Approach: A Comprehensive Purity Validation Workflow

As highlighted earlier, a single technique is often insufficient for a complete purity assessment. A synergistic approach, combining the strengths of different spectroscopic methods, provides the most robust and reliable results.

Caption: A synergistic workflow for comprehensive purity validation.

This workflow begins with rapid, qualitative screens using ¹H NMR, LC-MS, and UV-Vis to confirm the identity of the synthesized compound and to get a preliminary assessment of its purity. Based on these initial results, a more rigorous quantitative analysis using qNMR is performed to determine the final, accurate purity of the sample.

Comparative Summary of Spectroscopic Methods for Purity Validation

Parameter ¹H NMR Mass Spectrometry UV-Vis Spectroscopy
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionsAbsorption of UV-visible light
Primary Use Structure elucidation, quantitative analysisMolecular weight determination, impurity identificationQuantitative analysis, preliminary purity check
Sensitivity Moderate (mg range)High (µg to ng range)Low to moderate (µg to mg range)
Specificity HighVery HighLow
Quantitative Accuracy High (Primary method)Moderate (Requires calibration)High (Requires calibration)
Non-destructive Yes[3]NoYes[13]
Structural Information HighHigh (with MS/MS)Low
Sample Throughput ModerateHigh (with automation)High
Instrument Cost HighHighLow

Conclusion

The validation of a synthesized compound's purity is a non-negotiable step in the research and development pipeline. Spectroscopic methods provide a powerful and versatile toolkit for this critical task.

  • ¹H qNMR stands out as the gold standard for accurate and precise purity determination, offering both structural and quantitative information in a single, non-destructive experiment.

  • Mass Spectrometry , particularly when coupled with chromatography, offers unparalleled sensitivity for the detection and identification of trace impurities.

  • UV-Vis Spectroscopy serves as a rapid, cost-effective, and valuable screening tool for the quantitative analysis of compounds containing a chromophore.

By understanding the unique capabilities and limitations of each of these techniques, and by employing them in a synergistic fashion, researchers can confidently and accurately establish the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Yin, D., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]

  • Aryal, S. (2023). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes. [Link]

  • Pacific BioLabs. (n.d.). UV/VIS Spectroscopy. Pacific BioLabs. [Link]

  • Arote, T. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • Various Authors. (2017). How to check purity of mono-/bis-/metal complex-azo dyes using UV-Vis Spectroscopy? ResearchGate. [Link]

  • NMR Spectroscopy & Structure Elucidation. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • American Chemical Society. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Wikipedia. [Link]

  • Dynamic Science. (n.d.). Using spectroscopy to determine purity. Dynamic Science. [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. MtoZ Biolabs. [Link]

  • Ye, Z., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality, 19(7), 485-494. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive review of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a pivotal reagent in modern organic synthesis. Known colloquially as the Heller-Sarpong reagent or WImC, its primary utility lies in the efficient and mild generation of Weinreb amides and other acylated products. We will delve into its synthesis, mechanistic underpinnings, and key applications. Critically, this guide offers a comparative analysis against alternative acylation methodologies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Need for a Refined Acylating Agent

The formation of amide and ester bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2][3] While classical methods involving acid chlorides or carbodiimide coupling agents are prevalent, they often suffer from harsh reaction conditions, racemization of chiral centers, and problematic byproducts. The development of this compound (WImC) represents a significant advancement, offering a mild, selective, and high-yielding alternative for acylation reactions. Its structure is uniquely poised to act as an efficient acyl-transfer agent, particularly for the in-situ generation of N-methoxy-N-methylamides (Weinreb amides), which are versatile intermediates for the synthesis of ketones and aldehydes.[4][5][6]

Physicochemical Properties and Synthesis

This compound is a pale-yellow to lemon-gold colored oil at room temperature.[7][8]

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[9]
Molecular Weight 155.15 g/mol [9]
CAS Number 862873-06-1[9]
Density ~1.204 g/mL at 25 °C
Refractive Index n20/D ~1.508
Storage 2-8°C
Synthesis of this compound

The reagent is readily prepared from inexpensive starting materials, N,O-dimethylhydroxylamine hydrochloride and N,N'-carbonyldiimidazole (CDI), in a high-yielding one-pot synthesis.[7][8][10] The causality behind this procedure's success lies in the use of a biphasic aqueous/organic system at 0 °C. The aqueous sodium bicarbonate neutralizes the HCl salt of the hydroxylamine, liberating the free base which is then acylated by CDI. The low temperature controls the exothermicity and prevents degradation of the product.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product A N,O-Dimethylhydroxylamine Hydrochloride P1 1. Mix A + C in flask at 0 °C A->P1 B N,N'-Carbonyldiimidazole (CDI) P2 2. Add CDI (B) in portions B->P2 C aq. NaHCO₃ / Ice C->P1 P1->P2 P3 3. Stir at 0 °C for 1h P2->P3 P4 4. Extract with DCM P3->P4 P5 5. Dry & Concentrate P4->P5 Z N-Methoxy-N-methyl- 1H-imidazole-1-carboxamide P5->Z

Caption: Workflow for the synthesis of WImC.

Detailed Synthesis Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[7][8]

  • Preparation: To a 1-L flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (20.0 g, 205 mmol), ice (100 g), and saturated aqueous NaHCO₃ (100 mL).

  • Reaction: Stir the mixture vigorously in an ice-water bath to maintain a temperature of 0 °C. Add N,N′-carbonyldiimidazole (CDI) (43.2 g, 267 mmol) in approximately 8 portions over 15 minutes. Vigorous CO₂ evolution will be observed.

  • Aging: Maintain the reaction mixture at 0 °C with stirring for 1 hour after the final addition of CDI.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (4 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the solution and concentrate under reduced pressure (40 °C, ~430 mmHg) to yield the product as a pale-yellow oil (typically 92-94% yield). The product can be used without further purification.[7][8]

Mechanism of Action: The Weinreb Amide Advantage

WImC serves as a superior precursor for generating Weinreb amides directly from carboxylic acids. The key to the Weinreb amide's utility is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents). The reaction proceeds through a stable, metal-chelated tetrahedral intermediate.[6] This intermediate is stable at low temperatures and does not collapse to form a ketone until aqueous workup. This prevents the common problem of over-addition by a second equivalent of the organometallic reagent, which would otherwise lead to a tertiary alcohol.[6]

G cluster_activation Activation & Amide Formation cluster_reaction Ketone Synthesis RCOOH Carboxylic Acid Active Activated Acyl-Imidazolium Intermediate RCOOH->Active + WImC WImC WImC Weinreb Weinreb Amide Active->Weinreb + MeO(Me)NH Chelate Stable Chelate Intermediate Weinreb->Chelate + R'-M Organometallic Organometallic R'-M Ketone Ketone Chelate->Ketone Aqueous Workup NoOver No Over-addition to Tertiary Alcohol Chelate->NoOver

Caption: Reaction pathway for ketone synthesis using WImC.

Comparative Analysis with Alternative Reagents

The choice of a coupling or acylating agent is critical and depends on the substrate, desired purity, and process constraints. WImC offers a compelling balance of reactivity and mildness compared to many alternatives.

Reagent / MethodTypical ConditionsAdvantagesDisadvantages
WImC Room temp, neutral pHMild, high yields, low racemization, simple workup (imidazole byproduct is water-soluble).Higher initial reagent cost compared to classical methods.
Acid Chlorides Base (e.g., Pyridine, Et₃N) requiredHighly reactive, inexpensive starting materials.Harsh conditions, often requires heating, generates stoichiometric salt waste, sensitive to moisture.
DCC/EDC (Carbodiimides) Room temp, often with additives (HOBt, DMAP)Widely used, effective for peptide coupling.Forms insoluble dicyclohexylurea (DCU) byproduct requiring filtration, potential for racemization, can be an allergen.[11]
BOP / PyBOP Base requiredHigh yields, fast reaction times, effective for hindered substrates.Expensive, generates carcinogenic HMPA as a byproduct (BOP), requires careful handling.[11]
HATU / HBTU Base requiredVery efficient, low racemization, widely used in solid-phase peptide synthesis.High cost, can be sensitive to moisture.
N,N'-Carbonyldiimidazole (CDI) Room temp to mild heatSimple to use, byproduct (imidazole) is easily removed.Less reactive than WImC, may require higher temperatures for less reactive substrates.

Key Applications and Experimental Data

The primary application of WImC is as a highly efficient reagent for the chemoselective esterification and amidation of carboxylic acids.

Application: Direct Amidation of a Carboxylic Acid

This protocol demonstrates the direct conversion of a carboxylic acid to a specific amide using WImC, showcasing the mild conditions and straightforward procedure.

  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as THF or DCM. Add WImC (1.1 equiv) and stir at room temperature for 1-2 hours. The formation of the activated acyl-imidazolium intermediate can be monitored by TLC or LC-MS.

  • Coupling: Add the desired amine (1.2 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary.

Expanded Applications

Beyond its core use in forming Weinreb amides, WImC is a valuable intermediate in several fields:

  • Pharmaceutical Development: It serves as a key building block in the synthesis of complex bioactive molecules, especially those targeting neurological disorders.[1][2][3]

  • Agrochemicals: The reagent is used in the formulation of pesticides and herbicides, where the resulting amides can improve the stability and efficacy of the active ingredients.[1][2][3]

  • Biochemical Research: Researchers utilize WImC to synthesize custom probes and inhibitors for studying enzyme function and metabolic pathways.[1][2]

Conclusion and Future Outlook

This compound has established itself as a premier reagent for mild and efficient acylation reactions. Its ability to cleanly generate Weinreb amides without the pitfalls of over-addition associated with more reactive species makes it an invaluable tool for the synthesis of ketones. The operational simplicity, high yields, and mild conditions make it a superior choice over many classical and even modern coupling reagents, particularly when dealing with sensitive or chiral substrates. As the demand for more efficient and sustainable chemical syntheses grows, the adoption of well-designed reagents like WImC will continue to be a cornerstone of innovation in the pharmaceutical and chemical industries.

References

  • Chembuy. This compound. [Link]

  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide Procedure. [Link]

  • Nugent, J. (2016). N-Methoxy-N-methylcyanoformamide. SciSpace. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(xi), 39-44. [Link]

  • Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

Sources

A Researcher's Guide to Chemoselective Acylation: Comparing the Heller-Sarpong Reagent with Traditional Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly within pharmaceutical and natural product chemistry, the ability to selectively modify one functional group in the presence of a multitude of others is a paramount challenge. Acylation, the introduction of an acyl group (RCO-), is a fundamental transformation, yet achieving high chemoselectivity in complex molecular architectures remains a significant hurdle. This guide provides an in-depth technical comparison of the Heller-Sarpong reagent (imidazole carbamates and ureas) with classical acylating agents such as acetic anhydride, acyl chlorides, and di-tert-butyl dicarbonate (Boc anhydride). By examining their reactivity, selectivity, and underlying mechanisms, supported by experimental data, this guide aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

The Principle of Chemoselectivity in Acylation

Chemoselectivity in acylation is governed by the competition between different nucleophilic functional groups within a molecule for the electrophilic acylating agent. The outcome of this competition is dictated by a combination of factors, including the inherent nucleophilicity of the functional groups (amine > thiol > alcohol > phenol > carboxylic acid), the reactivity of the acylating agent, and the reaction conditions (solvent, temperature, catalysts).

A highly reactive acylating agent, often referred to as a "sledgehammer," will react with a broad range of nucleophiles with little discrimination. Conversely, a less reactive, more "selective" reagent can differentiate between nucleophiles of varying strengths, allowing for the targeted modification of a specific functional group.

The Heller-Sarpong Reagent: A Paradigm of Carboxylic Acid-Selective Acylation

Developed by Stephen T. Heller and Richmond Sarpong, imidazole carbamates and ureas have emerged as powerful reagents for the chemoselective esterification and amidation of carboxylic acids.[1][2] This selectivity is particularly noteworthy as it allows for the modification of the generally less nucleophilic carboxylic acid group in the presence of more traditionally reactive functionalities like amines and alcohols.

Mechanism of Action

The proposed mechanism for the esterification of a carboxylic acid with an imidazole carbamate, such as methyl 1H-imidazole-1-carboxylate (MImC), involves the in situ formation of a highly reactive N-acylimidazole intermediate.[1]

Heller_Sarpong_Mechanism cluster_activation Activation of Carboxylic Acid cluster_esterification Esterification RCOOH R-COOH Intermediate1 [R-COO⁻ Im-COOMe H⁺] RCOOH->Intermediate1 + MImC MImC MImC Acylimidazole N-Acylimidazole Intermediate1->Acylimidazole - CO₂ - Imidazole Ester R-COOMe Acylimidazole->Ester + MeOH MeOH MeOH CO2 CO₂ Imidazole Imidazole

Figure 1: Proposed mechanism for the Heller-Sarpong esterification.

The carboxylic acid reacts with the imidazole carbamate to form an acylimidazolium carboxylate salt, which then collapses to generate the N-acylimidazole, carbon dioxide, and an alcohol. The generated alcohol then reacts with the highly electrophilic N-acylimidazole to furnish the desired ester. This pathway effectively circumvents the need for pre-activation of the carboxylic acid and proceeds under relatively mild, neutral conditions.

Experimental Evidence of Chemoselectivity

The remarkable chemoselectivity of the Heller-Sarpong reagent is demonstrated in its ability to esterify carboxylic acids in the presence of other nucleophilic groups. For instance, substrates containing primary amines, secondary amines, and alcohols remain untouched while the carboxylic acid is cleanly converted to its corresponding methyl ester.[1]

Table 1: Chemoselectivity of Methyl 1H-imidazole-1-carboxylate (MImC)

Substrate with Competing NucleophileProductYield (%)Reference
4-Aminobenzoic acidMethyl 4-aminobenzoate95[1]
4-(Hydroxymethyl)benzoic acidMethyl 4-(hydroxymethyl)benzoate92[1]
N-Boc-glycineMethyl N-Boc-glycinate91[1]

Traditional Acylating Agents: A Comparative Overview

While the Heller-Sarpong reagent excels in carboxylic acid-selective acylation, traditional acylating agents offer complementary selectivities, primarily targeting more nucleophilic functional groups like amines and alcohols.

Acetic Anhydride

Acetic anhydride, often in the presence of a base like pyridine, is a widely used reagent for the acetylation of alcohols and amines.[3][4] Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion, and also serves as a base to neutralize the acetic acid byproduct.[5]

Acetic_Anhydride_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate (R-OH / R-NH₂) Mixture Reaction Mixture Substrate->Mixture Ac2O Acetic Anhydride Ac2O->Mixture Pyridine Pyridine Pyridine->Mixture Quench Quench (e.g., H₂O) Mixture->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Acylated Product Purification->Product

Figure 2: General workflow for acetylation with acetic anhydride.

Chemoselectivity: Acetic anhydride generally acylates amines in preference to alcohols due to the higher nucleophilicity of the amino group. Selective O-acylation of amino alcohols can be achieved under acidic conditions where the amine is protonated and thus non-nucleophilic.[6]

Acyl Chlorides

Acyl chlorides are among the most reactive acylating agents.[7] Their high reactivity stems from the excellent leaving group ability of the chloride ion. They react readily with a wide range of nucleophiles, including alcohols, amines, and even water.[8] Due to their high reactivity, chemoselectivity can be challenging to achieve in polyfunctional molecules. However, under carefully controlled conditions, some level of selectivity can be attained.

Di-tert-butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate is the reagent of choice for the protection of amines as their tert-butoxycarbonyl (Boc) derivatives.[9] It exhibits exceptional chemoselectivity for amines over alcohols and other nucleophiles.[10] This high selectivity is attributed to the greater nucleophilicity of amines compared to alcohols.[10]

Boc_Protection_Logic Substrate Polyfunctional Substrate (contains -NH₂ and -OH) Reaction Reaction Substrate->Reaction Boc2O Boc₂O Boc2O->Reaction Base Base (e.g., Et₃N, DMAP) Base->Reaction Product Selectively N-Boc Protected Product Reaction->Product Amine is more nucleophilic

Figure 3: Logic of chemoselective N-Boc protection.

Head-to-Head Comparison: A Hypothetical Case Study

To illustrate the complementary nature of these acylating agents, consider the hypothetical acylation of 4-(aminomethyl)benzoic acid, a molecule containing a primary amine, a primary alcohol (after reduction of the carboxylic acid), and a carboxylic acid.

Table 2: Predicted Chemoselectivity of Acylating Agents on a Polyfunctional Substrate

Acylating AgentTarget Functional GroupPredicted Major ProductRationale
Heller-Sarpong Reagent (MImC) Carboxylic AcidMethyl 4-(aminomethyl)benzoateHigh selectivity for carboxylic acids.[1]
Acetic Anhydride / Pyridine Amine and Alcohol4-(Acetamidomethyl)benzoic acid acetateBoth amine and alcohol are acylated, with the amine likely reacting faster.
Acyl Chloride (e.g., Acetyl Chloride) Amine and Alcohol4-(Acetamidomethyl)benzoyl chloride or subsequent ester/amideHighly reactive, likely to react with both amine and alcohol, and potentially the carboxylic acid.
Di-tert-butyl Dicarbonate (Boc₂O) Aminetert-Butyl (4-(carboxy)benzyl)carbamateHigh chemoselectivity for amines.[10]

Experimental Protocols

General Procedure for Esterification using Heller-Sarpong Reagent (MImC)
  • To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF) is added methyl 1H-imidazole-1-carboxylate (MImC, 1.5-2.0 equiv).

  • The reaction mixture is stirred at elevated temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired methyl ester.[1]

General Procedure for Acetylation using Acetic Anhydride and Pyridine
  • The alcohol or amine (1.0 equiv) is dissolved in pyridine.

  • Acetic anhydride (1.5-2.0 equiv per hydroxyl/amino group) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of water or methanol.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[3]

General Procedure for N-Boc Protection using Di-tert-butyl Dicarbonate
  • The amine (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane, THF, or a mixture with water).

  • A base such as triethylamine (1.1-1.5 equiv) or 4-(dimethylamino)pyridine (DMAP, catalytic) is added.

  • Di-tert-butyl dicarbonate (1.1-1.2 equiv) is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.[9][11]

Conclusion: A Toolkit for Selective Acylation

The Heller-Sarpong reagent and traditional acylating agents are not competitors but rather complementary tools in the synthetic chemist's arsenal. The Heller-Sarpong reagent provides a unique and powerful method for the selective acylation of carboxylic acids, a transformation that is often challenging with conventional reagents. In contrast, classical acylating agents like acetic anhydride, acyl chlorides, and Boc anhydride offer robust and well-established methods for the selective acylation of more nucleophilic amines and alcohols.

An understanding of the reactivity and selectivity of each class of reagent, grounded in their mechanistic principles, is crucial for the rational design of complex synthetic routes. By selecting the appropriate acylating agent and reaction conditions, researchers can achieve the desired chemoselectivity, leading to more efficient and elegant syntheses of valuable molecules.

References

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021). Retrieved from [Link]

  • González-Sabín, J., Morán-Ramallal, R., & Rebolledo, F. (2011). Regioselective enzymatic acylation of complex natural products: expanding molecular diversity. Chemical Society Reviews, 40(10), 5321-5335. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23963-23971. [Link]

  • Regioselective Enzymatic Acylation of Complex Natural Products: Expanding Molecular Diversity. (2011). Retrieved from [Link]

  • How can I get acetylation with acetic anhydride and prydine? (2014). Retrieved from [Link]

  • Lund, H., & Hammerich, O. (Eds.). (2015). Organic Electrochemistry. CRC press.
  • How can we protect an amino group leaving an alcohol group free? (2014). Retrieved from [Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. (2022). Chemical Science, 13(5), 1255-1279. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). Journal of Chemistry, 2013, 1-6. [Link]

  • Selectivity in the acylation of amino-sulphonamides. (1971). Journal of the Chemical Society C: Organic, 329-333. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2020). Frontiers in Chemistry, 8, 599. [Link]

  • N-Acetyl-N-acyl-3-aminoquinazolinones as chemoselective acetylating agents. (2000). Journal of the Chemical Society, Perkin Transactions 1, (23), 4055-4062. [Link]

  • Heller, S. T., Fu, T., & Sarpong, R. (2012). Dual Brønsted Acid/Nucleophilic Activation of Carbonylimidazole Derivatives. Organic Letters, 14(8), 1970-1973. [Link]

  • N‐Heterocyclic Carbene Catalysis in Natural Product and Complex Target Synthesis. (2017). In N-Heterocyclic Carbenes in Organocatalysis (pp. 313-363). [Link]

  • Recent applications of N-acyl imidazole chemistry in chemical biology. (2019). Journal of Biochemistry, 166(3), 221-227. [Link]

  • Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. (2019). Natural Product Reports, 36(1), 33-56. [Link]

  • Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (1982). The Journal of Organic Chemistry, 47(19), 3647-3652. [Link]

  • Substrate-Selective Catalysis Enabled Synthesis of Azaphilone Natural Products. (2024). ACS Central Science, 10(3), 576-582. [Link]

  • Exploring the Synthesis of Acyl Imidazoles with N-(Trimethylsilyl)imidazole. (n.d.). Retrieved from [Link]

  • Kinetic study of chemoselective acylation of amino-alditol by immobilized lipase in organic solvent: effect of substrate ionization. (1998). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1387(1-2), 115-125. [Link]

  • Preparation of n-acylimidazoles. (1992).
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575. [Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. (2019). The Journal of Organic Chemistry, 84(8), 4988-4994. [Link]

  • Derivatives of Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Functional Derivatives of Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Carboxylic Acids and Their Derivatives. (n.d.). Retrieved from [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. (n.d.). Retrieved from [Link]

  • Ch20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. (n.d.). Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575. [Link]

  • Functional M icellar Catalysis. Part 2.l Ester Hydrolysis Promoted by Micelles containing the lmidazole Ring and the Hydroxy-group. (1977). Journal of the Chemical Society, Perkin Transactions 2, (6), 706-712. [Link]

Sources

A Senior Application Scientist's Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a specialized reagent for Weinreb amide formation, against other common amide coupling agents. We will explore its performance through a detailed case study in the synthesis of precursors to the pleuromutilin class of antibiotics, supplemented by extensive experimental data to guide researchers in making informed decisions for their synthetic campaigns.

Introduction: The Challenge of Controlled Acylation in Total Synthesis

In the intricate landscape of natural product total synthesis, the formation of amide bonds is a cornerstone transformation. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating activation of the carboxyl group. While numerous coupling reagents exist, a persistent challenge is the over-addition of organometallic reagents to activated carboxyl species like esters or acid chlorides when synthesizing ketones.

The Weinreb amide (N-methoxy-N-methyl amide) provides an elegant solution to this problem. First reported in 1981, this functional group reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate.[1] This intermediate resists collapse and further reaction until acidic workup, cleanly affording the desired ketone or aldehyde upon hydrolysis. This control makes the Weinreb amide an invaluable tool in the precise construction of complex carbon skeletons.

This compound (henceforth referred to as WImC ), also known as the Heller-Sarpong reagent for Weinreb amidation, has emerged as a highly effective reagent for the direct conversion of carboxylic acids into Weinreb amides under mild conditions.[2][3] This guide will dissect its mechanism, showcase its application, and objectively compare it to traditional coupling methods.

Mechanism of Action: The Advantage of an Imidazole Leaving Group

The efficacy of WImC stems from its design as a "bench-stable, solid N,O-dimethylhydroxylamine surrogate." The reaction proceeds through the activation of a carboxylic acid to form a reactive acylimidazolide intermediate. This is followed by an intramolecular acyl transfer to the N-methoxy-N-methylamine moiety, releasing the stable and weakly basic imidazole as a byproduct.

Caption: Simplified workflow for Weinreb amide synthesis using WImC.

The key advantage here is the directness of the conversion. Traditional methods often require converting the carboxylic acid to an acid chloride or using multi-component coupling reagents, which can introduce additional steps and potential side reactions.

Case Study: Synthesis of a Key Intermediate for Pleuromutilin Antibiotics

The pleuromutilin class of antibiotics presents significant synthetic challenges due to their dense stereochemistry and complex carbocyclic core. In a scalable synthesis of a key eneimide precursor for these antibiotics, researchers required an efficient method to form an α-methyl-β-ketoester.[4]

The chosen strategy involved a conjugate addition of a zincate enolate followed by acylation. The choice of acylating agent was critical for the success of this step. While standard reagents like methyl chloroformate gave diminished yields (28%), the Heller-Sarpong reagent N-(carbomethoxy)-imidazole (a close analogue of WImC used for esterification) provided the desired acylated product in a high yield of 75% over two steps.[4] This highlights the superior reactivity and compatibility of imidazole-based activating agents in complex synthetic contexts. The use of WImC in a similar transformation would be expected to proceed with comparable efficiency to furnish the corresponding Weinreb amide, a versatile precursor for further elaboration.

Experimental Protocol: General Procedure for Weinreb Amide Synthesis using WImC

This protocol is adapted from the foundational methodology developed by Heller and Sarpong.[5][6]

  • To a vial containing a magnetic stir bar, add the carboxylic acid (1.0 equiv).

  • Add a solution of this compound (WImC, 1.1 equiv) in acetonitrile (MeCN) to achieve a 0.2 M concentration of the carboxylic acid.

  • Seal the vial under a nitrogen atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography if necessary, though often the purity is high enough for subsequent steps.

Comparative Analysis: WImC vs. Conventional Coupling Reagents

The choice of a coupling reagent is dictated by factors such as substrate scope, functional group tolerance, cost, and byproduct removal. WImC offers a unique profile when compared to more traditional reagents.

Reagent/MethodTypical ConditionsKey AdvantagesKey DisadvantagesByproducts
WImC MeCN, 60 °CHigh chemoselectivity ; directly forms Weinreb amide; simple workup.[2][6]Requires heating; potential for racemization with sensitive substrates.[2]Imidazole, CO₂
SOCl₂/ (COCl)₂ DCM, 0 °C to RTInexpensive; highly reactive acyl chloride intermediate.Harsh conditions; limited functional group tolerance; generates HCl.SO₂, HCl or CO, CO₂, HCl
Carbodiimides (DCC, EDC) DCM, RT (often with HOBt/HOAt)Widely used; mild conditions.Dicyclohexylurea (DCU) byproduct can be difficult to remove; potential for racemization.[7]Urea byproduct, H₂O
Onium Salts (HATU, HBTU, BOP) DMF, DIPEA, RTHigh reactivity; fast reaction times; low racemization (especially with HOAt).[7]Expensive; byproducts can be difficult to remove; potential for side reactions with the amine.Tetramethylurea, HOBt/HOAt
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) THF/EtOAc, NMM, RTStable, crystalline solid; low epimerization.[8]Requires a tertiary amine base for activation.N-methylmorpholinium chloride, 2,4-dimethoxy-6-hydroxy-1,3,5-triazine
Causality Behind Experimental Choices:
  • Why WImC? Researchers choose WImC when a direct, one-step conversion to a Weinreb amide is desired, especially when dealing with substrates sensitive to the harsh conditions of acid chloride formation or the complex byproducts of onium salts. Its main draw is operational simplicity and high chemoselectivity for carboxylic acids over other nucleophiles like alcohols or phenols.[6]

  • Why HATU/HBTU? In peptide synthesis, where speed and suppression of racemization are paramount, onium salts like HATU are often the reagents of choice. The formation of the activated HOBt/HOAt ester is extremely rapid, minimizing the time an activated chiral acid is susceptible to epimerization.[7]

  • Why EDC/HOBt? For general-purpose amide bond formation on a laboratory scale, the EDC/HOBt combination is a workhorse. EDC is water-soluble, making its urea byproduct easier to remove via aqueous workup compared to the filtration required for DCC's byproduct.

Reagent_Comparison_Flow Start Carboxylic Acid (R-COOH) WImC WImC Start->WImC Direct Conversion Onium Onium Salt (HATU, HBTU) Start->Onium Carbodiimide Carbodiimide (EDC, DCC) Start->Carbodiimide AcidChloride Acyl Chloride Formation (SOCl₂) Start->AcidChloride Weinreb Weinreb Amide WImC->Weinreb WImC_Note High Chemoselectivity Simple Workup WImC->WImC_Note Amide General Amide Onium->Amide Onium_Note Fast, Low Racemization (Peptide Synthesis) Onium->Onium_Note Carbodiimide->Amide AcidChloride->Amide AcidChloride_Note Harsh, Inexpensive (Robust Substrates) AcidChloride->AcidChloride_Note

Caption: Decision workflow for selecting an amide coupling strategy.

Conclusion and Future Outlook

This compound (WImC) is a valuable and highly specialized tool for the modern synthetic chemist. Its ability to facilitate the direct, chemoselective conversion of carboxylic acids to Weinreb amides in a single, operationally simple step makes it a compelling alternative to multi-step sequences or more complex coupling cocktails. While not a universal replacement for all amide bond formations, its performance in challenging synthetic contexts, such as in the preparation of advanced intermediates for natural products like the pleuromutilins, underscores its utility.[4]

Future developments in this area will likely focus on developing catalytic versions of such transformations and creating reagents that operate at lower temperatures to further minimize the risk of epimerization in sensitive substrates. For researchers and drug development professionals, WImC represents a reliable method for accessing the versatile Weinreb amide functional group, streamlining the path toward complex molecular targets.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Heller, S. T., & Sarpong, R. (2011). On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents. Tetrahedron, 67(46), 8851-8859. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Supporting Information for Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Goethe, O., DiBello, S. B., & Herzon, S. B. (2022). Total synthesis of structurally diverse pleuromutilin antibiotics. Nature Chemistry. [Link]

  • Herzon, S. B., et al. (2017). Scalable Synthesis of a Key Intermediate for the Production of Pleuromutilin-Based Antibiotics. Organic Process Research & Development, 21(9), 1396-1400. [Link]

  • Giacomelli, G., et al. (2001). A flexible process for the synthesis of hydroxamates, Weinreb amides and hydroxamic acids. Oriental Journal of Chemistry, 36(2), 335-345. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel reagents are daily realities. With these powerful tools comes the critical responsibility of ensuring their safe handling and disposal. N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a versatile reagent in organic synthesis, demands a thorough understanding of its properties to mitigate risks within the laboratory and to the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile

Before any disposal procedure can be initiated, a comprehensive understanding of the chemical's intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Given these properties, it is crucial to handle this compound and its waste with appropriate personal protective equipment and within a controlled laboratory environment.

Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound and its waste. The following table summarizes the minimum PPE requirements:

PPE Component Specification Rationale
Gloves Nitrile rubber, minimum thickness of 0.11 mmProvides a barrier against skin contact and irritation.
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes the risk of inhaling vapors that can cause respiratory irritation.

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and organized response is critical to prevent exposure and contamination.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity.

  • If the spill is significant, evacuate the immediate area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

Step 2: Assemble Spill Kit

  • Your laboratory should have a designated chemical spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), waste bags, and appropriate PPE.

Step 3: Contain and Absorb

  • Wearing the prescribed PPE, contain the spill by creating a dike around the liquid with absorbent material.

  • Cover the spill with additional absorbent material, working from the outside in.

Step 4: Collect and Dispose

  • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow, illustrated in the diagram below, outlines the critical decision points and actions.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE start->ppe container Select a Compatible Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Chemical Name & Concentration Date of Accumulation container->labeling segregation Segregate from Incompatible Wastes (e.g., Strong Oxidizing Agents, Strong Acids) labeling->segregation storage Store in a Designated, Ventilated Satellite Accumulation Area segregation->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end_point End: Proper Disposal pickup->end_point

A Senior Application Scientist's Guide to Handling N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling, use, and disposal of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS No. 862873-06-1). As a key reagent in modern organic synthesis, particularly in the formation of esters and amides from carboxylic acids, its effective use is predicated on a robust understanding of its hazard profile and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a causal-based approach to safety, ensuring that researchers, scientists, and drug development professionals can build a self-validating system of laboratory safety.

Hazard Identification: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1] A foundational understanding of these hazards is the first step in mitigating risk. The primary routes of occupational exposure are through skin contact, eye contact, and inhalation.

Table 1: GHS Hazard Profile

Hazard Class & Category Hazard Statement Implication for Laboratory Personnel
Skin Irritation (Category 2) H315: Causes skin irritation[1][2][3] Direct contact can lead to redness, inflammation, or dermatitis. This necessitates a robust barrier between the chemical and the skin.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[1][2][3] Splashes or contact with vapors can cause significant, potentially painful, irritation to the eyes, requiring immediate and thorough rinsing.

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2][3] | Inhalation of vapors or mists can irritate the respiratory system, leading to coughing or shortness of breath. This underscores the critical need for proper ventilation. |

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine but a direct response to the identified hazards. The principle is to establish multiple barriers of protection. The following PPE is mandatory when handling this compound.

Eye and Face Protection

The H319 classification, "Causes serious eye irritation," demands stringent eye protection.[1][2]

  • Minimum Requirement: ANSI Z.87.1-compliant safety glasses with side shields must be worn for all procedures.

  • Recommended for Splash Hazard: For any operation with a risk of splashing (e.g., transferring volumes >10 mL, reactions under pressure), chemical splash goggles are required.

  • Best Practice for High Risk: When handling larger quantities or during vigorous reactions, a face shield should be worn in addition to safety glasses or goggles to protect the entire face.[4]

Skin and Body Protection

To counteract the H315 "Causes skin irritation" hazard, impermeable barriers are essential.[1][2]

  • Gloves: Chemical-resistant gloves are the primary line of defense. Nitrile rubber gloves are a suitable choice for protection against imidazole-type compounds.[5] Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[4]

  • Laboratory Coat: A long-sleeved, fully buttoned lab coat must be worn to protect skin and personal clothing from accidental splashes.

  • Apparel: Long pants and fully enclosed shoes are required to ensure no skin is exposed. Polyester and acrylic fabrics should be avoided in favor of less flammable materials like cotton.[6]

Respiratory Protection

The most effective way to prevent respiratory irritation (H335) is through engineering controls.[1][2]

  • Primary Control: All handling of this compound must be performed within a properly functioning chemical fume hood.[7][8] This captures vapors at the source, preventing inhalation.

  • Secondary Control: In situations where engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection may be necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including fit-testing and training.[6]

Operational Plan: A Step-by-Step Handling Protocol

A disciplined workflow is crucial for minimizing exposure. The following protocol outlines the key stages of handling this reagent safely.

Step 1: Preparation and Engineering Controls
  • Designate Area: All work must be conducted in a designated area within a certified chemical fume hood.[8]

  • Verify Ventilation: Confirm that the fume hood is operational and providing adequate airflow before beginning.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, the chemical container, and labeled waste containers, placing them within the fume hood to minimize movement in and out of the controlled space.[4]

Step 2: Donning PPE and Handling
  • PPE Inspection: Put on all required PPE as detailed in the section above. Ensure gloves are free of defects.

  • Chemical Dispensing: As this compound is a liquid (density ~1.204 g/mL), handle it carefully to avoid splashing or generating aerosols.[3]

  • Execution: Perform the experimental procedure, keeping the sash of the fume hood at the lowest practical height.

Step 3: Post-Handling and Decontamination
  • Decontaminate: Clean all contaminated surfaces and equipment within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Never wear gloves outside of the laboratory area.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[9]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_emergency Emergency / Spill PREP1 Verify Fume Hood Function PREP2 Gather All Materials & Waste Containers PREP1->PREP2 PREP3 Don & Inspect Required PPE PREP2->PREP3 HAND1 Dispense Chemical Inside Fume Hood PREP3->HAND1 HAND2 Perform Experiment HAND1->HAND2 CLEAN1 Decontaminate Workspace & Equipment HAND2->CLEAN1 EMER Execute Spill or Exposure Protocol HAND2->EMER If spill/exposure occurs CLEAN2 Segregate & Seal Hazardous Waste CLEAN1->CLEAN2 CLEAN3 Properly Doff PPE CLEAN2->CLEAN3 CLEAN4 Wash Hands Thoroughly CLEAN3->CLEAN4

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Plans

Preparedness is paramount. In the event of an unintentional exposure or spill, a clear and immediate plan of action is required.

First Aid Measures

Always have the Safety Data Sheet (SDS) readily available for emergency personnel.[2]

Table 2: Emergency First Aid Protocol

Exposure Route Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing. Immediately wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[2]
Inhalation Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Consult a physician.[2]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill and Waste Disposal Protocol

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

  • Small Spills:

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Wearing the appropriate PPE (including respiratory protection if necessary), cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

    • Do not allow the product to enter drains.[2]

  • Waste Disposal:

    • Contaminated Materials: All disposable items contaminated with this compound, such as gloves, absorbent pads, and weigh paper, must be collected in a dedicated, clearly labeled hazardous waste container.[4]

    • Unused Chemical: Unused or unwanted reagent must be disposed of as hazardous chemical waste. Do not dispose of it down the drain. All waste disposal must be carried out in accordance with local, state, and federal environmental regulations.[9]

References

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • This compound PubChem CID 12185908. PubChem. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co.KG. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.